molecular formula C10H10N2O B2743925 3-methyl-1H-indole-2-carboxamide CAS No. 681477-53-2

3-methyl-1H-indole-2-carboxamide

Cat. No.: B2743925
CAS No.: 681477-53-2
M. Wt: 174.203
InChI Key: AGLXAUZHPJSEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-indole-2-carboxamide (CAS 681477-53-2) is a high-value chemical scaffold recognized for its significant utility in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and core structure for the development of novel bioactive molecules across multiple therapeutic areas. The indole-2-carboxamide scaffold is a privileged structure in drug discovery, and the specific substitution at the 3-position with a methyl group contributes to its diverse pharmacological profile. Research has identified this scaffold as a promising template for the design of new antitubercular agents. Specifically, derivatives based on this structure have been developed as potent inhibitors of the Mycobacterium tuberculosis membrane protein MmpL3, a promising target for tackling drug-resistant tuberculosis . Beyond infectious disease research, the 3-methyl-1H-indole-2-carboxamide structure has demonstrated considerable value in oncology research. Structural analogs have shown potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), and function as multi-targeted agents by inhibiting key kinases such as EGFR and CDK2, while also inducing apoptosis through the modulation of caspases and Bcl-2 protein levels . Furthermore, this chemotype has been extensively investigated in neuroscience, serving as a foundational structure for the development of allosteric modulators of the CB1 receptor, which is a target for conditions ranging from obesity to drug addiction . More recent explorations also highlight its application in the design of novel agonists for the TRPV1 ion channel, a key player in pain and inflammation, underscoring the scaffold's ongoing relevance in probe and drug discovery . With a molecular formula of C 10 H 10 N 2 O and a molecular weight of 174.20 g/mol, this compound provides an optimal platform for further synthetic modification . Its structure allows for rational derivatization to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXAUZHPJSEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-Methyl-1H-indole-2-carboxamide as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have frequently observed that the inefficiency of combination therapies—compounded by adverse drug-drug interactions and complex pharmacokinetics—necessitates the design of multi-targeted ligands. The 3-methyl-1H-indole-2-carboxamide architecture represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution, hydrogen-bonding capacity, and steric profile make it an ideal candidate for multi-target drug design, ranging from targeted oncology (EGFR/CDK2 dual inhibitors) to neuropharmacology (cannabinoid receptor modulators). This whitepaper synthesizes the physicochemical properties, synthetic methodologies, and pharmacological applications of this core scaffold.

Chemical Architecture & Physicochemical Properties

The core structure consists of an indole ring substituted at the C2 position with a carboxamide group and at the C3 position with a methyl group.

Causality in Structural Design:

  • Hydrogen Bonding: The indole NH acts as a critical hydrogen bond donor, while the carboxamide carbonyl oxygen serves as a hydrogen bond acceptor. This dual capacity allows the molecule to anchor securely within the hinge regions of kinase domains or the transmembrane helices of G-protein-coupled receptors (GPCRs).

  • Steric Locking: The C3-methyl group restricts the conformational freedom of the carboxamide moiety, locking it into a favorable geometry for receptor binding. In , this methyl group perfectly occupies a hydrophobic pocket within the kinase domain, enhancing binding affinity. Conversely, in , the methyl group can introduce steric clashes depending on the enantiomeric configuration, requiring precise structure-activity relationship (SAR) tuning.

Synthetic Methodologies

The synthesis of 3-methyl-1H-indole-2-carboxamides typically relies on the amidation of 3-methyl-1H-indole-2-carboxylic acid. The choice of coupling reagent is critical; BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is preferred due to its high efficiency in forming amide bonds with electronically deactivated or sterically hindered carboxylic acids, minimizing racemization and side reactions.

Synthesis A 3-methyl-1H-indole-2-carboxylic acid (Precursor) C Coupling Reagent (BOP) + Base (DIPEA) in DCM A->C B Amine Derivative (e.g., phenethylamine) B->C D 3-methyl-1H-indole-2-carboxamide (Target Compound) C->D Amidation

Workflow for the BOP-mediated synthesis of 3-methyl-1H-indole-2-carboxamide derivatives.

Step-by-Step Synthesis Protocol (BOP-Mediated Coupling)
  • Step 1 (Preparation): Dissolve 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation.

  • Step 2 (Activation): Add BOP (1.2 eq) to the mixture. Causality: BOP activates the carboxylic acid by forming a highly reactive hydroxybenzotriazole (HOBt) ester intermediate.

  • Step 3 (Base Addition): Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the acid generated during activation without interfering with the coupling trajectory.

  • Step 4 (Amine Coupling): Add the appropriate amine derivative (e.g., substituted phenethylamine) (1.2 eq). Stir the mixture at room temperature for 16-24 hours.

  • Step 5 (Self-Validation Check): Monitor the reaction via LC-MS. The disappearance of the precursor mass peak and the emergence of the target carboxamide mass confirm successful coupling. Do not proceed to workup until conversion is >95%.

  • Step 6 (Workup & Purification): Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel column chromatography (0-10% MeOH in DCM).

Pharmacological Applications & Target Pathways

Targeted Oncology: EGFR/CDK2 Dual Inhibition

Indole-2-carboxamides have been validated as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . By simultaneously blocking these two critical nodes, the scaffold disrupts the balance between cell proliferation and apoptosis, leading to the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.

Pathway Ligand Indole-2-carboxamide Derivative EGFR EGFR Inhibition Ligand->EGFR CDK2 CDK2 Inhibition Ligand->CDK2 Bax Bax Upregulation EGFR->Bax Bcl2 Bcl-2 Downregulation EGFR->Bcl2 Caspase Caspase 3/8/9 Activation CDK2->Caspase Bax->Caspase Bcl2->Caspase Apoptosis Cell Apoptosis Caspase->Apoptosis

Mechanism of action for indole-2-carboxamides in EGFR/CDK2-mediated apoptosis.

Neuropharmacology: Cannabinoid Receptor (CB1/CB2) Modulation

The scaffold is extensively utilized to develop allosteric modulators for CB1 and orthosteric ligands for CB2. For instance, the fluorinated derivative RM365 exhibits extraordinary affinity for CB2R and is utilized as a Positron Emission Tomography (PET) radioligand ([18F]RM365) for imaging neuroinflammation . Furthermore, specific substitutions on the phenyl ring yield potent negative allosteric modulators for the CB1 receptor .

Quantitative Pharmacological Data (SAR Analysis)

The following table summarizes the structure-activity relationship (SAR) data for key 3-methyl-1H-indole-2-carboxamide derivatives across different therapeutic targets.

Compound / DerivativeTargetAffinity / Inhibitory ActivitySelectivity / Mechanistic NotesReference
RM365 ((-)-6) CB2RKi = 2.1 nM>300-fold selectivity over CB1R (Ki = 827 nM); Used in PET imaging.
Compound 5d EGFRIC50 = 89 nMInduces apoptosis; equipotent to the reference drug Erlotinib.
Compound 5e EGFRIC50 = 93 nMStrong antiproliferative activity (GI50 ~0.95 µM against cancer cell lines).
Compound 45 CB1RIC50 = 79 nMActs as a potent negative allosteric modulator at the CB1 receptor.

Self-Validating Experimental Protocol: MTT Antiproliferative Assay

To evaluate the biological efficacy of synthesized indole-2-carboxamides, the MTT assay is the gold standard for quantifying cellular metabolic activity as an indicator of cell viability.

  • Step 1 (Cell Seeding): Seed target cancer cells (e.g., A549 lung or MCF-7 breast cancer lines) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete growth medium.

  • Step 2 (Incubation): Incubate for 24 hours at 37 °C in a 5% CO2 humidified incubator to allow for cellular adherence and exponential growth phase entry.

  • Step 3 (Treatment): Treat cells with varying concentrations (e.g., 0.1 µM to 100 µM) of the synthesized indole-2-carboxamide derivatives for 48 hours.

  • Step 4 (Self-Validation Check): Crucial Step. This assay is self-validating through the mandatory inclusion of a positive control (e.g., Erlotinib or Doxorubicin) and a vehicle-only (DMSO) negative control. A valid plate must show >90% viability in the negative control and a reproducible IC50 for the positive control within established literature ranges. If these parameters fail, discard the plate.

  • Step 5 (Reagent Addition): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells with active metabolism convert MTT into a purple colored formazan product.

  • Step 6 (Solubilization & Measurement): Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader to calculate the GI50 (concentration causing 50% growth inhibition).

References

  • Mu, L., et al. "Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET." Journal of Medicinal Chemistry (2023). URL:[Link]

  • Al-Wahaibi, L. H., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Pharmaceuticals (2022). URL:[Link]

  • Nguyen, T., et al. "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators." Bioorganic & Medicinal Chemistry (2015). URL:[Link]

3-Methyl-1H-indole-2-carboxamide: Physicochemical Profiling, Synthetic Methodologies, and Target Landscape in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indole core is universally recognized as a "privileged scaffold" due to its structural mimicry of endogenous biomolecules such as serotonin and tryptophan. Among its derivatives, 3-methyl-1H-indole-2-carboxamide has emerged as a highly versatile pharmacophore. The strategic placement of a methyl group at the C3 position restricts the conformational flexibility of the molecule, locking it into a bioactive orientation. Concurrently, the C2-carboxamide moiety serves as a critical hydrogen bond donor/acceptor, enabling precise interactions with kinase hinge regions and G-protein-coupled receptor (GPCR) allosteric pockets.

This whitepaper provides an in-depth technical analysis of 3-methyl-1H-indole-2-carboxamide (CAS: 681477-53-2), detailing its physicochemical properties, mechanistic pharmacology in oncology and neurology, and field-proven synthetic and biological validation protocols.

Physicochemical & Structural Profiling

Accurate physicochemical characterization is the foundational step in rational drug design. The low molecular weight and favorable hydrogen-bonding profile of 3-methyl-1H-indole-2-carboxamide make it an ideal lead-like compound for further functionalization.

Table 1: Physicochemical Properties of 3-Methyl-1H-indole-2-carboxamide

PropertyValueCausality / Relevance in Drug Design
Chemical Name 3-methyl-1H-indole-2-carboxamideStandard IUPAC nomenclature.
CAS Number 681477-53-2Unique registry identifier for sourcing and compliance.
Molecular Formula C₁₀H₁₀N₂OIndicates a highly atom-efficient core scaffold.
Molecular Weight 174.20 g/mol Well below the Lipinski limit (<500 Da), allowing for extensive derivatization while maintaining oral bioavailability.
SMILES CC1=C(C(=O)N)NC2=CC=CC=C12Facilitates in silico docking and cheminformatics screening.
Key Substitutions C3-Methyl, C2-CarboxamideC3-Methyl drives hydrophobic pocket insertion; C2-Carboxamide anchors the molecule via H-bonding.

Mechanistic Pharmacology & Target Landscape

The therapeutic utility of the 3-methyl-1H-indole-2-carboxamide scaffold bridges two distinct pharmacological domains: targeted oncology and neuromodulation.

Oncology: EGFR/CDK2 Dual Inhibition

Resistance to single-target kinase inhibitors is a major clinical hurdle. Indole-2-carboxamide derivatives have been engineered as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By occupying the ATP-binding clefts of these kinases, these compounds arrest the cell cycle and trigger the intrinsic apoptotic cascade. Mechanistically, this dual inhibition leads to the upregulation of pro-apoptotic markers (Bax, p53), the downregulation of anti-apoptotic Bcl2, and the subsequent release of Cytochrome C, which activates Caspases 3, 8, and 9 .

Neurology: Cannabinoid Receptor (CB1/CB2) Modulation

In the central nervous system, the endocannabinoid system is heavily regulated by CB1 and CB2 receptors. Indole-2-carboxamides act as potent negative allosteric modulators (NAMs) of the CB1 receptor. By binding to an allosteric site distinct from the orthosteric pocket, they alter the receptor's conformation, effectively dampening overactive signaling without completely abolishing basal tone—a critical feature for treating obesity or addiction disorders without severe psychiatric side effects . Furthermore, fluorinated derivatives of this scaffold demonstrate high-affinity binding to CB2 receptors, making them excellent candidates for Positron Emission Tomography (PET) radioligand imaging of neuroinflammation.

G cluster_oncology Oncology: Apoptotic Pathway cluster_neurology Neurology: Endocannabinoid System Compound 3-Methyl-1H-indole-2-carboxamide Scaffold EGFR EGFR / CDK2 Inhibition Compound->EGFR Dual Inhibition CB1 CB1 Receptor Allosteric Modulation Compound->CB1 Allosteric Binding CB2 CB2 Receptor Radioligand Imaging Compound->CB2 High Affinity Binding CytoC Cytochrome C Release EGFR->CytoC Triggers Caspase Caspase 3, 8, 9 Activation CytoC->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces Neuro Neuromodulation & PET Imaging CB1->Neuro Modulates CB2->Neuro Targets

Pharmacological pathways of 3-methyl-1H-indole-2-carboxamide in oncology and neurology.

Synthetic Methodologies & Workflow

As an application scientist, ensuring high-yield, reproducible synthesis is paramount. The generation of 3-methyl-1H-indole-2-carboxamide derivatives typically relies on the saponification of an indole-2-carboxylate ester followed by a highly controlled amidation sequence.

Causality in Reagent Selection

When selecting a coupling reagent for the amidation of indole-2-carboxylic acids, standard carbodiimides (e.g., DCC) often lead to poor yields due to the formation of unreactive N-acylureas. To circumvent this, BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is utilized. BOP generates a highly reactive hydroxybenzotriazole (HOBt) ester intermediate in situ, which minimizes epimerization and accelerates the coupling of sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges liberated protons.

G Start Substituted Indole Ester Precursor Step1 Alkaline Hydrolysis (NaOH, EtOH, Reflux) Start->Step1 Saponification Intermediate Indole-2-carboxylic acid Intermediate Step1->Intermediate Acidification (pH 3) Step2 Amidation / Coupling (BOP, DIPEA, DCM) Intermediate->Step2 Amine Addition Product 3-Methyl-1H-indole-2-carboxamide Target Compound Step2->Product RT, 16h Purification Column Chromatography (Silica Gel) Product->Purification Extract & Wash Validation NMR, MS, HPLC Validation Purification->Validation Yield > 75%

Synthetic workflow for 3-methyl-1H-indole-2-carboxamide derivatives.

Step-by-Step Synthetic Protocol
  • Saponification: Suspend the starting 3-methyl-1H-indole-2-carboxylate ester (1.0 eq) in a mixture of Ethanol and 1N aqueous NaOH (3:1 v/v). Reflux the mixture for 3 hours.

  • Acidification & Isolation: Remove the ethanol in vacuo. Dilute the aqueous residue with distilled water and cool to 0°C. Slowly add 2N HCl dropwise until the pH reaches 3. Causality: At pH 3, the carboxylate is fully protonated, causing the highly lipophilic indole-2-carboxylic acid to precipitate out of the aqueous phase, allowing for isolation via simple vacuum filtration without the need for chromatography.

  • Activation & Amidation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (2.5 eq) and BOP reagent (1.1 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Amine Coupling: Add the desired amine (1.1 eq) dropwise to the activated mixture. Stir the reaction under an inert argon atmosphere at room temperature for 16 hours.

  • Workup & Purification: Quench the reaction with water. Extract the organic layer with DCM (3x), wash sequentially with saturated NaHCO₃, 1N HCl, and brine. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography (Eluent: 0-10% MeOH in DCM) to yield the final carboxamide.

In Vitro Evaluation Protocols

To ensure scientific integrity, biological evaluations must be designed as self-validating systems. The following protocol for assessing antiproliferative activity utilizes internal controls to guarantee data reliability.

Antiproliferative MTT Assay Protocol

The MTT assay provides a direct colorimetric readout of cellular metabolic activity. The tetrazolium dye (MTT) is reduced by mitochondrial succinate dehydrogenase in living cells to an insoluble purple formazan.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the synthesized 3-methyl-1H-indole-2-carboxamide derivatives in DMSO. Add the compounds to the wells (final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (normalizes baseline viability to 100%).

    • Positive Control: Erlotinib or Doxorubicin (validates the assay's dynamic range and sensitivity to kinase inhibition).

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion & Future Perspectives

The 3-methyl-1H-indole-2-carboxamide scaffold represents a masterclass in rational drug design. Its compact, rigid, and highly functionalized nature allows it to serve as a dual EGFR/CDK2 inhibitor in oncology and an allosteric modulator of CB1/CB2 receptors in neurology. Future drug development efforts should focus on leveraging structure-based drug design (SBDD) to fine-tune the C2-carboxamide substituents, optimizing both the pharmacokinetic profile (ADME) and the target residence time of these promising therapeutic agents.

References

  • Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: Pharmaceuticals (Basel), 2022 URL: [Link]

  • Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators Source: Bioorganic & Medicinal Chemistry, 2015 URL: [Link]

  • Title: Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET Source: Journal of Medicinal Chemistry, 2023 URL: [Link]

Biological Activity of Indole-2-Carboxamide Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage multiple oncogenic targets simultaneously ("polypharmacology").[1] Unlike single-target agents, derivatives of this scaffold often act as dual inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and metabolic immune checkpoints (e.g., IDO1). This guide provides a technical analysis of their structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for their synthesis and biological evaluation.

Chemical Space & Structure-Activity Relationship (SAR)

The biological potency of indole-2-carboxamide derivatives is governed by precise electronic and steric modifications around the indole core. The carboxamide linker at the C2 position is not merely a connector but a critical pharmacophore that facilitates hydrogen bonding with the hinge region of kinase domains or the heme pocket of metabolic enzymes.

Key SAR Determinants
  • N1-Position (Indole Nitrogen): Hydrophobic substitutions here (e.g., benzyl, phenethyl) often enhance cellular permeability and hydrophobic interactions within the target binding pocket. The phenethyl moiety, in particular, has been shown to increase antiproliferative potency against MCF-7 and A549 cell lines.[2]

  • C3-Position: Substitutions at C3 (e.g., methyl, phenyl) restrict the rotation of the carboxamide group, locking the molecule into a bioactive conformation.

  • C5-Position: Halogenation (Cl, F) or electron-withdrawing groups at C5 improve metabolic stability and increase affinity for the ATP-binding pockets of kinases like VEGFR-2.

  • The Carboxamide Linker: This moiety acts as a hydrogen bond donor/acceptor pair. Hybridization with other heterocycles (e.g., thiazoles via a hydrazone linkage) has yielded derivatives with nanomolar potency against EGFR.

Visualization: SAR Hotspots

The following diagram illustrates the critical modification zones on the indole-2-carboxamide scaffold.

SAR_Indole Core Indole-2-Carboxamide Core Scaffold N1 N1 Position (Hydrophobic Tail) Effect: Permeability & Affinity Best: Benzyl, Phenethyl Core->N1 Steric Bulk C3 C3 Position (Conformational Lock) Effect: Bioactive Conformation Best: Methyl, Phenyl Core->C3 Rigidity C5 C5 Position (Electronic Tuning) Effect: Metabolic Stability Best: Cl, F, OMe Core->C5 Electronics Linker C2-Carboxamide Linker (H-Bonding) Effect: Hinge Binding Target: Kinase ATP Pocket Core->Linker Pharmacophore

Caption: Critical Structure-Activity Relationship (SAR) zones on the indole-2-carboxamide scaffold governing anticancer potency.

Molecular Targets & Mechanisms of Action[3]

Indole-2-carboxamides function primarily through two distinct mechanisms: ATP-competitive inhibition of kinases and heme-coordination of metabolic enzymes.

Kinase Inhibition (VEGFR-2, EGFR, CDK2)

These derivatives function as Type I or Type II kinase inhibitors. The indole NH and the exocyclic carboxamide oxygen often form a "pincer-like" hydrogen bonding network with the hinge region residues (e.g., Cys919 in VEGFR-2).

  • VEGFR-2: Inhibition disrupts tumor angiogenesis.

  • EGFR/CDK2: Dual inhibition arrests the cell cycle at the G2/M phase and induces apoptosis via the mitochondrial pathway (bax/bcl-2 regulation).

Immune Checkpoint Inhibition (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the rate-limiting step of tryptophan catabolism.[3][4][5][6] Overexpression of IDO1 in tumors depletes tryptophan, suppressing T-cell activity.[4]

  • Mechanism: The indole nitrogen or a substituent amine coordinates with the ferrous iron (Fe2+) in the IDO1 heme catalytic site, preventing substrate (tryptophan) binding.

Visualization: Dual Mechanism Pathway

Mechanism_Action Drug Indole-2-Carboxamide Derivative Target_Kinase Target 1: Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Drug->Target_Kinase Target_IDO1 Target 2: IDO1 Enzyme (Metabolic Checkpoint) Drug->Target_IDO1 ATP_Block ATP Binding Pocket Competition Target_Kinase->ATP_Block Heme_Bind Heme Iron (Fe2+) Coordination Target_IDO1->Heme_Bind Angio_Stop Inhibition of Angiogenesis ATP_Block->Angio_Stop Apoptosis Mitochondrial Apoptosis (↑Bax / ↓Bcl-2) ATP_Block->Apoptosis Trp_Restore Prevention of Tryptophan Depletion Heme_Bind->Trp_Restore Immune_Act T-Cell Reactivation (Immune Surveillance) Trp_Restore->Immune_Act

Caption: Dual mechanism of action targeting both oncogenic signaling (Kinases) and immune evasion (IDO1).

Experimental Protocols

To ensure reproducibility, the following protocols utilize industry-standard coupling reagents and validated assay conditions.

Synthesis: Amide Coupling (General Procedure)

Objective: Efficient synthesis of N-substituted indole-2-carboxamides. Reagents: Indole-2-carboxylic acid, Amine derivative, HATU, DIPEA, DMF.

  • Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 10 minutes at 0°C.

  • Coupling: Add HATU (1.2 equiv) to the mixture. Stir for 30 minutes at 0°C to form the activated ester.

  • Addition: Dropwise add the appropriate amine (1.1 equiv) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC/LC-MS).

  • Workup: Quench with ice-cold water. If precipitate forms, filter and wash with water/ether. If oil forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates in complete media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Treat cells with the indole derivative at serial dilutions (e.g., 0.1 µM to 100 µM) in triplicate. Include DMSO vehicle control (<0.5%). Incubate for 48–72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Data Review: Comparative Potency

The following table summarizes the biological activity of key indole-2-carboxamide derivatives compared to clinical standards.

Compound IDStructure FeaturesTarget(s)Cell Line / AssayIC50 / GI50Ref
LG25 N-substituted indole-2-carboxamideAkt/mTOR/NF-κBMDA-MB-231 (TNBC)~Low µM range*[1]
Compd 5e 5-Cl, 3-Me, N-phenethylEGFR / CDK2MCF-7 (Breast)0.95 µM[2]
Compd 6i Indole-Thiazole HybridEGFR / VEGFR-2MCF-76.10 µM[3]
Compd 73x 5-Cl, Sulfonamide linkerVEGFR-2HepG2 (Liver)0.31 µM[4]
Sorafenib Clinical StandardVEGFR-2VEGFR-2 (Enzymatic)0.10 µM[4]
Doxorubicin Clinical StandardDNA IntercalatorMCF-71.10 µM[2]

*Note: LG25 demonstrated dose-dependent reduction in viability and G2/M arrest.[7]

Drug Discovery Workflow

The following diagram outlines the logical progression from scaffold design to lead optimization for this chemical class.

Workflow Design Step 1: Scaffold Design (Indole-2-COOH + Pharmacophores) Synth Step 2: Synthesis (HATU Coupling / Hydrazone Formation) Design->Synth Screen Step 3: Phenotypic Screening (MTT Assay: MCF-7, A549, HCT-116) Synth->Screen Target Step 4: Target Validation (Kinase Profiling / IDO1 Assay) Screen->Target Active Hits (<10 µM) Mech Step 5: Mechanistic Study (Cell Cycle Analysis / Apoptosis / Western Blot) Target->Mech Confirmed Inhibitors Mech->Design SAR Refinement (Loop)

Caption: Iterative drug discovery workflow for optimizing indole-2-carboxamide oncology candidates.

References

  • Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Drug Design, Development and Therapy, 2019. Link

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences, 2022. Link

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2023. Link

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 2024. Link

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Advances, 2019. Link

Sources

The 3-Methyl-1H-Indole-2-Carboxamide Scaffold: A Privileged Chemotype in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Logic of the Scaffold

In modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity due to its mimicry of endogenous biomolecules like serotonin and tryptophan 1. However, raw indole lacks the target specificity required for advanced drug discovery. The functionalization of this core into a 3-methyl-1H-indole-2-carboxamide architecture introduces profound biophysical advantages that drive target selectivity and metabolic stability.

From a mechanistic perspective, the C2-carboxamide group serves as a critical bidentate hydrogen-bonding network (acting as both donor and acceptor), which is essential for anchoring the molecule within deep protein clefts, such as kinase ATP-binding sites or G-protein coupled receptor (GPCR) allosteric pockets. Crucially, the addition of a methyl group at the C3 position serves two distinct purposes:

  • Metabolic Shielding: The C3 position of indole is highly nucleophilic and prone to unwanted electrophilic aromatic substitution or oxidative degradation in vivo. Methylation chemically blocks this liability.

  • Conformational Restriction: The steric bulk of the C3-methyl group clashes with the C2-carboxamide, forcing the amide plane to rotate out of the indole ring's plane. This restricted dihedral angle locks the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon target binding.

Therapeutic Applications & Target Modulations

The structural pre-organization of the 3-methyl-1H-indole-2-carboxamide scaffold has led to its successful deployment across diverse therapeutic areas.

Ion Channel Targeting: TRPV1 Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel is a primary target for novel antinociceptive (pain-relieving) and anti-inflammatory agents. Leveraging the indole-2-carboxamide scaffold, researchers have developed potent capsaicin analogs. Recent optimizations have yielded derivatives (e.g., Compound 6g) that display nanomolar potency and desensitization profiles mirroring natural capsaicin, making them highly viable candidates for pain management without the severe pungency of natural ligands 2.

Cannabinoid Receptor (CB1/CB2) Modulation

Substituted 1H-indole-2-carboxamides are highly effective as allosteric modulators of the CB1 receptor, altering downstream signaling without competing with orthosteric endogenous cannabinoids 3. Furthermore, fluorinated derivatives of this scaffold (such as [18F]RM365) have been successfully developed as Positron Emission Tomography (PET) radioligands for imaging the CB2 receptor, demonstrating low nanomolar affinity and exceptional selectivity over CB1 4.

Oncology: EGFR/CDK2 Dual Inhibition

In oncology, the scaffold has been engineered to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By occupying the ATP-binding pockets of both kinases, these compounds trigger severe mitochondrial stress, leading to the release of Cytochrome C and the subsequent activation of the caspase-driven apoptotic cascade in breast cancer (MCF-7) cell lines 5.

ApoptosisPathway Ligand 3-Methyl-1H-Indole- 2-Carboxamide EGFR EGFR Kinase Domain Inhibition Ligand->EGFR ATP Competitive CDK2 CDK2 Active Site Inhibition Ligand->CDK2 Cell Cycle Arrest Mito Mitochondrial Membrane Depolarization EGFR->Mito CDK2->Mito CytC Cytochrome C Release (Cytosolic Translocation) Mito->CytC Caspase Caspase 3/8/9 Cascade Activation CytC->Caspase Apoptosis Cellular Apoptosis (Antiproliferative Effect) Caspase->Apoptosis

Mechanistic pathway of EGFR/CDK2 dual inhibition leading to intrinsic apoptosis.

Anti-Infective Agents: Antiplasmodial Activity

Beyond human targets, the scaffold exhibits potent antiplasmodial activity against Plasmodium falciparum. Recent structure-activity relationship (SAR) studies identified indole-2-carboxamides that disrupt the homeostasis of the parasite's digestive vacuole, achieving sub-micromolar efficacy while maintaining high metabolic stability and low cytotoxicity in human hepatic cells 6.

Quantitative Structure-Activity Relationship (SAR) Landscape

The following table synthesizes the quantitative pharmacological data across various therapeutic targets, demonstrating the broad utility of the scaffold.

Target / ApplicationRepresentative CompoundKey Activity MetricMechanistic NoteSource
TRPV1 Agonism Compound 6gEC₅₀ = 36.5 nMCapsaicin analog; pain modulation.Maramai et al., 2025
Antiplasmodial Compound 6xIC₅₀ ≈ 0.3 µMDisrupts parasite digestive vacuole.ACS Bio Med Chem, 2025
CB1 Modulation Compound 43Negative ModulatorBinds allosteric site; alters GPCR signaling.Pharmacol. Rev.
EGFR/CDK2 Inhibition Compound 5dGI₅₀ = 0.95 µMInduces Cytochrome C release; anticancer.Clin. Transl. Med., 2022
CB2 PET Radioligand [18F]RM365Kᵢ = 2.1 nMHigh selectivity over CB1R (827 nM).J. Med. Chem., 2023

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. Every step is grounded in chemical causality and includes a strict validation checkpoint.

Sterically Hindered Amide Coupling Protocol

Synthesizing the carboxamide bond at the C2 position in the presence of a C3-methyl group requires overcoming significant steric hindrance. Standard coupling reagents (like EDC/NHS) often fail or result in poor yields.

  • Step 1: Carboxyl Activation. Dissolve 1.0 equivalent of 3-methyl-1H-indole-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Add 1.2 equivalents of BOP reagent and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: BOP is selected because it forms a highly reactive hydroxybenzotriazole ester intermediate capable of overcoming the steric bulk of the adjacent C3-methyl group. DIPEA is utilized as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts to deprotonate the carboxylic acid.

  • Step 2: Amine Addition. Add 1.1 equivalents of the target primary or secondary amine. Stir the reaction mixture at room temperature for 16 hours.

  • Step 3: Workup. Quench the reaction with ice-cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (to remove unreacted starting acid). Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Validation Checkpoint: Before proceeding to column chromatography, perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude extract. The protocol is self-validating if the chromatogram shows the complete disappearance of the starting acid mass

    
     and the dominant appearance of the target amide mass 
    
    
    
    . If the acid mass persists, the activation step failed, indicating wet DMF or degraded BOP reagent.

SynthesisWorkflow Start 1H-Indole-2-Carboxylic Acid (Starting Material) Step1 C3-Methylation (Vilsmeier-Haack / Reduction) Start->Step1 Step2 Carboxyl Activation (BOP, DIPEA, DMF) Step1->Step2 Step3 Amide Coupling (Primary/Secondary Amine) Step2->Step3 Validation LC-MS & TLC Validation Checkpoint Step3->Validation End 3-Methyl-1H-Indole- 2-Carboxamide Validation->End Mass Confirmed

Workflow for the synthesis and validation of 3-methyl-1H-indole-2-carboxamides.

Subcellular Cytochrome C Release Assay (Apoptosis Validation)

To validate that the synthesized dual-inhibitors are actively triggering intrinsic apoptosis (as opposed to non-specific necrosis), researchers must track the translocation of Cytochrome C from the mitochondria to the cytosol.

  • Step 1: Cell Treatment. Seed MCF-7 human breast cancer cells in a 6-well plate. Treat with the synthesized 3-methyl-1H-indole-2-carboxamide derivative (e.g., 1.0 µM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1.0 µM).

  • Step 2: Subcellular Fractionation. Harvest the cells and lyse them using a mild, digitonin-based permeabilization buffer. Centrifuge at 10,000 × g for 10 minutes at 4°C. The resulting supernatant represents the cytosolic fraction, while the pellet contains the intact mitochondria.

    • Causality: Digitonin selectively permeabilizes the plasma membrane due to its high cholesterol content, leaving the cholesterol-poor mitochondrial outer membrane intact. Using harsh detergents (like Triton X-100) would mechanically rupture the mitochondria, artificially spilling Cytochrome C into the cytosol and causing a false positive.

  • Step 3: Quantification. Analyze both fractions using a Cytochrome C specific ELISA or Western Blot.

  • Validation Checkpoint: Probe the separated fractions via Western blot for COX IV (a strict mitochondrial inner-membrane marker) and GAPDH (a strict cytosolic marker). The protocol is self-validating only if COX IV is entirely absent from the cytosolic fraction. If COX IV is detected in the cytosol, the mitochondria were mechanically lysed during sample prep, and the Cytochrome C data must be discarded.

References

  • "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." MDPI, 2026.[Link]

  • Maramai, S., et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 2025.[Link]

  • "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators." PubMed Central (NIH).[Link]

  • Teodoro, R., et al. "Synthesis, Structure−Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand..." Journal of Medicinal Chemistry, 2023. [Link]

  • "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." PubMed Central (NIH), 2022. [Link]

  • "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au, 2025.[Link]

Sources

Targeting the Hinge Region: Binding Affinity and Mechanistic Profiling of 3-Methylindole-2-carboxamides as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary

Epidermal Growth Factor Receptor (EGFR) mutations are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and various other solid tumors. While clinical tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib have transformed targeted therapy, the inevitable emergence of acquired resistance mutations (e.g., C797S) necessitates the continuous development of novel pharmacophores.

Recently, the indole-2-carboxamide scaffold has emerged as a highly tunable, ATP-competitive inhibitor framework[1]. Specifically, 3-methylindole-2-carboxamides exhibit potent apoptotic and anti-proliferative activities by acting as high-affinity kinase inhibitors. This whitepaper explores the structural mechanistics of this binding event, provides quantitative Structure-Activity Relationship (SAR) data, and details the rigorous, self-validating experimental workflows required to evaluate these compounds in preclinical drug discovery.

Structural Biology & Binding Mechanistics

The rational design of 3-methylindole-2-carboxamides leverages the structural homology between the bicyclic indole core and the purine ring of endogenous ATP. The binding affinity is driven by three distinct regional interactions within the EGFR kinase domain:

  • Hinge Region Hydrogen Bonding: The indole NH acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (Met793 in EGFR). This orthosteric anchoring is the primary driver of binding enthalpy.

  • Solvent-Exposed Channel (2-Carboxamide Motif): The carboxamide group at the 2-position extends outward toward the solvent-exposed channel. The amide nitrogen and oxygen provide additional hydrogen bond donor/acceptor capabilities, stabilizing the inhibitor-kinase complex and allowing for the attachment of solubilizing tails (e.g., piperidinyl or dimethylamino groups)[1].

  • Gatekeeper Packing (3-Methyl Substitution): The 3-position of the indole ring is directed toward the gatekeeper residue (Thr790 in wild-type EGFR). The compact, hydrophobic nature of the 3-methyl group allows for optimal van der Waals packing without inducing steric clashes. Larger substitutions at this position, such as 3-hydroxymethyl[2] or 3-(2-methoxyvinyl)[3], have been engineered specifically to target the bulkier Met790 in T790M mutant strains, fundamentally altering the selectivity profile.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutants) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Requires PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation Inhibitor 3-Methylindole-2-carboxamide Inhibitor->EGFR Competitive Inhibition at Hinge Region Apoptosis Apoptosis (Caspase 3/8/9) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes Apoptosis->Proliferation Blocks

EGFR signaling inhibition by 3-methylindole-2-carboxamides inducing apoptosis.

Quantitative Structure-Activity Relationship (SAR)

Recent medicinal chemistry efforts have systematically varied the substitutions on the indole core to optimize binding affinity. Halogenation at the 5-position (e.g., 5-chloro or 5,7-dichloro) significantly improves lipophilic efficiency, while variations in the N-amide tail dictate cellular permeability and off-target kinase selectivity (such as CDK2 or PI3Kα)[1][4].

The table below synthesizes representative binding and phenotypic data for various 3-substituted indole-2-carboxamides, demonstrating the impact of the 3-position moiety on target affinity.

Compound IDR3 SubstitutionR5 SubstitutionN-amide SubstitutionEGFR IC₅₀ (nM)Cellular GI₅₀ (nM)
5b MethylChloro4-(dimethylamino)phenethyl~7535
5h MethylDichloro4-(piperidin-1-yl)phenethyl~8542
15 HydroxymethylChlorop-substituted phenethyl6030
5d 2-methoxyvinylChloroSubstituted aryl6829

Data aggregated from recent SAR profiling of the indole-2-carboxamide scaffold against wild-type and mutant EGFR cell lines[1][2][3].

Experimental Methodologies for Binding Affinity Validation

To rigorously validate the binding affinity and kinetic profile of 3-methylindole-2-carboxamide derivatives, a biphasic experimental approach is required. The following self-validating protocols ensure that thermodynamic binding (


) correlates with kinetic residence time (

).
Protocol 1: ADP-Glo™ Kinase Assay for Equilibrium Binding ( )

Causality & Rationale: Radiometric assays are largely being phased out in favor of luminescent ADP-detection assays. The ADP-Glo assay couples the generation of ADP by EGFR to a luciferase reaction. This provides a highly sensitive, self-validating system where the luminescent signal is directly proportional to kinase activity, bypassing the need for specific phospho-antibodies.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant human EGFR kinase domain to a working concentration of 1 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-methylindole-2-carboxamide inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate (final DMSO concentration = 1%).

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the EGFR enzyme solution to the plate. Incubate for 30 minutes at room temperature. Expert Insight: Pre-incubation is critical for ATP-competitive inhibitors with slow binding kinetics to reach thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide substrate). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, driving the luciferase reaction (incubate 30 min).

  • Data Analysis: Read luminescence on a multi-mode plate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic regression to determine the

    
    .
    
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale:


 values are highly dependent on the ATP concentration used in the assay. SPR provides orthogonal, label-free validation of the true dissociation constant (

) and reveals the kinetic rates (

and

). A compound with a slow

(longer residence time) often demonstrates superior in vivo efficacy, even if the steady-state

is similar to a competitor.

SPR_Workflow Chip Sensor Chip Preparation Immobilize EGFR Kinase Immobilization Chip->Immobilize EDC/NHS Analyte Inject 3-Methylindole- 2-carboxamides Immobilize->Analyte Baseline stabilized Binding Real-time Binding (Association) Analyte->Binding Concentration series Dissociation Buffer Wash (Dissociation) Binding->Dissociation Stop injection Analysis Kinetic Analysis (Kd, kon, koff) Dissociation->Analysis Sensogram fit

SPR workflow for determining real-time binding kinetics of EGFR inhibitors.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, 1% DMSO).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the dextran surface.

  • Ligand Immobilization: Dilute His-tagged recombinant EGFR kinase domain in 10 mM Sodium Acetate (pH 5.0). Inject over the active surface until an immobilization level of ~2500–3000 Response Units (RU) is achieved. Expert Insight: Maintaining a low immobilization density is paramount. It prevents mass transport limitations and steric crowding, ensuring accurate kinetic fitting.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection (Single-Cycle Kinetics): Prepare a 5-point concentration series of the 3-methylindole-2-carboxamide (e.g., 3.125, 6.25, 12.5, 25, and 50 nM). Inject sequentially without regeneration steps (Single-Cycle Kinetics) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Dissociation & Fitting: Allow a 10-minute buffer wash for the final dissociation phase. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    (
    
    
    ).

Conclusion

The 3-methylindole-2-carboxamide scaffold represents a highly versatile and potent pharmacophore for EGFR kinase inhibition. By carefully tuning the 3-position for gatekeeper interaction and the 2-carboxamide tail for solvent-channel stabilization, researchers can achieve low-nanomolar binding affinities. Validating these compounds through a combination of thermodynamic (ADP-Glo) and kinetic (SPR) assays ensures that only candidates with optimal residence times progress through the preclinical drug development pipeline.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.MDPI Pharmaceuticals.
  • Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity.PubMed / Bioorganic Chemistry.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.Taylor & Francis.
  • Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors.PubMed / Bioorganic & Medicinal Chemistry Letters.

Sources

Structure-activity relationship (SAR) of 3-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The Structure-Activity Relationship (SAR) of 3-methyl-1H-indole-2-carboxamide reveals a privileged scaffold in medicinal chemistry, distinguished by its versatility across three distinct therapeutic landscapes: Allosteric Cannabinoid Modulation (CB1) , Antimycobacterial agents (MmpL3 inhibition) , and Kinase inhibition (Oncology) .

This guide dissects the pharmacophore, providing a rigorous technical analysis of how the 3-methyl group and surrounding substitutions dictate biological function.

Executive Summary: The 3-Methyl Indole Scaffold

The 3-methyl-1H-indole-2-carboxamide core is not merely a structural spacer; it is a bioactive anchor. The C3-methyl group specifically restricts conformational freedom, forcing the indole ring and the C2-carboxamide substituent into a preferred dihedral angle that favors binding in hydrophobic allosteric pockets.

  • Key Characteristic: The C3-Methyl group is often the "switch" between inactivity and high-potency allosteric modulation.

  • Primary Targets:

    • CB1 Receptor: Negative Allosteric Modulator (NAM).

    • MmpL3 Transporter: Inhibition of mycolic acid transport in Mycobacterium tuberculosis.

    • Kinases (EGFR/VEGFR): ATP-competitive inhibition in cancer models.

Chemical Foundation & Synthesis

To explore the SAR, one must first master the synthesis. The most robust route to the 3-methyl-1H-indole-2-carboxamide core is the Fischer Indole Synthesis , followed by amide coupling.

General Synthetic Scheme

The synthesis typically proceeds via the reaction of a substituted phenylhydrazine with a ketone (ethyl pyruvate or similar), followed by cyclization.

SynthesisScheme cluster_0 Key Step: Fischer Cyclization Start Phenylhydrazine (Substituted) Inter1 Hydrazone Intermediate Start->Inter1 + Reagent (Acid Cat.) Reagent Ethyl 2-oxobutanoate (Ketone) Reagent->Inter1 Core Ethyl 3-methyl-1H-indole -2-carboxylate Inter1->Core Fischer Cyclization (Polyphosphoric Acid, Heat) Acid 3-methyl-1H-indole -2-carboxylic acid Core->Acid Hydrolysis (LiOH/NaOH) Final 3-methyl-1H-indole -2-carboxamide Acid->Final Amide Coupling (R-NH2, HATU/DIPEA)

Figure 1: Synthetic pathway for 3-methyl-1H-indole-2-carboxamide derivatives via Fischer Indole Cyclization.

Detailed SAR Analysis

The SAR of this scaffold is context-dependent. Below is the breakdown by biological target.

A. Target: Cannabinoid Receptor 1 (CB1) – Allosteric Modulation

The 3-methyl-1H-indole-2-carboxamide core is a classic Negative Allosteric Modulator (NAM) of CB1. It does not bind to the orthosteric site (where THC binds) but alters the receptor conformation to reduce G-protein coupling.

PositionModificationEffect on CB1 ActivityMechanistic Insight
C3 (Core) Methyl Optimal The C3-methyl fits into a small hydrophobic sub-pocket. Removing it (H) or extending it (Propyl/Butyl) drastically reduces affinity. Ethyl is tolerated but Methyl often yields better ligand efficiency.
C5 Chloro / Fluoro Critical A lipophilic electron-withdrawing group (Cl/F) at C5 increases potency by ~10-fold compared to H. It engages in halogen bonding or hydrophobic interactions deep in the allosteric site.
N1 (Indole) H (Unsubstituted) Preferred Alkylation (e.g., N-Methyl) often abolishes allosteric activity. The N-H is likely a hydrogen bond donor to the receptor backbone.
Amide (R) 4-(diethylamino)phenethyl High Potency The "Right Hand Side" requires a basic amine. A piperidinyl or diethylamino group on a phenethyl linker is the gold standard for CB1 NAMs (e.g., Org27569 analogs).
B. Target: Mycobacterium tuberculosis (MmpL3 Inhibitor)

In the context of TB, the lipophilicity of the 3-methyl group aids in penetrating the mycobacterial cell wall.

  • C3-Methyl: Essential for metabolic stability and maintaining the correct lipophilic profile (LogP) to cross the mycolic acid layer.

  • Amide Substituent: Unlike CB1, the TB activity favors bulky, lipophilic groups such as Adamantyl or Cyclooctyl rings. These bulky groups block the MmpL3 transporter channel.

  • C4/C6 Substitution: Introduction of methyl groups at C4 or C6 (polymethylated indoles) can further enhance potency against drug-resistant strains.

C. Target: Oncology (Kinase Inhibition)

Derivatives of 3-methyl-1H-indole-2-carboxamide have shown activity against EGFR and VEGFR-2 .

  • C3-Methyl: Acts to position the indole ring within the ATP-binding pocket of the kinase.

  • C5 Substitution: 5-Chloro or 5-Methoxy groups modulate the electron density of the indole, affecting the strength of the interaction with the kinase hinge region.

  • Amide Linker: Often requires a moiety that can reach the solvent-exposed area or interact with the "gatekeeper" residue. Phenyl-ethyl chains with morpholine (solubilizing groups) are common.

Mechanism of Action: The Allosteric Shift

The most pharmacologically unique aspect of this scaffold is its behavior at the CB1 receptor. Unlike competitive antagonists, 3-methyl-1H-indole-2-carboxamides stabilize the receptor in a state that allows agonist binding but prevents signal transduction.

CB1_Mechanism Agonist Orthosteric Agonist (e.g., CP55,940) Receptor CB1 Receptor (GPCR) Agonist->Receptor Binds NAM 3-Methyl-Indole-2-Carboxamide (NAM) NAM->Receptor Binds Allosteric Site Complex Agonist-Receptor-NAM Ternary Complex Receptor->Complex Conformational Change Signaling G-Protein Signaling (cAMP inhibition) Complex->Signaling BLOCKED Arrestin Beta-Arrestin Recruitment Complex->Arrestin Modulated

Figure 2: Negative Allosteric Modulation (NAM) mechanism of 3-methyl-1H-indole-2-carboxamides at the CB1 receptor.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide[1]

This protocol synthesizes a high-potency CB1 modulator derivative.

Reagents:

  • 5-Chloro-3-methyl-1H-indole-2-carboxylic acid (1.0 eq)

  • 4-(Piperidin-1-yl)phenethylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 5-chloro-3-methyl-1H-indole-2-carboxylic acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 15 minutes to form the activated ester species.

  • Addition: Dropwise add the solution of 4-(piperidin-1-yl)phenethylamine (1.1 mmol) in DMF (2 mL).

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

    • If solid forms: Filter the solid, wash with water and cold diethyl ether.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Purify via Flash Column Chromatography using a gradient of Hexane:Ethyl Acetate (starting 8:2 to 1:1).

  • Validation: Confirm structure via

    
    -NMR (Look for singlet methyl peak at 
    
    
    
    ppm and indole NH at
    
    
    ppm).

References

  • Maramai, S., et al. (2025).[2] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

  • Mahmoud, M. M., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1).[3] Journal of Medicinal Chemistry.

  • Gamal El-Din, M. M., et al. (2022).[4] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.

  • Kozikowski, A. P., et al. (2017).[5] Targeting mycolic acid transport by indole-2-carboxamides for the treatment of Mycobacterium abscessus infections. Journal of Medicinal Chemistry.

  • Singh, P., et al. (2025).[2][6] Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.

Sources

The Medicinal Chemistry of Indole-2-Carboxamide Based TRPV1 Agonists: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the medicinal chemistry of indole-2-carboxamide derivatives as potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structure-activity relationships (SAR), detailed experimental protocols, and the strategic rationale underpinning the design and evaluation of this promising class of therapeutic agents.

Introduction: TRPV1 - A Polymodal Target for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a molecular integrator of noxious stimuli, being activated by a diverse range of physical and chemical triggers including high temperatures (>43°C), acidic conditions, and endogenous lipids.[3][4][5] Notably, TRPV1 is the primary receptor for capsaicin, the pungent compound in chili peppers responsible for the sensation of heat.[2][6]

Upon activation, TRPV1 channels open, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals.[4] Paradoxically, sustained activation of TRPV1 by an agonist leads to a desensitization of the channel and the neuron, rendering it refractory to further stimuli. This phenomenon of agonist-induced desensitization forms the basis of the analgesic effects of topical capsaicin and is a key therapeutic strategy for the development of novel pain treatments.[7] Consequently, the discovery of novel, potent, and selective TRPV1 agonists is an area of intense research.[6][8]

The indole-2-carboxamide scaffold has recently emerged as a highly effective framework for the design of new TRPV1 agonists, offering a departure from traditional capsaicin-inspired structures.[1][2][6] This guide will focus on the medicinal chemistry of this specific scaffold, providing a technical overview of its development.

The Indole-2-Carboxamide Scaffold: Design Rationale and Core Structure

The design of novel TRPV1 agonists often draws inspiration from the pharmacophoric features of capsaicin. This model typically consists of three key regions: an aromatic 'head' group (the vanillyl moiety), a central amide 'linker', and a hydrophobic aliphatic 'tail'. Indole-2-carboxamides can be conceptualized as a strategic modification of this model, where the indole nucleus serves as a rigid, lipophilic replacement for the traditional aliphatic tail, while retaining the crucial amide linker and a modifiable aromatic head group.

The rationale for exploring the indole-2-carboxamide scaffold is rooted in several key hypotheses:

  • Lipophilicity and Membrane Permeability: The intracellular location of the capsaicin binding site necessitates that agonists must cross the cell membrane.[4] The indole ring is a well-established pharmacophore that provides the requisite lipophilicity to facilitate this transit.

  • Structural Rigidity and Conformational Constraint: Unlike the flexible alkyl chain of capsaicin, the rigid indole ring system can orient the molecule into a more defined conformation, potentially leading to higher affinity and selectivity for the TRPV1 binding pocket.

  • Synthetic Tractability: The indole-2-carboxamide core is readily synthesized and allows for diverse substitutions at multiple positions, making it an ideal scaffold for systematic SAR exploration.[9][10]

Below is a diagram illustrating the general structure of the indole-2-carboxamide scaffold and its relationship to the capsaicin pharmacophore.

G cluster_0 Capsaicin Pharmacophore cluster_1 Indole-2-Carboxamide Scaffold cluster_2 A Aromatic 'Head' (e.g., Vanillyl Group) B Amide 'Linker' C Hydrophobic 'Tail' (Alkyl Chain) D Substituted 'Head' (Aromatic Amine) E Amide 'Linker' F Lipophilic 'Tail' (Indole Ring) G General Structure: Indole-NH-CO-Aryl

Caption: Comparison of the capsaicin pharmacophore and the indole-2-carboxamide scaffold.

Synthesis of Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxamide libraries is generally achieved through a straightforward and robust amide coupling reaction. This allows for the rapid generation of analogues by varying the amine component. A representative synthetic workflow is detailed below.

General Synthetic Protocol

The core of the synthesis involves the coupling of a substituted indole-2-carboxylic acid with a variety of commercially available anilines or benzylamines.

G start Indole-2-carboxylic acid (1) coupling Amide Coupling (e.g., EDCI, HOBt or HBTU, DIPEA) start->coupling reagent1 Substituted Amine (R-NH2) reagent1->coupling product Indole-2-carboxamide Derivative (2) coupling->product

Caption: General synthetic workflow for indole-2-carboxamide derivatives.

Detailed Experimental Methodology: Synthesis of N-aryl/benzyl-1H-indole-2-carboxamides

This protocol is a self-validating system, incorporating purification and rigorous characterization to ensure the identity and purity of the final compounds, which is critical for reliable biological data.

Materials:

  • 1H-indole-2-carboxylic acid

  • Substituted aniline or benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in dry DCM or DMF, add the coupling agents (EDCI and HOBt, or HBTU and HOBt) and the substituted amine (1.1 eq). If using the hydrochloride salt of the amine, add DIPEA (2.5 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Validation Step 1): Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization (Validation Step 2): Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for biological testing.

Causality Behind Experimental Choices:

  • Coupling Reagents: The choice between EDCI/HOBt and HBTU/DIPEA depends on the reactivity of the amine. HBTU is often more effective for less reactive anilines.

  • Solvent: DCM is a good general-purpose solvent, while DMF is used for less soluble starting materials. It is crucial to use dry solvents to prevent hydrolysis of the activated ester intermediate.

  • Aqueous Workup: The NaHCO₃ wash is essential to remove unreacted carboxylic acid and acidic byproducts from the coupling reagents.

  • Rigorous Characterization: Multi-faceted characterization is non-negotiable. It ensures that the observed biological activity is attributable to the intended compound and not an impurity.

Structure-Activity Relationship (SAR) of Indole-2-Carboxamide TRPV1 Agonists

Systematic modification of the indole-2-carboxamide scaffold has yielded crucial insights into the structural requirements for potent TRPV1 agonism. The following sections summarize the key SAR findings based on recently published data.[1][6]

Impact of N-Alkylation on the Indole Ring

A pivotal finding is that methylation of the indole nitrogen (N-1 position) significantly enhances agonist activity.[1]

  • Observation: The N-methylated series of compounds (designated as series 6 in the source literature) consistently demonstrated superior efficacy and potency compared to their unsubstituted -NH counterparts (series 5 ).[1]

  • Causality: This is likely due to an increase in the overall lipophilicity of the molecule. Enhanced lipophilicity facilitates easier passage across the cell membrane to reach the intracellular binding site of TRPV1. This underscores the importance of physicochemical properties in designing effective agonists for this target.

Substitutions on the Amide 'Head' Group (N-Aryl/Benzyl Moiety)

The nature and position of substituents on the phenyl ring of the amide portion play a critical role in modulating potency.

  • Vanillyl Moiety: Unsurprisingly, incorporating the classic vanillyl group (4-hydroxy-3-methoxybenzyl), which is the 'head' group of capsaicin, results in significant agonist activity. Compound 5f (the N-H indole with a vanillyl head group) was one of the few active compounds in its series.[1]

  • Halogenation: Dichlorination of the benzyl ring, as seen in compound 6g (N-(3,4-dichlorobenzyl)), led to one of the most potent agonists in the N-methylated series.[1] This suggests that electron-withdrawing groups and specific steric bulk in this region are favorable for interaction with the receptor.

  • Positional Importance: A hydroxyl group in the para position of the aromatic head seems to be beneficial.[1]

Summary of SAR Findings

The following diagram summarizes the key structure-activity relationships for the indole-2-carboxamide scaffold.

G cluster_0 Indole-2-Carboxamide SAR cluster_1 Indole Ring Modifications cluster_2 Amide Head Modifications SAR_Structure [Indole Ring] - CO - NH - [Aromatic Head] Indole_N1 N1-Methylation: Greatly INCREASES activity (Likely due to increased lipophilicity) Head_Vanillyl Vanillyl Group (4-OH, 3-OMe): Confers good activity (mimics capsaicin) Head_Halo 3,4-Dichloro substitution: Potent activity Head_ParaOH p-Hydroxyl Group: Generally favorable

Caption: Key Structure-Activity Relationships for Indole-2-Carboxamide TRPV1 Agonists.

Quantitative SAR Data

The following table summarizes the in vitro activity of selected indole-2-carboxamide derivatives from the literature.[1] Efficacy is reported as the maximal response relative to capsaicin. EC₅₀ is the concentration for 50% of maximal activation, and IC₅₀ is the concentration for 50% inhibition after desensitization.

CompoundIndole N-SubstituentAmide Head GroupEfficacy (% Capsaicin)EC₅₀ (µM)IC₅₀ (µM) (Desensitization)
5a H4-Hydroxyphenyl54.02.3>10
5f H4-Hydroxy-3-methoxybenzyl66.80.561.03
6c CH₃Benzyl90.10.230.32
6g CH₃3,4-Dichlorobenzyl88.00.140.17
6j CH₃4-Hydroxy-3-methoxybenzyl91.00.130.15
Capsaicin N/AN/A1000.100.11

Data extracted from Maramai et al., Molecules 2025.[1]

Biological Evaluation: A Self-Validating In Vitro Protocol

The primary in vitro method for evaluating TRPV1 agonists is a cell-based calcium imaging assay. This technique directly measures the functional consequence of channel opening – the influx of extracellular calcium.

Principle of the Calcium Imaging Assay

HEK293 cells (Human Embryonic Kidney 293) stably expressing the human TRPV1 channel are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11][12] When the TRPV1 channel is activated by an agonist, Ca²+ flows into the cell and binds to the dye, causing a significant increase in its fluorescence intensity.[11] This change is monitored in real-time using a fluorescence microplate reader or microscope.[7][13]

G cluster_0 TRPV1 Channel (Resting State) cluster_1 TRPV1 Channel (Activated State) TRPV1_closed TRPV1 Closed TRPV1_open TRPV1 Open TRPV1_closed->TRPV1_open Activates Ca_out High [Ca²⁺] (Extracellular) Ca_in_low Low [Ca²⁺] (Intracellular) Fluo4_low Fluo-4 Dye (Low Fluorescence) Ca_in_high High [Ca²⁺] (Intracellular) TRPV1_open->Ca_in_high Ca²⁺ Influx Fluo4_high Fluo-4 Dye + Ca²⁺ (High Fluorescence) Ca_in_high->Fluo4_high Binds to Dye Reader Fluorescence Reader (Signal Detection) Fluo4_high->Reader Emits Light Agonist Indole-2-carboxamide Agonist Agonist->TRPV1_closed Binds

Caption: Workflow of the cell-based calcium imaging assay for TRPV1 agonists.

Detailed Experimental Methodology: Calcium Imaging

Cell Line and Culture:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene.

  • Rationale: HEK293 cells are a standard, robust cell line for heterologous expression of ion channels. They have low endogenous channel activity, providing a clean background for the assay.

Protocol:

  • Cell Plating: Seed the hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and incubate the cells with a loading buffer containing Fluo-4 AM (e.g., 1-2 µM) and Pluronic F-127 (0.02%) for 45-60 minutes at 37°C.

    • Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.

  • Washing: Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FlexStation or similar).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add serial dilutions of the test compounds (indole-2-carboxamides) and the positive control (capsaicin).

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the peak fluorescence after compound addition minus the baseline fluorescence.

    • Normalize the data to the maximal response produced by a saturating concentration of capsaicin.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Self-Validation and Controls:

  • Positive Control: A full dose-response curve for capsaicin must be run in every experiment to ensure the cells are responding appropriately and to provide a benchmark for efficacy (Emax) and potency (EC₅₀).

  • Negative Control: A vehicle control (e.g., 0.1% DMSO in assay buffer) must be included to ensure the solvent does not elicit a response.

  • Antagonist Control: To confirm that the observed calcium influx is specifically through TRPV1, a set of wells can be pre-incubated with a known TRPV1 antagonist (e.g., capsazepine) before adding the agonist. This should block the signal.

  • Selectivity Assay: To assess selectivity, promising compounds should be tested against other related TRP channels, particularly TRPA1, which is also involved in nociception.[6]

In Vivo Evaluation: Assessing Analgesic Potential

Promising candidates from in vitro screening must be evaluated in preclinical animal models of pain to determine their therapeutic potential.

Capsaicin-Induced Nocifensive Behavior Model

This is an acute pain model that directly assesses the ability of a test compound to modulate TRPV1 activity in vivo.[3]

Protocol:

  • Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment.

  • Compound Administration: Administer the test indole-2-carboxamide compound via the desired route (e.g., systemic or local intraplantar injection).

  • Noxious Challenge: After an appropriate pre-treatment time, inject a low dose of capsaicin into the hind paw.

  • Observation: Record the amount of time the animal spends licking, flinching, or lifting the injected paw over a 5-10 minute period.

  • Outcome: A successful TRPV1 agonist with desensitizing properties will lead to a significant reduction in the capsaicin-induced pain behaviors compared to vehicle-treated animals.

Causality Behind Experimental Choice:

  • This model is mechanistically driven. Since the pain is directly induced by a TRPV1 agonist (capsaicin), the model provides a clear and direct readout of the test compound's ability to desensitize TRPV1 in a living system.

Conclusion and Future Perspectives

The indole-2-carboxamide scaffold represents a highly promising and synthetically accessible platform for the development of novel TRPV1 agonists. Key SAR insights have demonstrated that N-methylation of the indole ring is crucial for enhancing activity, likely by increasing lipophilicity. Furthermore, substitutions on the N-benzyl head group, particularly with di-chloro or vanillyl moieties, can yield compounds with potencies in the low nanomolar range, comparable to that of capsaicin.

The detailed synthetic and biological evaluation protocols provided in this guide emphasize the importance of rigorous, self-validating systems to ensure data integrity. Future work in this area should focus on:

  • Optimizing the ADME Profile: While potency is high, the drug-like properties (e.g., solubility, metabolic stability) of lead compounds like 6g and 6j must be thoroughly investigated and optimized.

  • Exploring Substitutions on the Indole Ring: The current SAR is largely focused on the N-1 and amide portions. Systematic exploration of substituents on the benzene ring of the indole core could yield further improvements in potency or selectivity.

  • Elucidating the Binding Mode: Molecular docking and site-directed mutagenesis studies could clarify the precise interactions of the indole-2-carboxamide scaffold within the TRPV1 binding pocket, enabling more rational, structure-based drug design.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to advance the development of indole-2-carboxamide-based TRPV1 agonists as a potential new generation of analgesic agents.

References

  • Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]

  • ResearchGate. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • National Library of Medicine. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]

  • Taylor & Francis Online. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Pain and Inflammation, 257-273. [Link]

  • ResearchGate. (2025). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

  • Frontiers. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Biosciences, 7. [Link]

  • National Library of Medicine. (2014). Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. Basic & Clinical Pharmacology & Toxicology, 116(2), 119-127. [Link]

  • ResearchGate. (2014). Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. [Link]

  • International Association for the Study of Pain (IASP). (2023). Design, synthesis, and analgesia evaluation of novel Transient Receptor Potential Vanilloid 1 (TRPV1) agonists modified from Cannabidiol (CBD). [Link]

  • Springer Nature Experiments. (n.d.). Assay of TRPV1 Receptor Signaling. [Link]

  • MDPI. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. International Journal of Molecular Sciences, 23(17), 9673. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation. [Link]

  • National Library of Medicine. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 95, 151-160. [Link]

  • National Library of Medicine. (n.d.). Complex Regulation of TRPV1 by Vanilloids. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]

  • National Library of Medicine. (n.d.). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]

  • IntechOpen. (2012). Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. [Link]

  • Frontiers. (2020). Two Vanilloid Ligand Bindings Per Channel Are Required to Transduce Capsaicin-Activating Stimuli. Frontiers in Cellular Neuroscience, 13. [Link]

  • National Library of Medicine. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry, 25(14), 3744-3753. [Link]

  • National Library of Medicine. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1032. [Link]

  • National Library of Medicine. (2021). Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells. International Journal of Molecular Sciences, 22(16), 8443. [Link]

Sources

Technical Guide: The Role of 3-Methyl-1H-Indole-2-Carboxamide Scaffolds in Antitubercular Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-methyl-1H-indole-2-carboxamide represents a critical structural motif within the broader class of indole-2-carboxamide (IC) antitubercular agents. While the unsubstituted parent molecule serves primarily as a synthetic precursor, its derivatives—specifically those possessing lipophilic N-substitutions—have emerged as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3).

This guide delineates the technical utility of the 3-methyl-1H-indole-2-carboxamide scaffold, detailing its synthesis, mechanism of action, and the structure-activity relationships (SAR) that render it effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb).

Mechanism of Action: MmpL3 Inhibition

The primary biological target of 3-methyl-1H-indole-2-carboxamide derivatives is MmpL3 , an essential transmembrane transporter belonging to the RND (Resistance-Nodulation-Division) superfamily.[1]

The Target: MmpL3

MmpL3 is responsible for translocating Trehalose Monomycolate (TMM) from the bacterial cytoplasm, across the inner membrane, to the periplasmic space. Once in the periplasm, TMM is converted into Trehalose Dimycolate (TDM) and incorporated into the mycolic acid layer of the cell wall. This layer is the defining feature of mycobacteria, providing intrinsic resistance to many antibiotics.

Mode of Inhibition

The 3-methyl-indole-2-carboxamide scaffold binds to the proton-translocating channel of MmpL3. The introduction of the C3-methyl group is a critical SAR optimization; it occupies a specific hydrophobic sub-pocket defined by residues such as Leu633, Leu637, and Val681 within the MmpL3 active site. This binding event:

  • Conformationally locks the transporter.

  • Halts the proton motive force (PMF) driven translocation of TMM.

  • Causes accumulation of toxic TMM precursors in the cytoplasm.

  • Induces rapid bactericidal effects.

Pathway Visualization

The following diagram illustrates the interruption of cell wall biosynthesis by the inhibitor.

MmpL3_Pathway FASII FAS-II System (Mycolic Acid Synthesis) TMM_Cyto TMM (Cytoplasm) [Substrate] FASII->TMM_Cyto Biosynthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Loading TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation (PMF Driven) Lysis Cell Lysis / Death MmpL3->Lysis Inhibition leads to TMM accumulation Inhibitor 3-methyl-1H-indole-2-carboxamide Derivative Inhibitor->MmpL3 Allosteric Binding (Blocks Proton Channel) Ag85 Antigen 85 Complex TMM_Peri->Ag85 Substrate CellWall Mycolyl-Arabinogalactan Peptidoglycan Complex Ag85->CellWall Esterification

Caption: Disruption of TMM translocation by 3-methyl-1H-indole-2-carboxamide derivatives targeting MmpL3.

Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on three structural pillars. The "3-methyl" group is not merely decorative; it significantly enhances potency compared to the unsubstituted indole.

Structural RegionModificationEffect on Activity
Indole C3 Position Methyl (-CH₃) Critical. Fills a hydrophobic pocket in MmpL3. Increases potency by 2-5x vs. H-substitution.
Indole C4/C6 Halogens (F, Cl)Improves metabolic stability (blocks P450 oxidation) and membrane permeability.
Amide Nitrogen Cyclohexyl / AdamantylEssential. Requires a bulky, lipophilic group to interact with the transmembrane channel lipid interface. Unsubstituted amides are inactive.
Indole Nitrogen (N1) Unsubstituted (-H)Required for H-bond donation to the receptor. Alkylation here abolishes activity.

Experimental Protocol: Synthesis of 3-Methyl-N-Substituted Derivatives

Objective: Synthesize 3-methyl-N-(4-methylcyclohexyl)-1H-indole-2-carboxamide (an active derivative) from the core precursor.

Synthetic Workflow

The synthesis follows a convergent route utilizing a Fischer Indole Synthesis followed by amide coupling.

Synthesis_Workflow Phenylhydrazine Phenylhydrazine Hydrazone Arylhydrazone Intermediate Phenylhydrazine->Hydrazone + Ketone Ketone Ethyl 2-oxobutanoate Ketone->Hydrazone IndoleEster Ethyl 3-methyl-1H- indole-2-carboxylate Hydrazone->IndoleEster Fischer Cyclization (p-TsOH, Reflux) IndoleAcid 3-methyl-1H- indole-2-carboxylic acid IndoleEster->IndoleAcid Saponification (NaOH/MeOH) FinalDrug 3-methyl-N-(4-methylcyclohexyl)- 1H-indole-2-carboxamide IndoleAcid->FinalDrug Amide Coupling (EDC-HCl, HOBt) Amine 4-methylcyclohexylamine Amine->FinalDrug

Caption: Synthetic route for generating active 3-methyl-indole-2-carboxamide MmpL3 inhibitors.

Step-by-Step Methodology

Step 1: Fischer Indole Cyclization

  • Reagents: Phenylhydrazine (1.0 eq), Ethyl 2-oxobutanoate (1.0 eq), p-Toluenesulfonic acid (p-TsOH) (cat.).

  • Procedure: Dissolve reactants in absolute ethanol. Add p-TsOH and reflux for 3-4 hours.

  • Workup: Cool to room temperature. The ester product often precipitates. Filter and wash with cold ethanol.

  • Validation: Check 1H NMR for the disappearance of hydrazine protons and formation of the indole NH singlet (~9.0 ppm).

Step 2: Saponification

  • Reagents: Ethyl 3-methyl-1H-indole-2-carboxylate, NaOH (3.0 eq), MeOH/H2O (3:1).

  • Procedure: Reflux the ester in the basic solution for 2 hours.

  • Workup: Evaporate MeOH. Acidify aqueous residue with 1M HCl to pH 2. The carboxylic acid precipitates as a white solid. Filter and dry.

Step 3: Amide Coupling (The Critical Step)

  • Reagents: 3-methyl-1H-indole-2-carboxylic acid (1.0 eq), 4-methylcyclohexylamine (1.1 eq), EDC-HCl (1.2 eq), HOBt (1.2 eq), Triethylamine (2.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Activate the acid with EDC/HOBt in solvent for 30 mins at 0°C.

    • Add the amine and base.[2][3][4] Stir at Room Temp for 12-16 hours.

  • Purification: Quench with water. Extract with EtOAc. Wash with NaHCO3 and Brine. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Yield: Typical yields range from 70-85%.

Biological Profile & Data

The following data summarizes the potency of 3-methyl derivatives compared to reference standards.

Antitubercular Activity (MIC)

Data derived from indole-2-carboxamide SAR studies [1, 2].[1][3][5][6]

Compound IDR3 (Indole C3)N-SubstituentMIC (Mtb H37Rv) [µM]Notes
Ref 1 -HCyclohexyl6.25Baseline activity
Ref 2 -HAdamantyl0.80Bulky group improves potency
Target 3a -CH₃ 2-Methylcyclohexyl 0.05 - 0.10 High Potency
Target 3b -CH₃ 4-Methylcyclohexyl 0.02 - 0.05 Lead Candidate
Control -Isoniazid0.05Standard of Care
Cytotoxicity & Selectivity
  • Vero Cell IC50: > 100 µM (Target 3b)

  • Selectivity Index (SI): > 2000

  • Implication: The 3-methyl scaffold exhibits high specificity for the mycobacterial MmpL3 transporter with minimal mammalian toxicity.[6]

Self-Validating Experimental Checks

To ensure scientific integrity during research, apply these validation steps:

  • The "Methyl Shift" Check: In 1H NMR, the C3-methyl group appears as a singlet around 2.3 - 2.6 ppm . If this peak is split or absent, the Fischer cyclization failed (likely formed a different isomer).

  • MmpL3 Reporter Assay: Use an Mtb strain expressing a pIniBAC-GFP reporter. MmpL3 inhibition specifically induces the iniBAC promoter.[2] Treatment with the compound should result in strong fluorescence induction, confirming the mechanism of action.

  • Synergy Test: Perform a checkerboard assay with Rifampin. Indole-2-carboxamides typically show synergy (FICI < 0.5) with Rifampin due to increased cell wall permeability allowing higher intracellular accumulation of the second drug.

References

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. (2016).[7] [Link]

  • Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives. Journal of Medicinal Chemistry. (2013). [Link]

  • Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. RSC Advances. (2021). [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry. (2017). [Link]

Sources

Solubility profile of 3-methyl-1H-indole-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-methyl-1H-indole-2-carboxamide in DMSO

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of 3-methyl-1H-indole-2-carboxamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for accurate and reproducible experimental work. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity.

Executive Summary

The solubility of a compound in a suitable solvent is a critical parameter in the early stages of drug discovery and development.[1][2][3] 3-methyl-1H-indole-2-carboxamide, an indole derivative, holds potential for various therapeutic applications. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an ideal vehicle for in vitro assays.[4][5][6][7][8] A comprehensive understanding of the solubility profile of 3-methyl-1H-indole-2-carboxamide in DMSO is therefore essential for reliable screening, formulation, and interpretation of biological data. This guide will delve into the theoretical underpinnings of solubility, provide detailed protocols for its determination, and discuss critical factors that can influence the results.

The Solute and the Solvent: A Molecular Perspective

The solubility of 3-methyl-1H-indole-2-carboxamide in DMSO is governed by the interplay of intermolecular forces between the solute and solvent molecules.

2.1 3-methyl-1H-indole-2-carboxamide: Physicochemical Properties

While specific data for 3-methyl-1H-indole-2-carboxamide is not extensively published, we can infer its properties from its structure and related indole compounds. The indole ring system is aromatic and relatively nonpolar, while the carboxamide group introduces polarity and the capacity for hydrogen bonding. The methyl group at the 3-position can slightly increase lipophilicity. The overall molecule can be considered moderately polar.

2.2 Dimethyl Sulfoxide (DMSO): The "Universal Solvent"

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[5][7] Its versatility stems from its ability to dissolve a wide array of substances.[4][6] Key properties of DMSO that contribute to its excellent solvating power include:

  • High Polarity: The sulfoxide group creates a strong dipole moment, allowing for effective solvation of polar molecules.

  • Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the solute.[7]

  • Aprotic Nature: DMSO does not have acidic protons, which prevents it from interfering with many chemical reactions.[6]

  • Miscibility: It is miscible with water and a wide range of organic solvents, facilitating its use in biological assays where aqueous dilutions are necessary.[5][7]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between thermodynamic and kinetic solubility, as these two parameters can yield significantly different values and have distinct implications for experimental design.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[9][11] This value is independent of the method used for its determination.

  • Kinetic Solubility: This is the concentration of a compound at which it precipitates out of a solution under a specific set of experimental conditions, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer.[11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental protocol.[9][11][13]

For early-stage drug discovery and high-throughput screening, kinetic solubility is often the more practical parameter to measure.[1] However, for later-stage development and formulation, thermodynamic solubility provides a more fundamental understanding of the compound's properties.[1]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of 3-methyl-1H-indole-2-carboxamide in DMSO.

4.1 General Considerations and Best Practices

  • Purity of Compound and Solvent: Ensure the use of high-purity 3-methyl-1H-indole-2-carboxamide and anhydrous DMSO to obtain accurate and reproducible results.[8]

  • Temperature Control: Solubility is temperature-dependent.[14][15][16] All experiments should be conducted at a constant and recorded temperature.

  • Equilibration Time: For thermodynamic solubility, sufficient time must be allowed for the system to reach equilibrium.[2]

4.2 Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[2][16]

4.2.1 Materials

  • 3-methyl-1H-indole-2-carboxamide (solid)

  • Anhydrous DMSO

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Calibrated analytical balance

4.2.2 Procedure

  • Add an excess amount of solid 3-methyl-1H-indole-2-carboxamide to a glass vial.

  • Add a known volume of DMSO to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand to let the excess solid settle.

  • Centrifuge the vial to further separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 3-methyl-1H-indole-2-carboxamide in the diluted sample using a pre-validated HPLC or UV-Vis method with a standard calibration curve.

  • Calculate the thermodynamic solubility in mg/mL or molarity.

4.3 Protocol for Determining Kinetic Solubility (High-Throughput Method)

This method is suitable for rapid screening and provides an estimate of the solubility upon dilution of a DMSO stock solution into an aqueous buffer.[17]

4.3.1 Materials

  • 10 mM stock solution of 3-methyl-1H-indole-2-carboxamide in 100% DMSO

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • 96-well microtiter plates (polypropylene for compound storage, clear for measurement)

  • Multichannel pipettes

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

4.3.2 Procedure

  • Prepare a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well polypropylene plate.

  • In a separate 96-well clear plate, add the aqueous buffer (e.g., 198 µL per well).

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of 1%.[18]

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature for a specified time (e.g., 2 hours).

  • Measure the turbidity (light scattering) of each well using a nephelometer.

  • The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dil Create Serial Dilutions in DMSO stock->serial_dil transfer Transfer DMSO dilutions to Buffer Plate serial_dil->transfer buffer_plate Prepare 96-well Plate with Aqueous Buffer buffer_plate->transfer mix Mix and Incubate transfer->mix measure Measure Turbidity (Nephelometry) mix->measure analyze Determine Concentration at Precipitation measure->analyze

Caption: Workflow for determining the kinetic solubility of 3-methyl-1H-indole-2-carboxamide.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Example Solubility Data for 3-methyl-1H-indole-2-carboxamide

Solubility TypeSolvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Thermodynamic100% DMSO25Insert ValueInsert Value
Kinetic1% DMSO in PBS25Insert ValueInsert Value

Factors Influencing Solubility in DMSO

Several factors can affect the measured solubility of 3-methyl-1H-indole-2-carboxamide in DMSO.

  • Temperature: Generally, the solubility of solid compounds increases with temperature.[15][19]

  • Water Content: DMSO is hygroscopic, and the presence of water can significantly impact the solubility of certain compounds.[20] It is recommended to use anhydrous DMSO for preparing stock solutions.

  • Compound Stability: The stability of 3-methyl-1H-indole-2-carboxamide in DMSO should be considered, especially for long-term storage.[15][20] Degradation can lead to a decrease in the apparent solubility over time.

  • pH of Aqueous Co-solvent (for Kinetic Solubility): The pH of the aqueous buffer can influence the ionization state of the compound, which in turn affects its solubility.

Diagram of Influencing Factors

G solubility Solubility of 3-methyl-1H-indole-2-carboxamide in DMSO temp Temperature temp->solubility water Water Content in DMSO water->solubility purity Compound Purity purity->solubility stability Compound Stability stability->solubility pH pH of Aqueous Co-solvent (Kinetic Solubility) pH->solubility

Caption: Key factors influencing the solubility of 3-methyl-1H-indole-2-carboxamide in DMSO.

Conclusion

Determining the solubility profile of 3-methyl-1H-indole-2-carboxamide in DMSO is a fundamental step in its preclinical development. By employing the robust and well-defined protocols outlined in this guide, researchers can obtain accurate and reliable data. A clear understanding of the distinction between thermodynamic and kinetic solubility, along with an awareness of the factors that can influence these measurements, will ensure the generation of high-quality data that can confidently guide further research and development efforts.

References

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). [Source not provided, link is a redirect]
  • Dimethyl sulfoxide. In Wikipedia. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. Retrieved from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed. Retrieved from [Link]

  • What is the chemical property of DMSO that makes it ideal for use in many biological labs? (2019, January 22). [Source not provided, link is a redirect]
  • Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Retrieved from [Link]

  • Innovative Applications of DMSO. (2024, September 9). [Source not provided, link is a redirect]
  • Thermodynamic study of sublimation, solubility and solvation of bioactive derivatives of hydrogenated pyrido[4,3-b]indoles. ResearchGate. Retrieved from [Link]

  • Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. Retrieved from [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved from [Link]

  • Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Source not provided, link is a redirect]
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • 3-Methyl-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. Retrieved from [Link]

  • Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. PubMed. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • MultiScreen Solubility Filter Plate. [Source not provided, link is a redirect]
  • Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. [Source not provided, link is a redirect]
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Source not provided, link is a redirect]
  • Indole, 3-methyl-. NIST WebBook. Retrieved from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. Retrieved from [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. Retrieved from [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Source not provided, link is a redirect]
  • If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in water? Reddit. Retrieved from [Link]

  • Solubility Data of DMSO. Scribd. Retrieved from [Link]

Sources

Metabolic Stability of 3-Substituted Indole-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on the metabolic stability of 3-substituted indole-2-carboxamides , a privileged scaffold in drug discovery for targets such as the Cannabinoid receptors (CB1/CB2), Mycobacterium tuberculosis (MmpL3 inhibitors), and Plasmodium falciparum.

A Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Summary

The indole-2-carboxamide scaffold is a versatile template in medicinal chemistry, particularly when functionalized at the 3-position . However, its utility is frequently compromised by rapid hepatic clearance. The metabolic fate of this scaffold is dominated by cytochrome P450 (CYP)-mediated oxidation of the indole core and lipophilic side chains, rather than hydrolytic cleavage of the amide bond. This guide details the mechanistic basis of this instability, provides validated protocols for assessment, and outlines structural modification strategies to enhance half-life (


) without eroding potency.

Mechanisms of Metabolism

Understanding the specific "soft spots" of the 3-substituted indole-2-carboxamide framework is prerequisite to rational design.

Phase I Metabolism: Oxidative Hotspots

The primary clearance mechanism for this scaffold is oxidative metabolism (Phase I), predominantly driven by CYP3A4 and CYP2C9 isoforms.

  • The Indole Core (C4–C7 Positions): The electron-rich indole ring is highly susceptible to hydroxylation.

    • C5 & C6 Positions: These are the most metabolically vulnerable sites. CYP enzymes frequently insert oxygen here, leading to epoxide intermediates or direct phenol formation, which are subsequently glucuronidated (Phase II).

    • C3-Substituent: The nature of the group at C3 dictates the electronic density of the ring. Electron-donating groups (alkyls) at C3 activate the ring toward oxidation, while electron-withdrawing groups (EWGs) can stabilize it.

  • The Carboxamide Linker: Unlike simple amides, the indole-2-carboxamide bond is relatively resistant to plasma esterases/amidases due to steric shielding from the indole core and the 3-substituent. Hydrolysis is rarely the rate-limiting step for clearance unless the amide nitrogen is unsubstituted.

  • N1-Position: If alkylated (e.g., N-methyl), this site is prone to N-dealkylation. If unsubstituted, the N-H can undergo glucuronidation, though this is less common than oxidation.

Phase II Metabolism

Direct glucuronidation of the indole nitrogen (N1) or the amide nitrogen is possible but usually secondary to the conjugation of Phase I hydroxylated metabolites.

Visualization: Metabolic Pathways & Soft Spots[1]

The following diagram illustrates the primary metabolic liabilities of the scaffold and the logic for structural modifications.

MetabolicPathways Scaffold 3-Substituted Indole-2-Carboxamide Oxidation_C5_C6 CYP-Mediated Oxidation (C5/C6 Hydroxylation) Scaffold->Oxidation_C5_C6 Primary Clearance Oxidation_SideChain Side Chain Oxidation (e.g., Cyclohexyl/Alkyl) Scaffold->Oxidation_SideChain High Liability Hydrolysis Amide Hydrolysis (Minor Pathway) Scaffold->Hydrolysis Slow Glucuronidation Phase II Conjugation (N-Gluc or O-Gluc) Oxidation_C5_C6->Glucuronidation Blocker_Halogen Strategy: Halogenation (F/Cl at C4, C5, C6) Blocker_Halogen->Oxidation_C5_C6 Blocks Blocker_Polar Strategy: Polarity (Reduce LogD) Blocker_Polar->Oxidation_SideChain Mitigates

Figure 1: Metabolic fate of the indole-2-carboxamide scaffold. Red nodes indicate primary clearance pathways; dashed nodes represent medicinal chemistry mitigation strategies.

Structure-Activity Relationships (SAR) for Stability

Field data confirms that specific modifications can drastically alter intrinsic clearance (


).
Halogenation of the Indole Ring

Strategic placement of halogens blocks CYP-mediated oxidation sites.

  • 4,6-Dichloro / 4,6-Difluoro: Studies in antitubercular agents demonstrated that 4,6-disubstitution significantly improved metabolic stability compared to the unsubstituted or monosubstituted analogs [1].

  • 5-Chloro: In antimalarial indole-2-carboxamides, a 5-chloro substituent provided the optimal balance between potency and metabolic stability (

    
     in human microsomes), whereas 5-methoxy or 5-trifluoromethyl groups led to higher clearance or hERG toxicity [2].
    
The 3-Substituent Effect

The 3-position is critical for receptor binding (e.g., CB2) but modulates stability:

  • Alkyl Groups: Simple alkyls (methyl, ethyl) at C3 are metabolically benign but activate the ring.

  • Heterocycles: Incorporating saturated heterocycles (e.g., pyrrolidine, piperidine) at the 3-position often introduces new oxidative soft spots. N-methylation of these rings can increase clearance due to N-demethylation [2].

Lipophilicity Control

There is a strong correlation between lipophilicity (LogD) and microsomal clearance. Highly lipophilic derivatives (LogD > 4) often exhibit high


 due to non-specific binding and rapid CYP access. Reducing LogD by introducing polarity (e.g., morpholine, pyridine) in the amide side chain is a proven tactic [3].

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to determine the Intrinsic Clearance (


) and Half-life (

) of indole derivatives using liver microsomes (human, rat, or mouse).
Reagents & Preparation
  • Liver Microsomes: 20 mg/mL protein concentration (Corning or XenoTech).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL glucose-6-phosphate dehydrogenase.
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Pre-Incubation: Dilute test compound to 1 µM in phosphate buffer (0.5 mg/mL microsomal protein final conc). Pre-incubate at 37°C for 5 minutes.

    • Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[1]

  • Reaction Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min.

  • Processing: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode) monitoring the parent ion.

Data Calculation

Plot


 vs. Time (

).[2] The slope of the line is

.




Case Study Data Summary

The following table summarizes stability data from recent optimization campaigns for indole-2-carboxamides.

Compound ClassModificationStability OutcomeMechanism/NotesSource
Antitubercular 4,6-dichloro substitutionHigh Stability Blocks CYP oxidation at C4/C6[1]
Antimalarial 5-chloro substitutionModerate/High (

)
Optimal electronic balance[2]
Antimalarial 5-TrifluoromethylLow Stability Increased lipophilicity/metabolic liability[2]
CB2 Agonist 3-Alkyl (Simple)Low Stability Rapid oxidation of alkyl side chains[3]
General N-Methylation of AmideVariable Can block hydrolysis but introduces N-demethylation risk[3]

References

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 3-Methyl-1H-indole-2-carboxamide from Ethyl Pyruvate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise synthesis of 3-methyl-1H-indole-2-carboxamide starting strictly from ethyl pyruvate .

While the direct synthesis of the 3-methyl scaffold is typically achieved using ethyl 2-oxobutanoate , this guide addresses the specific requirement to utilize ethyl pyruvate .[1] Consequently, the protocol incorporates a robust C3-functionalization strategy (Vilsmeier-Haack formylation followed by reductive transformation) to install the requisite methyl group on the indole core.

Executive Summary

This document details the synthetic pathway for 3-methyl-1H-indole-2-carboxamide (Target Molecule) utilizing ethyl pyruvate as the starting carbonyl source.[1] Because the Fischer Indole Synthesis with ethyl pyruvate yields a C3-unsubstituted indole (ethyl 1H-indole-2-carboxylate), this protocol introduces a critical C3-functionalization module .[1]

The workflow is divided into three phases:

  • Core Construction: Fischer Indolization to form the indole scaffold.[1][2][3][4]

  • C3-Methylation: Vilsmeier-Haack formylation followed by a reductive Wolff-Kishner transformation.[1]

  • Amidation: Conversion of the carboxylic acid intermediate to the primary carboxamide.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on the latent nucleophilicity of the indole C3 position.[1] Since the starting material (ethyl pyruvate) lacks the carbon count to provide the C3-methyl group directly, a "Build-and-Reduce" strategy is employed.[1]

Reaction Logic[1][5][6]
  • Step 1 (Cyclization): Phenylhydrazine condenses with ethyl pyruvate. Acid-mediated [3,3]-sigmatropic rearrangement yields the stable ethyl 1H-indole-2-carboxylate .[1]

  • Step 2 (Functionalization): The electron-rich C3 position undergoes electrophilic aromatic substitution (Vilsmeier-Haack) to install a formyl group.

  • Step 3 (Reduction/Hydrolysis): A Wolff-Kishner reduction is utilized to simultaneously reduce the C3-formyl group to a methyl group and hydrolyze the C2-ester to a carboxylic acid, streamlining the step count.

  • Step 4 (Amidation): Activation of the carboxylate with CDI (1,1'-Carbonyldiimidazole) allows for clean coupling with ammonium sources to yield the final primary amide.[1]

Visual Workflow (DOT Diagram)

Synthesispathway cluster_legend Key Transformation Logic Start Ethyl Pyruvate (Starting Material) Step1 Intermediate A: Ethyl 1H-indole-2-carboxylate Start->Step1 1. Phenylhydrazine 2. Polyphosphoric Acid (PPA) (Fischer Indolization) Step2 Intermediate B: Ethyl 3-formyl-1H-indole-2-carboxylate Step1->Step2 POCl3, DMF (Vilsmeier-Haack) Step3 Intermediate C: 3-Methyl-1H-indole-2-carboxylic acid Step2->Step3 N2H4·H2O, KOH (Wolff-Kishner / Hydrolysis) Final Target Product: 3-Methyl-1H-indole-2-carboxamide Step3->Final 1. CDI, THF 2. NH4OH (aq) (Amidation) Note1 Direct Fischer synthesis with Ethyl Pyruvate leaves C3 unsubstituted.

Caption: Step-wise synthetic route transforming Ethyl Pyruvate to 3-methyl-1H-indole-2-carboxamide via C3-formylation and reduction.

Detailed Experimental Protocols

Phase 1: The Fischer Core Construction

Objective: Synthesis of Ethyl 1H-indole-2-carboxylate.[1][5][6]

  • Reagents: Ethyl Pyruvate (1.0 equiv), Phenylhydrazine (1.0 equiv), Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTsOH) in Ethanol.[1]

  • Mechanism: Hydrazone formation

    
     Ene-hydrazine tautomerization 
    
    
    
    [3,3]-Sigmatropic Rearrangement
    
    
    Cyclization.[1][4]

Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve Ethyl Pyruvate (11.6 g, 100 mmol) in Ethanol (50 mL). Add Phenylhydrazine (10.8 g, 100 mmol) dropwise at 0°C. Stir for 1 hour at room temperature. The hydrazone typically precipitates or forms an oil.[1]

  • Cyclization: Evaporate the solvent.[1][7] Add Polyphosphoric Acid (PPA) (approx. 50 g) to the residue.

  • Heating: Heat the mixture to 100–110°C for 3 hours. Caution: Exothermic reaction.[1] Monitor by TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring. The crude indole ester will precipitate as a solid.[1][8]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]

    • Expected Yield: 65–75%[1]

    • Appearance: Beige to light brown solid.[1]

Phase 2: C3-Functionalization (Formylation & Reduction)

Objective: Installation of the methyl group at C3 via a formyl intermediate.

Step 2A: Vilsmeier-Haack Formylation [1][5]

  • Reagent Prep: In a dry flask under Argon, cool anhydrous DMF (10 mL) to 0°C. Add Phosphorus Oxychloride (POCl

    
    )  (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: Dissolve Intermediate A (Ethyl 1H-indole-2-carboxylate, 10 mmol) in DMF (5 mL) and add to the Vilsmeier reagent at 0°C.

  • Reaction: Heat to 70°C for 2 hours.

  • Workup: Pour onto ice/water. Neutralize carefully with saturated NaHCO

    
     (pH 7-8). The formylated product (Ethyl 3-formyl-1H-indole-2-carboxylate ) precipitates.[1]
    
  • Isolation: Filter and dry.[1]

Step 2B: Wolff-Kishner Reduction & Saponification Rationale: Standard reduction of the formyl group (NaBH


) yields the alcohol, requiring further steps.[1] The Wolff-Kishner reaction uses hydrazine under basic conditions to reduce the aldehyde to a methyl group and simultaneously hydrolyzes the ethyl ester to the carboxylic acid.
  • Setup: In a high-pressure vessel or flask with reflux condenser, combine Intermediate B (3-formyl ester, 5 mmol), Hydrazine Hydrate (80%, 5 mL), and KOH (pellets, 15 mmol) in Diethylene Glycol (20 mL).

  • Hydrazone Formation: Heat to 100°C for 1 hour.

  • Reduction: Raise temperature to 180–200°C (distilling off water/excess hydrazine if using open flask) and hold for 3–4 hours.

  • Workup: Cool, dilute with water (50 mL), and acidify with HCl (6M) to pH 2.

  • Isolation: The product, 3-Methyl-1H-indole-2-carboxylic acid , will precipitate.[1] Filter and dry.[1]

    • Checkpoint: Verify disappearance of aldehyde peak in NMR (~10 ppm) and appearance of methyl singlet (~2.3–2.5 ppm).

Phase 3: Amidation (The Final Coupling)

Objective: Conversion of the carboxylic acid to the primary amide.[1]

Protocol:

  • Activation: Dissolve 3-Methyl-1H-indole-2-carboxylic acid (2 mmol) in anhydrous THF (10 mL). Add 1,1'-Carbonyldiimidazole (CDI) (2.2 mmol) in one portion.

  • Gas Evolution: Stir at room temperature for 1 hour. Observe CO

    
     evolution ceases.
    
  • Ammonolysis: Add Ammonium Hydroxide (28% NH

    
     aq)  (5 mL) or bubble dry Ammonia gas into the solution for 30 mins.
    
  • Completion: Stir for 2 hours. Evaporate THF.[1]

  • Purification: Dilute residue with water. The solid product precipitates.[1][8] Filter, wash with cold water and ether.[1] Recrystallize from Methanol if necessary.[1]

Analytical Data Summary

ParameterExpected Value / ObservationNotes
Appearance Off-white to pale yellow crystalline solid
Melting Point 200–205°C (approx.)[1][6]Literature values vary by solvate.[1]
1H NMR (DMSO-d6)

11.5 (s, 1H, NH-indole), 7.6 (d, 1H), 7.4 (d, 1H), 7.0-7.2 (m, 2H), 7.8 & 7.2 (br s, 2H, CONH2), 2.51 (s, 3H, CH3).[1][6]
Key diagnostic: Methyl singlet at C3.[1]
Mass Spec (ESI) [M+H]+ = 175.08Consistent with C10H10N2O.

Critical Process Optimization (The "Expert" Insight)

While the route above satisfies the requirement to start from Ethyl Pyruvate , it is chemically labor-intensive (4 steps).[1]

Process Intensification Note: If the starting material constraint is flexible, replacing Ethyl Pyruvate with Ethyl 2-oxobutanoate (also known as alpha-ketobutyrate) allows for a 2-step synthesis :

  • Fischer Indolization: Ethyl 2-oxobutanoate + Phenylhydrazine

    
     Ethyl 3-methyl-1H-indole-2-carboxylate (Direct formation of the methylated core).[1]
    
  • Amidation: Direct ammonolysis of the ester.[1]

Recommendation: Use the Ethyl Pyruvate route (Method A) only if supply chain constraints strictly prohibit the acquisition of Ethyl 2-oxobutanoate.

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1]

  • Vilsmeier-Haack Formylation of Indoles

    • Seshadri, S. (1973).[1] Vilsmeier-Haack Reaction and Its Synthetic Applications. Journal of Scientific & Industrial Research, 32, 128.[1]

  • Reduction of 3-Formylindoles

    • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1]

  • Amidation via CDI Activation

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Synthesis of Indole-2-carboxamides (General)

    • Boger, D. L., et al. (2012).[1] Design, Synthesis and Evaluation of Indole-2-carboxamides. Journal of Medicinal Chemistry.

Sources

Application Note: Precision Synthesis of Ethyl 3-methylindole-2-carboxylate via Fischer Indolization

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals in pharmaceutical chemistry. It details the precision synthesis of Ethyl 3-methylindole-2-carboxylate , a critical scaffold in the development of COX inhibitors, antiviral agents, and synthetic auxin mimics.

Abstract & Scope

This technical guide provides a standardized, scalable protocol for the synthesis of ethyl 3-methylindole-2-carboxylate (CAS: 26304-51-8). Unlike generic indole syntheses, this protocol addresses the specific regiochemical requirements of 2-carboxylates substituted at the 3-position. The method utilizes ethyl 2-oxobutanoate (alpha-ketobutyrate) as the regiodirecting carbonyl precursor, ensuring exclusive formation of the 3-methyl isomer.

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Key Application: Synthesis of core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based alkaloids.

Scientific Foundation & Mechanism

Retrosynthetic Logic

The Fischer indole synthesis constructs the indole core via a [3,3]-sigmatropic rearrangement. The substitution pattern of the final indole is strictly dictated by the structure of the ketone precursor.

  • C2 Position: Derived from the carbonyl carbon of the ketone. To obtain a 2-carboxylate, the precursor must be an

    
    -keto ester.
    
  • C3 Position: Derived from the

    
    -carbon of the ketone (the enolizable position). To obtain a 3-methyl  group, the 
    
    
    
    -carbon of the precursor must be a methylene group attached to a methyl (i.e., an ethyl group).

Therefore, the required precursor is Ethyl 2-oxobutanoate (CH


CH

COCOOEt), not ethyl pyruvate (which yields the 3-unsubstituted indole) or ethyl acetoacetate (which typically yields 2-methylindole-3-carboxylate).
Reaction Mechanism

The reaction proceeds through three critical phases:

  • Hydrazone Formation: Acid-catalyzed condensation of phenylhydrazine and ethyl 2-oxobutanoate.

  • Ene-Hydrazine Tautomerization: Isomerization to the enamine, driven by the acidity of the medium.[2]

  • [3,3]-Sigmatropic Rearrangement: The irreversible C-C bond formation step that builds the indole core.

FischerMechanism Start Phenylhydrazine + Ethyl 2-oxobutanoate Hydrazone Arylhydrazone Intermediate Start->Hydrazone - H2O (Condensation) Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine H+ Cat. (Tautomerization) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat (Rate Limiting) Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Indoline Amino-Indoline (Cyclized) Diimine->Indoline Cyclization Product Ethyl 3-methylindole- 2-carboxylate Indoline->Product - NH3 (Aromatization) Ammonia NH3 (Byproduct) Indoline->Ammonia

Figure 1: Mechanistic pathway for the synthesis of 3-methylindole-2-carboxylates.[3][4] The [3,3]-shift is the key regioselective step.

Critical Parameters & Catalyst Selection

The choice of catalyst significantly impacts yield and purity. For 2-carboxylate derivatives, avoiding ester hydrolysis is paramount.

Catalyst SystemSolventTemp (°C)Yield PotentialPros/Cons
H₂SO₄ / EtOH Ethanol80 (Reflux)85-92% Preferred. Cleanest profile; prevents transesterification if EtOH is used.
Polyphosphoric Acid (PPA) None/Toluene90-11075-85%Good for unreactive hydrazines, but workup is viscous and difficult.
ZnCl₂ / AcOH Acetic Acid100-12060-75%Classic "Fischer" conditions, but harsh; risk of acetylation byproducts.
p-TSA / Toluene Toluene110 (Reflux)80-88%Dean-Stark trap required. Excellent for large scale.

Recommendation: Use Ethanolic H₂SO₄ (Method A) for standard laboratory synthesis due to ease of workup and high product purity.

Experimental Protocol

Method A: Ethanolic H₂SO₄ (Standard Protocol)

Scale: 50 mmol Expected Yield: 85-90% Time: 3-4 Hours

Materials
  • Phenylhydrazine (CAS: 100-63-0): 5.4 g (50 mmol)

  • Ethyl 2-oxobutanoate (CAS: 15933-07-0): 6.5 g (50 mmol)

  • Sulfuric Acid (conc. H₂SO₄): 4.0 mL

  • Absolute Ethanol: 50 mL

  • Ice water: 200 mL

Step-by-Step Procedure
  • Hydrazone Formation (In Situ):

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.4 g phenylhydrazine in 30 mL absolute ethanol .

    • Add 6.5 g ethyl 2-oxobutanoate dropwise over 10 minutes at room temperature.

    • Observation: The solution will warm slightly and may turn yellow/orange as the hydrazone forms. Stir for 30 minutes.

  • Acid Catalysis:

    • Cool the mixture to 0°C (ice bath).

    • Carefully add 4.0 mL conc. H₂SO₄ dropwise.[5] (Caution: Exothermic).

    • Remove the ice bath and attach a reflux condenser.

  • Cyclization:

    • Heat the reaction mixture to reflux (approx. 80°C) .

    • Maintain reflux for 3 hours . Monitor by TLC (System: Hexane:EtOAc 4:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 200 mL of stirred ice water .

    • Critical Step: Vigorous stirring is required to break up any oil into a solid precipitate.

    • The product, ethyl 3-methylindole-2-carboxylate , will precipitate as a tan/yellow solid.

    • Filter the solid using a Büchner funnel.[4] Wash with 2 x 50 mL cold water to remove residual acid.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (3:1) .

    • Dissolve in minimum hot ethanol, then add hot water until slightly turbid. Cool slowly to 4°C.

    • Collect crystals by filtration and dry under vacuum at 45°C.

Characterization Data[1][2][3][4][6][7][8][9][10][11][12]
  • Appearance: White to pale yellow needles.

  • Melting Point: 134 – 138 °C.[6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.50 (s, 1H, NH, broad)
      
    • 
       7.60 (d, 1H, Ar-H)
      
    • 
       7.40 (d, 1H, Ar-H)
      
    • 
       7.20 (m, 2H, Ar-H)
      
    • 
       4.35 (q, 2H, O-CH ₂-CH₃)
      
    • 
       2.55 (s, 3H, Indole-C3-CH ₃)
      
    • 
       1.35 (t, 3H, O-CH₂-CH ₃)
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete cyclization or impure hydrazine.Ensure phenylhydrazine is freshly distilled (if dark). Extend reflux time by 1 hour.
Product is Acidic Ester hydrolysis during reaction.[7]Use anhydrous ethanol. Reduce H₂SO₄ concentration or switch to p-TSA/Toluene with Dean-Stark.
Dark Impurities Polymerization of hydrazine.Conduct the reaction under Nitrogen/Argon atmosphere. Keep temperature strictly at reflux, do not overheat.

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Synthesis of Indole-2-carboxylates: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Protocol Reference).
  • Specific Data for Ethyl 3-methylindole-2-carboxylate

    • TCI Chemicals. Product Specification: Ethyl 3-Methylindole-2-carboxylate. Link

  • Catalyst Optimization Studies

    • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

Sources

Application Note: Amide Coupling Strategies for Indole-2-Carboxylic Acid Derivatization

[1][2]

Executive Summary & Pharmacophore Significance

The indole-2-carboxamide scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in antiviral (e.g., anti-HCV), anti-malarial (PfATP4 inhibitors), and analgesic (TRPV1 agonists) therapeutics [1, 2].

The Synthetic Challenge: While amide bond formation is routine, Indole-2-carboxylic acids (I2CA) present specific challenges:

  • Electronic Deactivation: The electron-rich indole ring donates density to the C2-carbonyl, reducing the electrophilicity of the activated ester intermediate compared to simple aliphatic acids.

  • Solubility: Unsubstituted I2CAs exhibit poor solubility in standard non-polar solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding (N-H···O=C) and

    
    -stacking.
    
  • N1-Interference: While the indole nitrogen is not highly nucleophilic (

    
    ), it can participate in competitive acylation or hydrogen-bond-mediated aggregation, complicating purification.
    

This guide provides a decision matrix and validated protocols to navigate these challenges, moving beyond "standard" EDC couplings to high-fidelity systems.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the nucleophilicity of the amine partner and the steric demand of the indole 3-position.

Reagent ClassReagentBest Use CaseProsCons
Carbodiimide EDC / HOBt Primary aliphatic amines; Routine library synthesis.Cost-effective; Water-soluble urea byproduct eases workup.Slow kinetics for anilines; "O-acylisourea" rearrangement side-reactions.
Uronium HATU Sterically hindered amines; Electron-deficient anilines.[1]Extremely fast activation; High conversion for difficult substrates.Expensive; Generates tetramethylurea (difficult to remove); Potential for racemization (if chiral amine).
Phosphonic Anhydride T3P Process scale-up; Epimerization-sensitive chiral amines.Low toxicity; High solubility in EtOAc; No racemization; Easy aqueous workup.Requires base (DIEA/TEA); Slower than HATU.
Acid Chloride (COCl)₂ / Ghosez Non-nucleophilic amines (e.g., sulfonamides, nitro-anilines)."Brute force" activation; Overcomes low reactivity.Harsh conditions; Incompatible with acid-sensitive groups; Requires anhydrous conditions.

Decision Logic & Workflow

The following DOT diagram illustrates the logical flow for selecting the optimal synthetic route based on substrate properties.

ReagentSelectionStartSubstrate Analysis:Indole-2-Carboxylic Acid + AmineAmineTypeIs the Amine Nucleophilic?(Primary/Secondary Aliphatic)Start->AmineTypeHindranceIs the Coupling Sterically Hindered?(e.g., Indole-3-subst. or alpha-branched amine)AmineType->HindranceYes (Reactive)ProtocolDProtocol D:Acid Chloride (Ghosez/Oxalyl)(Low Reactivity)AmineType->ProtocolDNo (Aniline/Electron Poor)ScaleIs this for Scale-up (>10g)?Hindrance->ScaleNo (Simple)ProtocolBProtocol B:HATU / DIEA(High Performance)Hindrance->ProtocolBYes (Difficult)ProtocolAProtocol A:EDC / HOBt(Standard)Scale->ProtocolANo (Lab Scale)ProtocolCProtocol C:T3P (Propylphosphonic Anhydride)(Green/Scalable)Scale->ProtocolCYes

Figure 1: Decision tree for selecting the appropriate amide coupling strategy based on amine reactivity and steric constraints.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (EDC/HOBt)

Best for: Primary aliphatic amines, unhindered substrates, and parallel synthesis.

Mechanism: EDC forms an unstable O-acylisourea. HOBt intercepts this to form a less reactive but more stable OBt ester, preventing

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC[2][1][3][4]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Preferred due to I2CA solubility) or DCM/DMF (9:1).

Step-by-Step:

  • Dissolution: Dissolve the Indole-2-carboxylic acid in anhydrous DMF (0.1 M concentration). Note: DCM often fails to solubilize the acid completely.

  • Activation: Add HOBt and EDC·HCl to the stirring solution at 0°C under nitrogen. Stir for 15 minutes.

  • Coupling: Add the amine, followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass often M+H).

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Acid Wash: Wash with 1N HCl (removes unreacted amine and DIPEA).

    • Base Wash: Wash with sat. NaHCO₃ (removes unreacted indole acid and HOBt).

    • Brine/Dry: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hex/EtOAc).

Protocol B: High-Performance Coupling (HATU)

Best for: Electron-deficient anilines, sterically hindered amines, or 3-substituted indoles.

Mechanism: The 7-azabenzotriazole (At) leaving group of HATU utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate aminolysis, making it superior for difficult couplings [3].

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.5 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: DMF or NMP.[3]

Step-by-Step:

  • Pre-activation: Dissolve Indole-2-carboxylic acid and HATU in dry DMF at room temperature.

  • Base Addition: Add DIPEA immediately. The solution should turn yellow (formation of the activated ester). Stir for 5 minutes.

  • Amine Addition: Add the amine.

  • Reaction: Stir at RT for 1–3 hours. HATU reactions are typically fast.

  • Workup:

    • Critical Step: HATU byproducts (tetramethylurea) are water-soluble but can trail in organic layers. Perform extensive water washes (3x) of the EtOAc layer.

    • Alternatively, precipitate the product by pouring the DMF reaction mixture directly into ice water. Filter the solid.

Protocol C: Scalable & Green Coupling (T3P)

Best for: Process chemistry (>10g), chiral amines, and easy purification.

Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride trap. It releases a water-soluble phosphonate byproduct, simplifying purification to a simple phase separation [4].

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (Preferred) or DIPEA (2.5 equiv)

  • Solvent: EtOAc, THF, or 2-MeTHF.

Step-by-Step:

  • Slurry: Suspend the Indole-2-carboxylic acid and amine in EtOAc (or 2-MeTHF).

  • Base: Add Pyridine (or DIPEA). The mixture may remain a slurry.

  • Reagent Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Warm to RT (or reflux if extremely hindered). The reaction often becomes homogeneous as the amide forms.

  • Workup:

    • Add water.[5] Separate phases.

    • Wash organic layer with 0.5 M NaOH (removes T3P byproducts and unreacted acid).

    • Wash with 1N HCl (removes pyridine/amine).

    • Concentrate. Yields are often high enough to bypass chromatography.

Protocol D: Acid Chloride Activation (Ghosez/Oxalyl)

Best for: Extremely unreactive amines (e.g., sulfonamides) where HATU fails.

Mechanism: Conversion to the highly electrophilic acid chloride. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral condition activation, avoiding the harsh acidity of thionyl chloride [5].

Reagents:

  • Indole-2-carboxylic acid (1.0 equiv)

  • Ghosez's Reagent (1.2 equiv) OR (COCl)₂/DMF(cat)

  • Amine (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step:

  • Activation: Suspend Indole-2-carboxylic acid in dry DCM. Add Ghosez's reagent dropwise at RT. Stir for 1–2 hours until the solution becomes clear (indicates Acid Chloride formation).

    • Alternative: Use (COCl)₂ (1.2 eq) + 1 drop DMF at 0°C.

  • Coupling: In a separate flask, dissolve the amine and pyridine in DCM.

  • Addition: Cannulate the acid chloride solution into the amine solution at 0°C (Reverse addition prevents dimerization).

  • Reaction: Stir at RT overnight.

  • Quench: Add sat. NaHCO₃.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of Indole acid.Switch solvent to NMP or DMF . Use Protocol B (HATU).
Product is a Solid Mass Product precipitation during reaction.This is good! Dilute with water/ether and filter . Do not extract.
N1-Acylation (Side Product) Highly reactive acid chloride + strong base.Use T3P (Protocol C) or protect Indole N1 (Boc/Me) prior to coupling.
Racemization (Chiral Amine) High pH or Over-activation (HATU).Switch to T3P (Protocol C) or use EDC/HOBt at 0°C. Maintain low base equivalents.

References

  • Biological Importance: Journal of Medicinal Chemistry, "Indole-2-carboxamides as novel allosteric modulators for the cannabinoid CB1 receptor."

  • Antimalarial Activity: ACS Bio & Med Chem Au, "Indole-2-carboxamides Optimization for Antiplasmodial Activity."

  • HATU Efficacy: Journal of the Chemical Society, Perkin Transactions 1, "High efficiency of HATU for sterically hindered amide coupling."

  • T3P Reagent: Organic Process Research & Development, "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."

  • Ghosez Reagent: Organic & Biomolecular Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."

Application Note: Recrystallization Solvent Systems for 3-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This technical guide details the purification of 3-methyl-1H-indole-2-carboxamide via recrystallization. While column chromatography is often the default for early-stage discovery, recrystallization is the superior method for scaling up, ensuring high crystallinity, and removing specific colored oxidation impurities common to indole chemistry.

Compound Characteristics:

  • Core Structure: Indole (lipophilic, electron-rich, oxidation-prone).

  • Functional Groups: C2-Primary Amide (High H-bonding capability, high melting point), C3-Methyl (increases lipophilicity, steric bulk).

  • Solubility Profile: Moderate solubility in alcohols and polar aprotic solvents; poor solubility in water and non-polar hydrocarbons.

  • Critical Impurity: Indole oligomers (colored pink/brown) formed via oxidative coupling.

Solvent System Selection Strategy

The selection of a solvent system for this compound balances the lipophilicity of the 3-methylindole core with the strong hydrogen-bonding network of the primary amide.

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Application Context
Primary (Standard) Ethanol (95%) / Water 1:0 to 4:1 Best balance of yield and purity. Removes inorganic salts and highly polar impurities.
Secondary (Lipophilic) Ethyl Acetate / n-Heptane 1:2 to 1:4 Effective if the compound "oils out" in aqueous mixtures. Good for removing non-polar tars.
Tertiary (High Purity) Acetonitrile (ACN) Single Solvent "Dissolve hot, crystallize cold." Excellent for obtaining sharp melting points and removing colored impurities.
Alternative Methanol / Water 3:1 Similar to Ethanol/Water but higher solubility; use if the compound is too insoluble in Ethanol.

Detailed Experimental Protocols

Protocol A: The "Ethanol/Water" Displacement Method (Standard)

Best for: General purification and removal of inorganic salts.

Reagents:

  • Crude 3-methyl-1H-indole-2-carboxamide[1][2]

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Charcoal (Norit or Darco) - Critical for Indoles

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 25 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 2 mL increments until dissolution is achieved.

    • Note: Do not exceed 40 mL total solvent volume (8 vol) to maintain yield.

  • Decolorization (Crucial): Remove from heat source. Add 0.25 g (5 wt%) of Activated Charcoal. Stir for 5 minutes.

    • Warning: Never add charcoal to a boiling solution; it will foam over instantly.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove charcoal. Return the clear, yellow/orange filtrate to a clean flask.

  • Crystallization:

    • Reheat filtrate to near-boiling.

    • Add hot Deionized Water dropwise.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity.

  • Cooling: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with 10 mL of cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Solvent Screening Workflow

Use this if Protocol A fails or if the specific derivative has unique solubility.

SolventScreening Start Start: 100 mg Crude Sample TestSolubility Add 1 mL Solvent (MeOH, EtOH, EtOAc, ACN) Start->TestSolubility CheckRoomTemp Soluble at Room Temp? TestSolubility->CheckRoomTemp TooSoluble Too Soluble (Poor Recovery) CheckRoomTemp->TooSoluble Yes HeatToBoil Heat to Boiling CheckRoomTemp->HeatToBoil No CheckHot Soluble at Boiling? HeatToBoil->CheckHot Insoluble Insoluble (Try stronger solvent like DMF) CheckHot->Insoluble No CoolDown Cool to RT CheckHot->CoolDown Yes Crystals Crystals Form? CoolDown->Crystals Success Success: Ideal System Crystals->Success Yes NoCrystals No Crystals Crystals->NoCrystals No AddAntiSolvent Add Anti-Solvent (Water for Alcohols, Heptane for EtOAc) NoCrystals->AddAntiSolvent AddAntiSolvent->CoolDown

Figure 1: Decision tree for determining the optimal recrystallization solvent for indole-2-carboxamide derivatives.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The compound separates as a liquid oil droplets instead of solid crystals upon cooling. Cause: The temperature entered the "metastable zone" where liquid-liquid phase separation occurs before crystallization, often due to high impurity levels or too rapid cooling. Solution:

  • Seed Crystals: Add a tiny crystal of pure product at the cloud point.

  • Reheat: Re-dissolve the oil by heating and add slightly more solvent (Ethanol).

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

  • Switch System: Change to Acetonitrile . Amides rarely oil out of acetonitrile compared to aqueous mixtures.

Issue: Persistent Discoloration (Pink/Brown)

Symptom: Crystals remain colored despite recrystallization. Cause: Oxidation of the indole nitrogen or C3 position. Solution:

  • Acid Wash: Wash the crude solid with dilute HCl (0.1 M) before recrystallization to remove basic colored impurities.

  • Double Charcoal: Repeat the activated charcoal step.

  • Inert Atmosphere: Perform the dissolution and filtration under a Nitrogen blanket.

Mechanism of Purification

The efficacy of the Ethanol/Water system relies on the Hydrophobic Effect .

  • High Temp: The entropy gain allows the ethanol to solvate both the hydrophobic indole core and the hydrophilic amide.

  • Low Temp: As thermal energy decreases, the water molecules structure themselves around the hydrophobic indole regions (entropic penalty). The compound aggregates to minimize this surface area, excluding impurities that do not fit the crystal lattice (steric exclusion).

PurificationLogic Crude Crude Mixture (Product + Tars + Salts) Solvation Hot Solvation (EtOH) Disrupts Lattice Crude->Solvation Charcoal Adsorption (Charcoal) Removes Colored Oligomers Solvation->Charcoal Nucleation Nucleation (Cooling) Amide H-Bonds Align Charcoal->Nucleation Exclusion Impurity Exclusion Lattice Rejection Nucleation->Exclusion Impurities stay in Mother Liquor Pure Pure Crystal Nucleation->Pure

Figure 2: Mechanistic flow of impurity removal during the recrystallization of indole amides.

References

  • General Indole Solubility & Properties

    • PubChem.[3][4] "3-Methylindole (Skatole) Compound Summary."[3][5] National Library of Medicine. Accessed October 2025.[6]

    • [Link]

  • Synthesis and Purification of Indole-2-Carboxamides

    • Journal of Medicinal Chemistry. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." ACS Publications, 2025.[6] (Describes purification of analogous indole-2-carboxamides via crystallization and chromatography).

    • [Link]

  • Crystallization of Amide Derivatives

    • ACS Bio & Med Chem Au.[6] "Indole-2-carboxamides Optimization for Antiplasmodial Activity."[6] ACS Publications, 2025.[6] (Provides solubility data and handling of 5-chloro and N-substituted analogs).

    • [Link][6]

  • Purification of Methyl Indole-3-Carboxylate (Analogous Methodology)

Sources

Application Note: Microwave-Assisted Synthesis of Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Accelerated Protocols for High-Throughput Medicinal Chemistry

Executive Summary

Indole-2-carboxamide derivatives represent a privileged scaffold in drug discovery, exhibiting potent biological activities ranging from CB1/CB2 receptor modulation (synthetic cannabinoids) to EGFR/CDK2 inhibition (oncology) and anti-tubercular agents .[1][2]

Traditional thermal synthesis of these amides often suffers from prolonged reaction times (12–48 hours), incomplete conversion due to steric hindrance at the C2 position, and the safety hazards associated with handling gaseous carbon monoxide (CO) for carbonylative approaches.[2]

This guide details two optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that resolve these bottlenecks:

  • Direct Amidation: A rapid, high-yield coupling of indole-2-carboxylic acids using HATU.

  • Aminocarbonylation: A safer, palladium-catalyzed "gas-free" method using Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid CO source.[2]

Scientific Rationale & Mechanism

Why Microwave Irradiation?

Thermal heating relies on conduction and convection, creating temperature gradients that can degrade sensitive indole substrates.[2] Microwave irradiation utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.[2]

  • Dipolar Polarization: Generates internal heat instantly, overcoming the high activation energy (

    
    ) required for the formation of the tetrahedral intermediate in amide coupling.[2]
    
  • Superheating Effect: Solvents can be heated 20–30°C above their boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).[2]

Mechanistic Pathway: Mo(CO)₆ Mediated Carbonylation

In Protocol B, we utilize Mo(CO)₆.[2][3] Under microwave irradiation, Mo(CO)₆ undergoes rapid decarbonylation, releasing CO in situ.[2] This eliminates the need for high-pressure gas cylinders. The CO is immediately intercepted by the Palladium(0) oxidative addition complex, forming an acyl-palladium species that reacts with the amine nucleophile.[2]

Experimental Protocols

Protocol A: Direct Amidation via HATU Coupling

Best for: Generating libraries from commercially available indole-2-carboxylic acids.

Reagents & Materials
  • Substrate: Indole-2-carboxylic acid (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

  • Vessel: 10 mL Microwave Process Vial (Borosilicate glass)

Step-by-Step Procedure
  • Dissolution: In a 10 mL microwave vial, dissolve Indole-2-carboxylic acid (0.5 mmol) and HATU (0.6 mmol) in DMF (2 mL). Stir at room temperature for 2 minutes to pre-activate the acid.

  • Addition: Add the Amine (0.6 mmol) followed by DIPEA (1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature:100°C

    • Time:10 minutes

    • Power: Dynamic (Max 150W)[2]

    • Stirring: High[4]

  • Workup: Pour the reaction mixture into ice-cold water (20 mL).

    • Precipitation: If solid forms, filter and wash with water/hexanes.[2]

    • Extraction: If oil forms, extract with EtOAc (3x), wash with saturated NaHCO₃ and brine.[2]

  • Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc).

Author's Note: HATU is preferred over EDC/HOBt for microwave synthesis because the uronium salt is more stable under rapid dielectric heating and minimizes racemization if chiral amines are used.

Protocol B: Pd-Catalyzed Aminocarbonylation (Solid CO Source)

Best for: Synthesizing amides directly from 2-iodoindoles or 2-bromoindoles, skipping the carboxylic acid synthesis step.[2]

Reagents & Materials
  • Substrate: 2-Iodoindole (1.0 equiv)

  • Nucleophile: Amine (1.5 equiv)[2]

  • CO Source: Mo(CO)₆ (Molybdenum Hexacarbonyl) (1.0 equiv)[2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: Xantphos (5 mol%) or PPh₃ (10 mol%)[2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane[2]

  • Safety: Vial must be rated for high pressure (20+ bar). Work in a fume hood.

Step-by-Step Procedure
  • Catalyst Pre-mix: In the microwave vial, add Pd(OAc)₂ and Xantphos. Dissolve in 1 mL dioxane and stir for 1 min to form the active catalyst species.

  • Loading: Add 2-Iodoindole (0.5 mmol), Amine (0.75 mmol), and Mo(CO)₆ (0.5 mmol).

  • Activation: Add DBU (1.5 mmol) and remaining dioxane (2 mL). Immediately seal the vial tightly.

  • Irradiation:

    • Temperature:130°C [2]

    • Time:15 minutes

    • Pressure Limit: Set to 15 bar (Safety cutoff)[2]

    • Pre-stir: 30 seconds

  • De-gassing (Critical): Allow the vial to cool to <40°C. Carefully puncture the septum with a needle in a fume hood to release residual CO gas.

  • Workup: Filter the mixture through a Celite pad to remove Palladium black and Molybdenum residues. Concentrate the filtrate and purify via column chromatography.

Data Analysis & Comparison

The following table contrasts the efficiency of Thermal vs. Microwave protocols for the synthesis of N-benzyl-1H-indole-2-carboxamide.

ParameterThermal Condition (Reflux)Microwave Protocol A (Direct)Microwave Protocol B (Carbonylative)
Reagents Acid + SOCl₂ + AmineAcid + HATU + Amine2-Iodoindole + Mo(CO)₆ + Amine
Time 16 Hours10 Minutes15 Minutes
Temp 80°C (Benzene/Toluene)100°C130°C
Yield 65 - 72%92 - 96% 85 - 89%
Workup Acidic wash requiredWater precipitationCelite filtration
Safety Corrosive (SOCl₂)MildPressurized CO (Requires care)

Visualized Workflows

General Synthesis Workflow

G Start Start: Indole Precursor RouteA Route A: Indole-2-COOH (Direct Amidation) Start->RouteA RouteB Route B: 2-Iodoindole (Aminocarbonylation) Start->RouteB ReagentsA Add: Amine + HATU Solvent: DMF RouteA->ReagentsA ReagentsB Add: Amine + Mo(CO)6 + Pd Solvent: Dioxane RouteB->ReagentsB MW Microwave Irradiation (100-130°C, 10-15 min) ReagentsA->MW ReagentsB->MW WorkupA Workup: H2O Precipitation MW->WorkupA Route A WorkupB Workup: Celite Filtration MW->WorkupB Route B Final Final Product: Indole-2-Carboxamide WorkupA->Final WorkupB->Final

Figure 1: Decision tree for selecting the optimal microwave synthesis route based on starting material availability.

Mechanism of Mo(CO)₆ Carbonylation

Mechanism Mo Mo(CO)6 (Solid) CO CO (Gas, in-situ) Mo->CO MW Heat CO_Insert CO Insertion [Ar-CO-Pd(II)-I] CO->CO_Insert Pd0 Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + 2-Iodoindole Substrate 2-Iodoindole Substrate->OxAdd OxAdd->CO_Insert + CO RedElim Reductive Elimination CO_Insert->RedElim + Amine (-HI) Amine Amine Nucleophile Amine->RedElim RedElim->Pd0 Regeneration Product Indole-2-Carboxamide RedElim->Product

Figure 2: Catalytic cycle of the Pd-mediated aminocarbonylation using Molybdenum Hexacarbonyl as the CO source.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete activation of acid.Increase pre-stir time with HATU to 5 mins before adding amine. Ensure DMF is anhydrous.[2]
Explosion/Vial Failure Excessive pressure from Mo(CO)₆.[2]Do not exceed 0.5 mmol scale in a 10 mL vial. Ensure "Pre-stir" is short; most gas releases during heating.
Palladium Black Precipitate Catalyst decomposition.Add excess ligand (PPh₃) or switch to a more stable catalyst like Pd(dppf)Cl₂.[2]
Side Product: Urea HATU reacting with amine directly.Ensure DIPEA is added after the acid and HATU have mixed.

References

  • El-Mekabaty, A. (2022).[2] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences, 23(16), 9226.[2]

  • Nordstrøm, L. U., et al. (2005).[2] Easy-to-Execute Carbonylations: Microwave Synthesis of Acyl Sulfonamides Using Mo(CO)₆ as a Solid Carbon Monoxide Source.[3][5] The Journal of Organic Chemistry, 70(10), 3891–3896.[2]

  • Ningegowda, R., et al. (2016).[2][6][7] Mo(CO)₆ as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition.[3][7][8] Australian Journal of Chemistry, 70(1), 44-51.[2][6] [2]

  • Carpita, A., et al. (2010).[2][9] Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization.[9] Tetrahedron, 66(35), 7169-7178.[2]

  • Cai, Q., et al. (2011).[2] Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Journal of the Brazilian Chemical Society, 22(8).[2]

Sources

Application Note: Optimized In Vitro Kinase Profiling for Indole-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against kinases such as EGFR , CDK2 , and JAK family members. However, their specific physicochemical properties—namely lipophilicity-driven aggregation and potential intrinsic fluorescence—pose unique challenges in high-throughput screening. This application note details a validated workflow for characterizing these inhibitors, prioritizing luminescence-based detection (ADP-Glo™) to eliminate optical interference and Surface Plasmon Resonance (SPR) for resolving binding kinetics (


, 

).

Introduction & Mechanistic Rationale

The Indole-Carboxamide Scaffold

Indole-2-carboxamides and indole-3-carboxamides typically function as Type I ATP-competitive inhibitors . The carboxamide moiety often engages the kinase hinge region via hydrogen bonding, while the indole core occupies the adenine binding pocket.

Critical Assay Challenges
  • Autofluorescence: Many indole derivatives exhibit intrinsic fluorescence in the UV-Blue region (300–450 nm). This can cause high background noise in standard fluorescence intensity or TR-FRET assays.

  • Aqueous Solubility: These scaffolds are often hydrophobic. In standard kinase buffers, they may form colloidal aggregates that sequester enzyme, leading to promiscuous, false-positive inhibition.

  • DMSO Tolerance: While soluble in DMSO, rapid dilution into aqueous buffer can trigger "crashing out."

Strategic Solution: We utilize a Luminescence-based assay (ADP-Glo) for


 determination to bypass fluorescent interference, coupled with a strict Kinetic Solubility  pre-screen.

Experimental Design & Workflow

The following diagram outlines the logical flow of experiments required to validate an indole-carboxamide hit.

KinaseWorkflow Compound Indole-Carboxamide Stock (10mM DMSO) Solubility Step 1: Kinetic Solubility (Nephelometry/Direct UV) Compound->Solubility Dilute to 100µM Solubility->Compound Fail: Re-design IC50 Step 2: Potency (IC50) (ADP-Glo Luminescence) Solubility->IC50 If Soluble > Assay Conc Kinetics Step 3: Binding Kinetics (SPR / Biacore) IC50->Kinetics If IC50 < 100nM Decision Lead Optimization Kinetics->Decision Select for Residence Time

Figure 1: Screening cascade ensuring physicochemical integrity before biological validation.

Protocol 1: Reagent Preparation & Solubility Check

Objective: Prevent false positives caused by compound aggregation.

Materials
  • Compound Stock: 10 mM in 100% anhydrous DMSO.

  • Kinase Buffer (KB): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical for indoles), 1 mM DTT.

  • Nephelometer or UV Plate Reader.[1]

Procedure
  • Preparation: Prepare a 100x intermediate dilution of the compound in DMSO (e.g., 100 µM).

  • Dilution: Transfer 1 µL of the intermediate stock into 99 µL of Kinase Buffer (Final DMSO = 1%).

  • Incubation: Shake at 600 rpm for 30 minutes at Room Temperature (RT).

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Criteria: If signal > 3x background (buffer only), the compound is insoluble at this concentration. Do not proceed to IC50 without lowering concentration.

Protocol 2: IC50 Determination (ADP-Glo™ Assay)

Rationale: The ADP-Glo format measures ADP generation via a luciferase-coupled reaction.[2][3][4] Since the readout is luminescence (560–620 nm emission), it is unaffected by the potential UV-fluorescence of the indole scaffold.

Assay Principle
  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • Depletion: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP.[2][3][4][5]

  • Detection: Add Kinase Detection Reagent to convert ADP

    
     ATP 
    
    
    
    Light.
Step-by-Step Protocol

A. Reaction Setup (384-well White Low-Volume Plate)

ComponentVolume (µL)Final Conc.Notes
Compound 1.0Var. (e.g., 10µM - 0.1nM)1% DMSO final.
Kinase Enzyme 2.0~0.5 - 2 nMTitrate beforehand to ensure linearity.
Substrate/ATP Mix 2.0

app for ATP
ATP concentration must be at

to detect competitive inhibitors.
Total Volume 5.0

B. Execution

  • Dispense Compound: Add 1 µL of serial diluted compound to the plate. Include High Control (Enzyme + DMSO) and Low Control (No Enzyme or 10µM Staurosporine).

  • Add Enzyme: Add 2 µL of Kinase in KB. Centrifuge at 1000 rpm for 1 min.

  • Pre-incubation: Incubate for 15 mins at RT. Crucial for indole-carboxamides to establish equilibrium binding.

  • Start Reaction: Add 2 µL of ATP/Substrate mix.

  • Kinase Reaction: Incubate for 60 mins at RT (protect from light).

C. Detection

  • Stop/Deplete: Add 5 µL ADP-Glo™ Reagent .[4][5] Incubate 40 mins at RT.[4][5]

  • Detect: Add 10 µL Kinase Detection Reagent . Incubate 30 mins at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

D. Data Analysis

  • Calculate % Inhibition:

    
    
    
  • Fit data to the 4-parameter logistic equation (Hill Slope).

Protocol 3: Binding Kinetics (Surface Plasmon Resonance)

Objective: Determine residence time (


). Indole-carboxamides often exhibit rapid on-rates but variable off-rates depending on hydrogen bond stability in the hinge region.
Experimental Setup (Biacore / ProteOn)
  • Sensor Chip: CM5 or streptavidin-coated (if using biotinylated kinase).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Add 1% DMSO to match sample matrix.

Procedure
  • Immobilization: Capture Biotinylated-Kinase (~1000 RU) on the active flow cell. Reference cell: Biotin only.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Kinetic Cycles:

    • Inject compound at 5 concentrations (e.g., 0.1x to 10x

      
      ).
      
    • Contact Time: 60–120 seconds (Association).

    • Dissociation Time: 300–600 seconds. Extended time is needed if the inhibitor is a "slow-off" binder.

    • Flow Rate: High flow (50–100 µL/min) to minimize mass transport limitations.

  • Regeneration: Usually not needed for small molecules; allow buffer flow to wash off.

Data Fitting

Fit sensorgrams to a 1:1 Langmuir Binding Model .

  • 
     (Association Rate): 
    
    
    
  • 
     (Dissociation Rate): 
    
    
    
  • 
    : 
    
    
    

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism targeted by this protocol.

InhibitionMechanism Kinase Kinase (Active Site) Complex_Active Kinase-ATP (Catalysis) Kinase->Complex_Active + ATP Complex_Blocked Kinase-Inhibitor (Inactive) Kinase->Complex_Blocked + Inhibitor ATP ATP (Substrate) ATP->Complex_Active High Km Inhibitor Indole-Carboxamide (Inhibitor) Inhibitor->Complex_Blocked High Affinity (Ki)

Figure 2: ATP-competitive binding mechanism. The assay must use [ATP] near Km to allow competition.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Luminescence) ATP contamination or Phosphatase activity.Use "Ultra-Pure" ATP; add Phosphatase inhibitors to buffer.
Steep Hill Slope (> 1.5) Compound aggregation or stoichiometric binding.Check solubility (Protocol 1); add 0.01% Triton X-100 or Brij-35.
No Inhibition Compound degradation or poor solubility.Verify compound integrity via LC-MS; ensure DMSO stock is fresh.
Shift in IC50 vs Literature ATP concentration mismatch.Ensure assay ATP concentration equals the kinase

.

References

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025).[6][7][8][9] [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • National Institutes of Health (NIH). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (2005).[7][9] [Link]

Sources

Application Note: A Researcher's Guide to the ¹H NMR Interpretation of 3-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole-2-Carboxamide Scaffold

The indole-2-carboxamide framework is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1] The specific derivative, 3-methyl-1H-indole-2-carboxamide, is of particular interest for its potential as a building block in the synthesis of more complex therapeutic agents. Accurate structural elucidation is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for this purpose.

This guide provides a detailed, in-depth analysis of the ¹H NMR spectrum of 3-methyl-1H-indole-2-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just a theoretical overview but also practical, field-proven protocols and interpretation strategies.

Pillar 1: Theoretical Framework for ¹H NMR Analysis

A comprehensive understanding of the ¹H NMR spectrum of 3-methyl-1H-indole-2-carboxamide requires an appreciation of the electronic environment of each proton. The chemical shift (δ), multiplicity, and coupling constants (J) are all dictated by the molecular structure.

Molecular Structure and Proton Numbering:

For clarity in our discussion, the protons of 3-methyl-1H-indole-2-carboxamide are numbered as follows:

Caption: Molecular structure of 3-methyl-1H-indole-2-carboxamide with proton numbering.

Predicted Chemical Shifts and Multiplicities:

The following table summarizes the anticipated ¹H NMR spectral data for 3-methyl-1H-indole-2-carboxamide. These predictions are based on established chemical shift ranges for indole and amide functional groups.[2][3][4]

Proton(s) Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
H1 (Indole N-H) 11.0 - 12.0Broad Singlet (br s)The chemical shift is highly dependent on solvent, concentration, and temperature.[3][5] It is often broad due to quadrupolar relaxation and exchange.
Ha, Hb (Amide N-H₂) 7.5 - 8.5Two Broad Singlets (br s)Due to restricted rotation around the C-N bond, these two protons can be chemically non-equivalent.[2] Their chemical shifts are also solvent and concentration-dependent.[6]
H4 7.6 - 7.8Doublet (d)Located peri to the electron-withdrawing carboxamide group, it is expected to be the most deshielded of the aromatic protons.
H7 7.4 - 7.6Doublet (d)Experiences some deshielding from the indole nitrogen.
H5, H6 7.1 - 7.3Multiplet (m) or two Triplets (t)These protons are in the middle of the aromatic region and will show coupling to their neighbors.
H8, H9, H10 (C3-CH₃) 2.3 - 2.5Singlet (s)As a methyl group with no adjacent protons, it will appear as a singlet.

Coupling Constants (J):

The interactions between neighboring protons give rise to signal splitting, and the magnitude of this splitting, the coupling constant (J), provides valuable structural information. For the aromatic protons of the indole ring, typical coupling constants are expected to be in the range of 6-9 Hz for ortho-coupling (³JHH) and smaller for meta and para couplings.[7][8]

Pillar 2: Experimental Protocols

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation

  • Analyte Preparation: Ensure the 3-methyl-1H-indole-2-carboxamide sample is pure and free of residual solvents from synthesis or purification. For a standard ¹H NMR experiment, weigh approximately 5-25 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[9][10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indole-carboxamides as it can solubilize polar compounds and its residual proton signal (around 2.50 ppm) typically does not overlap with signals of interest.[10] Chloroform-d (CDCl₃) can also be used, but the amide and indole NH protons may exchange more rapidly or have very broad signals.

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm.

Protocol 2: Data Acquisition (400 MHz Spectrometer)

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and allow the sample to thermally equilibrate.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.[3]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

    • Spectral Width (SW): Approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.[11]

    • Acquisition Time (AQ): 2-4 seconds. This influences the digital resolution of the spectrum.[12][13]

    • Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative analysis but is generally sufficient for routine structural confirmation.

    • Number of Scans (NS): 8-16 scans. This can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[14]

    • Temperature: 298 K (25 °C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Set Parameters & Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Indole-2-Carboxamide Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in indole-2-carboxamide drug candidates. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this critical hurdle in your research and development efforts.

I. Troubleshooting Guide: Addressing Solubility Failures

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Compound Precipitation in Aqueous Assay Buffer

Symptoms:

  • Visible particulate matter or cloudiness in your assay wells.

  • Inconsistent or non-reproducible results in biological assays.[1]

  • Low or no detectable compound concentration in the supernatant after centrifugation.

Possible Causes & Step-by-Step Solutions:

Possible Cause Troubleshooting Steps & Solutions
Exceeding Thermodynamic Solubility 1. Re-evaluate Stock and Final Concentrations: Ensure your final assay concentration does not exceed the known thermodynamic solubility of the compound in the specific buffer system. If the solubility is unknown, a preliminary solubility assessment is crucial. 2. Serial Dilution Strategy: When diluting from a high-concentration organic stock (e.g., DMSO), add the stock solution to the aqueous buffer with vigorous vortexing to promote rapid dispersion and avoid localized supersaturation and precipitation.[2]
Inappropriate pH 1. Determine Compound pKa: If your indole-2-carboxamide has ionizable functional groups, its solubility will be pH-dependent.[3] Determine the pKa of these groups. 2. pH Adjustment: For weakly basic compounds, lowering the pH of the buffer can lead to protonation and increased solubility.[3] Conversely, for those with acidic moieties, increasing the pH can enhance solubility.[2][3] Perform small-scale pH adjustments to find the optimal range for solubility without compromising compound stability or biological assay integrity.
Poor Wetting/Dissolution Rate 1. Particle Size Reduction: If you are working with a solid compound, reducing the particle size through techniques like micronization can increase the surface area available for dissolution.[4][5] 2. Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80, can improve wetting and increase the dissolution rate.[3] Ensure the surfactant concentration is compatible with your assay system.
Issue 2: Promising Initial Solubility, but Compound Crashes Out Over Time

Symptoms:

  • A clear solution is initially formed, but precipitation occurs after a period of incubation (e.g., hours to days).

  • A gradual decrease in biological activity is observed over the course of a long-term experiment.[2]

Possible Causes & Step-by-Step Solutions:

Possible Cause Troubleshooting Steps & Solutions
Metastable Form Conversion 1. Solid-State Characterization: Your compound may exist in a metastable amorphous or polymorphic form with higher initial kinetic solubility.[5] Over time, it can convert to a more stable, less soluble crystalline form. Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form. 2. Formulation Stabilization: If an amorphous form is desired for its higher solubility, it needs to be stabilized. Amorphous solid dispersions (ASDs) with polymers can prevent recrystallization.[6]
Supersaturation and Precipitation 1. "Spring and Parachute" Effect: Some formulation strategies, like co-crystals, can generate a supersaturated solution (the "spring") that provides a temporary concentration boost.[7] However, this state is thermodynamically unstable and will eventually lead to precipitation without a "parachute" (a precipitation inhibitor). 2. Incorporate Precipitation Inhibitors: Polymers like HPMC can act as "parachutes" by inhibiting nucleation and crystal growth, thereby prolonging the supersaturated state.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to enhance the aqueous solubility of indole-2-carboxamide drug candidates.

Q1: What are the primary strategies for improving the solubility of my indole-2-carboxamide candidate?

A1: There are three main pillars of solubility enhancement: chemical modification, formulation-based approaches, and particle engineering. The optimal strategy depends on the physicochemical properties of your specific compound and the stage of drug development.

  • Chemical Modification:

    • Salt Formation: For indole-2-carboxamides with ionizable acidic or basic groups, forming a salt is often the most effective method to significantly increase solubility and dissolution rates.[8][9][10] The choice of counterion is critical and can impact stability and hygroscopicity.[8][9]

    • Prodrug Approach: A bioreversible derivative (prodrug) with enhanced solubility can be synthesized.[3][11] This prodrug is then converted to the active parent compound in vivo.[3]

    • Structural Modification: In early discovery phases, medicinal chemistry efforts can focus on introducing polar functional groups or modifying the scaffold to improve solubility, though this may also impact potency and other drug-like properties.[12][13][14][15]

  • Formulation-Based Approaches:

    • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice energy, leading to improved solubility and dissolution without changing the pharmacological activity of the API.[7][16][17]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like indole-2-carboxamides within their lipophilic cavity, forming an inclusion complex with increased apparent water solubility.[3][18][][20]

    • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or PEG 300 can increase solubility.[2] However, the concentration must be carefully controlled to avoid toxicity in biological assays.[2][3]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.[5][21]

  • Particle Engineering:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][21]

Q2: My indole-2-carboxamide is non-ionizable. Which solubility enhancement strategies are most suitable?

A2: For neutral compounds that cannot form salts, several powerful strategies are available:

  • Co-crystallization: This is an excellent choice for non-ionizable compounds as it relies on non-covalent interactions like hydrogen bonding to form a new crystalline solid with improved physicochemical properties.[22]

  • Cyclodextrin Complexation: The formation of inclusion complexes is not dependent on the ionization state of the guest molecule, making it highly effective for neutral indole-2-carboxamides.[3][]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered.[6]

  • Nanotechnology: Formulating the compound as a nanosuspension can dramatically increase the surface area and, consequently, the dissolution velocity.[3][11]

Q3: How do I choose between salt formation and co-crystal formation?

A3: The choice between these two solid-state modification techniques depends primarily on the presence of an ionizable group in your molecule and the desired physicochemical properties.

Factor Salt Formation Co-crystal Formation
Requirement Must have an ionizable acidic or basic functional group.[9]No ionizable group required; relies on non-covalent interactions.[22]
Mechanism Increases solubility through ionization and pH effects.[23][24]Improves solubility by creating a new crystal lattice with lower energy.[16]
pKa Rule A general rule of thumb is that a pKa difference of at least 2-3 units between the drug and the counterion is needed for stable salt formation.Not dependent on pKa.
Applicability Limited to ionizable compounds.Broadly applicable to ionizable and non-ionizable compounds.[22]
Potential Issues Can have issues with hygroscopicity, stability, and conversion back to the free form.[8]Potential for conversion to a more stable polymorph or the pure drug form.
Q4: What is the role of cyclodextrins and how do I select the right one?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][18] They enhance solubility by encapsulating the poorly soluble indole-2-carboxamide (the "guest") inside their cavity, forming a water-soluble "host-guest" complex.[3][20]

Selection of Cyclodextrins:

  • Cavity Size: The size of the CD cavity must be appropriate to accommodate the indole-2-carboxamide molecule.

    • α-CD (alpha-cyclodextrin): Smallest cavity, suitable for small molecules.

    • β-CD (beta-cyclodextrin): Intermediate cavity size, widely used for a variety of drug molecules.[]

    • γ-CD (gamma-cyclodextrin): Largest cavity, suitable for larger molecules.

  • Derivatives: Modified cyclodextrins are often preferred in pharmaceutical formulations to overcome the limited aqueous solubility of the parent CDs (especially β-CD) and to reduce potential toxicity.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used due to its high water solubility and safety profile.[3]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility, often used in parenteral formulations.

Q5: How can I experimentally measure the aqueous solubility of my compound?

A5: There are several methods to determine aqueous solubility, broadly categorized as kinetic or thermodynamic.

  • Thermodynamic Solubility (Shake-Flask Method): This is considered the "gold standard."[25]

    • An excess amount of the solid compound is added to a specific aqueous buffer.

    • The suspension is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[26][27]

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method like HPLC-UV, LC-MS, or UV spectrophotometry.[26][27]

  • Kinetic Solubility: This high-throughput method is often used in early drug discovery.[26]

    • A concentrated stock solution of the compound in DMSO is prepared.

    • This stock is added to the aqueous buffer.

    • The formation of a precipitate is monitored over time, often by nephelometry (light scattering) or turbidimetry.[26] This method measures the apparent solubility before precipitation occurs and can be useful for screening large numbers of compounds.

III. Experimental Protocols & Visualizations

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid dispersion of an indole-2-carboxamide with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.[3]

Materials:

  • Indole-2-carboxamide candidate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1 v/v) solution

  • Mortar and Pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the indole-2-carboxamide to HP-β-CD (commonly starting with 1:1).

  • Weighing: Accurately weigh the calculated amounts of the indole-2-carboxamide and HP-β-CD.

  • Trituration of HP-β-CD: Place the HP-β-CD in the mortar. Slowly add a small amount of the ethanol/water solution and triturate with the pestle to form a uniform paste.[3]

  • Incorporation of Drug: Add the weighed indole-2-carboxamide to the paste and continue kneading the mixture for 45-60 minutes.[3]

  • Maintaining Consistency: If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.[3]

  • Drying: Scrape the resulting solid mass from the mortar and spread it on a clean, flat surface. Dry the solid in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

Workflow & Decision-Making Diagrams

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_0 Solubility Assessment Workflow prep 1. Prepare Supersaturated Slurry (Excess solid in buffer) equilibrate 2. Equilibrate (Shake at constant T for 24-48h) prep->equilibrate Ensure equilibrium separate 3. Separate Phases (Centrifuge or Filter) equilibrate->separate Isolate dissolved fraction quantify 4. Quantify Supernatant (HPLC, LC-MS) separate->quantify Analyze concentration

Caption: Workflow for thermodynamic solubility measurement.

IV. References

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). Vertex AI Search. Retrieved from

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from

  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. ResearchGate. Retrieved from

  • Co-crystallization: Technique for solubility enhancement - A review. (2024, May 24). ResearchGate. Retrieved from

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from

  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. (2025, January 30). PEXACY International Journal of Pharmaceutical Science. Retrieved from

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved from

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Retrieved from

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). PMC. Retrieved from

  • Salt formation to improve drug solubility. (2007, July 30). PubMed. Retrieved from

  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem. Retrieved from

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem. Retrieved from

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020, November 16). PMC. Retrieved from

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. PMC. Retrieved from

  • Aqueous Solubility Assay. Enamine. Retrieved from

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Retrieved from

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Retrieved from

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. Retrieved from

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients. Retrieved from

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research. Retrieved from

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved from

  • Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review. Retrieved from

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8. Retrieved from

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Retrieved from

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved from

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from

  • Why Most Modern Drug Candidates Fail at Solubility. (2026, February 17). ThermoFisher. Retrieved from

Sources

Technical Support Center: Overcoming Low Yields in Indole-2-Carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of indole-2-carboxamides. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with amide coupling reactions involving indole-2-carboxylic acid and its derivatives. The unique electronic and steric properties of this scaffold can often lead to frustratingly low yields.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls and significantly improve the efficiency and reliability of your syntheses.

Core Principles: The Amide Coupling Reaction

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine. Because carboxylic acids are not sufficiently electrophilic to react directly with amines under mild conditions, the reaction requires the activation of the carboxyl group. This is achieved using a "coupling reagent" which converts the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (such as an active ester or an acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the coupling reagent byproduct.

Amide Coupling Mechanism RCOOH Indole-2-Carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveIntermediate AmideProduct Indole-2-Carboxamide ActiveIntermediate->AmideProduct Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) ActiveIntermediate->Byproduct Release Amine Amine (R'-NH2) Amine->AmideProduct

Caption: General mechanism of amide bond formation.

Troubleshooting Guide

This section addresses specific issues encountered during indole-2-carboxamide synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I recover a significant amount of unreacted indole-2-carboxylic acid. What's the primary cause?

A1: This is the most common issue and almost always points to inefficient activation of the indole-2-carboxylic acid.[1] The electron-rich nature of the indole ring can influence the reactivity of the C2-carboxyl group.

  • Causality: The carboxylate, formed in the presence of a base, must attack the coupling reagent to form the activated intermediate. If the chosen coupling reagent is not potent enough, or if reaction conditions are suboptimal, this activation step becomes the rate-limiting factor, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Switch to a Stronger Coupling Reagent: If you are using a carbodiimide like EDC or DCC alone, the activation may be insufficient. Upgrade to a more powerful uronium/aminium salt like HATU or HBTU , or a phosphonium salt like PyBOP .[2][3] These reagents are known to be highly effective for challenging couplings, including those involving sterically hindered or electronically demanding substrates.[2][4]

    • Incorporate Additives: When using carbodiimides (EDC, DCC), the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is critical.[2][5][6] These additives react with the initial O-acylisourea intermediate to form a more stable and reactive active ester, which reduces side reactions and improves the yield.

    • Check Reagent Quality: Ensure your coupling reagents and solvents, especially DMF, are anhydrous and of high purity.[7] Old or improperly stored DMF can contain dimethylamine, which will compete with your desired amine and consume the activated acid.[8]

Q2: The reaction is sluggish and stalls before completion, even with a good coupling reagent. What other factors should I consider?

A2: If acid activation isn't the issue, focus on the other reaction components and conditions. Steric hindrance and poor solubility are frequent culprits.

  • Causality & Solutions:

    • Steric Hindrance: If either the indole (e.g., N-substituted or 3-substituted) or the amine is sterically bulky, the nucleophilic attack on the activated intermediate will be slow.[1][2][9]

      • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary energy to overcome the steric barrier. Monitor carefully for potential side reactions.

      • Prolong Reaction Time: Some couplings simply require more time. Monitor the reaction by TLC or LC-MS for 12-24 hours.

      • Use a Less Hindered Base: While DIPEA is common, its bulk can sometimes interfere. Consider a smaller, non-nucleophilic base like N-methylmorpholine (NMM).

    • Solubility: Poor solubility of either starting material can starve the reaction.[8]

      • Change Solvents: If your substrates are not fully dissolved in standard solvents like DCM or THF, switch to a more powerful polar aprotic solvent like DMF or NMP. For some substrates, co-solvents like DMSO or even hexafluoroisopropanol (HFIP) might be necessary.[8]

      • Order of Addition: Add the carboxylic acid, coupling reagent, and base to the solvent first and allow the activation to proceed for 15-30 minutes before adding the amine. This ensures the activated intermediate is formed before the amine is introduced.

Q3: I'm observing significant side products. What are they and how can I prevent them?

A3: Side product formation is a major cause of yield loss. The most common culprits in this specific chemistry are decarboxylation and racemization (if chiral centers are present).

  • Side Reaction 1: Decarboxylation

    • What it is: Indole-2-carboxylic acids are known to be susceptible to losing CO2, especially at elevated temperatures or under certain acidic/basic conditions, to form the parent indole.[10][11] This is a dead-end for your reaction.

    • Prevention:

      • Avoid High Temperatures: Perform the coupling at room temperature or 0 °C whenever possible. Only heat the reaction if necessary to overcome steric hindrance, and do so cautiously.

      • Use Efficient Coupling Systems: A fast and efficient coupling (e.g., with HATU) minimizes the lifetime of reactive intermediates and the overall reaction time, reducing the opportunity for decarboxylation.[3]

      • Neutral pH: Ensure the work-up procedure does not expose the material to harsh acidic or basic conditions for prolonged periods.

  • Side Reaction 2: Racemization

    • What it is: If your indole-2-carboxylic acid or amine contains a chiral center, particularly at the α-carbon, the harsh activation conditions can lead to epimerization, resulting in a mixture of diastereomers that is difficult to separate.

    • Prevention:

      • Use Racemization-Suppressing Additives: Additives like HOBt and its more potent analogue HOAt (1-hydroxy-7-azabenzotriazole) are highly effective at preventing racemization.[2]

      • Choose the Right Reagent: Uronium/aminium salt reagents like HATU are generally associated with lower levels of racemization compared to some other methods.[3][4]

      • Low Temperature: Performing the activation and coupling steps at 0 °C or below significantly reduces the rate of epimerization.[2]

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)ProsConsTypical Conditions
Carbodiimides EDC, DCCCost-effective; EDC byproducts are water-soluble.[2]Lower reactivity; High risk of racemization without additives; DCC byproduct (DCU) is insoluble and requires filtration.[2][3]EDC/HOBt, DIPEA, DCM/DMF, 0 °C to RT
Uronium/Aminium HATU, HBTUVery high reactivity and efficiency, especially for hindered substrates; Low racemization risk.[2][3][4]Higher cost; Byproducts can be difficult to remove in some cases.HATU, DIPEA or Collidine, DMF, RT
Phosphonium PyBOP, PyAOPHighly efficient; Good for hindered couplings and cyclizations.[2][4]Higher cost; Phosphorus-containing byproducts can complicate purification.PyBOP, DIPEA, DMF/DCM, RT
Other T3P®, BOP-ClT3P® byproducts are water-soluble; BOP-Cl is effective for very challenging couplings.[9]Can be overly reactive, leading to side products if not controlled.T3P®/Pyridine or BOP-Cl/DIPEA
Detailed Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling

This protocol is a good starting point for simple, non-hindered substrates.

  • Preparation: To a round-bottom flask under an argon or nitrogen atmosphere, add the indole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolution: Add anhydrous DCM or DMF (to make a ~0.1 M solution). Stir until all solids are dissolved.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise and stir for 5 minutes.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction with ethyl acetate. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[12]

Protocol 2: Optimized HATU Coupling for Hindered Substrates

This protocol is recommended for challenging couplings where standard methods fail.

  • Preparation: To a round-bottom flask under an argon or nitrogen atmosphere, add the indole-2-carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. You should observe a color change as the active ester forms.

  • Amine Addition: Add a solution of the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. If the reaction is sluggish due to steric hindrance, it can be gently heated to 40 °C. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash thoroughly with water and then brine to remove DMF and byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Troubleshooting Workflow Start Low Yield in Indole-2-Carboxamide Coupling Check_Conversion High SM Recovery? Start->Check_Conversion Check_SideProducts Major Side Products? Check_Conversion->Check_SideProducts No Sol_Reagent Upgrade Coupling Reagent (e.g., to HATU, PyBOP) Check_Conversion->Sol_Reagent Yes Sol_Decarboxylation Run at Lower Temp (0°C) Use Faster Reagent (HATU) Check_SideProducts->Sol_Decarboxylation Yes (Decarboxylation) Sol_Racemization Add HOAt Run at 0°C or below Check_SideProducts->Sol_Racemization Yes (Racemization) Sol_Additive Add HOBt/HOAt (if using EDC/DCC) Sol_Reagent->Sol_Additive Sol_Solvent Check Solvent Purity Switch to DMF/NMP Sol_Additive->Sol_Solvent Sol_Temp Increase Temperature (cautiously, for steric hindrance) Sol_Solvent->Sol_Temp

Caption: A workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: What is the main difference between HBTU and HATU? A: Both are highly effective uronium salt coupling reagents. HATU is the aza-derivative of HBTU (contains a nitrogen in the benzotriazole ring). It is generally considered more reactive and can provide better results with less epimerization, especially in very difficult couplings.[3][4]

Q: My amine is an aniline derivative (electron-deficient). Why is the reaction failing? A: Electron-deficient amines like anilines are poor nucleophiles.[1][13] This makes the final step of the amide coupling (nucleophilic attack) very slow. For these substrates, you must use a highly activated intermediate. Using HATU or preparing an acyl chloride intermediate (using SOCl₂ or (COCl)₂) prior to amine addition is often necessary.[10]

Q: Can I avoid coupling reagents entirely? A: While less common for this specific scaffold, researchers have developed novel one-pot methods. For instance, using di-tert-butyl dicarbonate (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst has been shown to facilitate the N-acylation of less reactive nitrogen heterocycles directly with carboxylic acids under mild conditions.[14][15] This could be an alternative strategy if conventional methods fail.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and easy method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes). Stain with potassium permanganate or view under UV light. For more quantitative analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

References
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. (n.d.). PubMed Central. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. (2022, March 31). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. (n.d.). PubMed Central. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES, 51(12). [Link]

  • Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC. (n.d.). PubMed Central. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (2024, December 16). PubMed Central. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. (2023, February 16). Tohoku University. [Link]

  • Optimizing Amide Coupling Reactions. (n.d.). Scribd. [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. (1997, December 1). ACS Publications. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC. (2020, November 16). PubMed Central. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC. (n.d.). PubMed Central. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.). arkat-usa.org. [Link]

  • Coupling reaction sometimes works, sometimes doesn't : r/Chempros. (2023, October 5). Reddit. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry. (2014, March 17). ACS Publications. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Royal Society of Chemistry. [Link]

  • [4+2] Annulation Reaction of Indole‐2‐Carboxamides With Vinylsulfonium Salts: Synthesis of Pyrazinoindolones. (2026, February 3). ResearchGate. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkivoc, 2019(2), 163-175. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (n.d.).
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC. (n.d.). PubMed Central. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures | Request PDF. (2025, August 6). ResearchGate. [Link]

Sources

Technical Support Center: 3-Methylindole (Skatole) Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-SKT-3M Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Skatole Blockade"

Welcome to the technical support hub for 3-methylindole functionalization. You are likely here because the C3-methyl group has disrupted the standard indole reactivity patterns you rely on.

In unsubstituted indoles, the C3 position is the nucleophilic "superhighway." In 3-methylindole (skatole), this position is physically and electronically blocked. This forces the reaction to divert to C2 , N1 , or the benzenoid ring (C4–C7 ).

This guide troubleshoots the specific regioselectivity failures that arise from this diversion.

Module 1: Troubleshooting C2 vs. N1 Selectivity

User Issue: "I am attempting C2-arylation/alkylation, but I am isolating significant N-functionalized byproducts."

Root Cause Analysis

The indole anion is an ambident nucleophile .

  • N1 (Nitrogen): A "hard" nucleophile. Favored by hard electrophiles (e.g., alkyl halides), polar aprotic solvents (DMF, DMSO) that strip cations, and ionic bases (NaH, KOtBu).

  • C2 (Carbon): A "soft" nucleophile (once C3 is blocked). Favored by soft electrophiles, non-polar solvents, and bases that allow tight ion-pairing or coordination (Mg, Zn).

Diagnostic Protocol
VariableCondition Favoring N-Attack (Undesired)Condition Favoring C2-Attack (Desired)
Solvent Polar Aprotic (DMF, DMSO, DMA)Non-polar / Non-coordinating (Toluene, Xylene, Dioxane)
Base Cation K+, Na+, Cs+ (Dissociated ion pairs)Mg2+, Zn2+ (Tight coordination protects N)
Temperature Low to RT (Kinetic control often favors N)High (>100°C) (Thermodynamic control favors C)
Protecting Group Free N-HN-MOM, N-SEM, N-Boc (Blocks N, forces C)
Solution Strategy: The "Magnesium Switch"

If you must use a free (N-H) indole, switch to a Magnesium-based deprotonation strategy. The Mg-N bond is more covalent than Na-N, masking the nitrogen's nucleophilicity and directing the electrophile to C2.

Recommended Reagents: MeMgBr or (TMP)2Mg.

Module 2: The "Migrating Methyl" (Plancher Rearrangement)

User Issue: "I targeted C2, but my product analysis shows the methyl group has moved, or I have a gem-dimethyl group at C3."

Technical Insight

You have triggered the Plancher Rearrangement . Because C3 is the most nucleophilic site, electrophiles often attack C3 first, forming a cationic indolenine intermediate. To restore aromaticity, the C3-substituent must migrate to C2. However, if the temperature is too high or acid is present, the groups can scramble.

Mechanism Visualization

PlancherRearrangement Start 3-Methylindole E_Attack Electrophile (E+) Attacks C3 Start->E_Attack Intermediate C3-Cationic Indolenine E_Attack->Intermediate Kinetic Trap Intermediate->Intermediate Scrambling (High T/Acid) Migration 1,2-Migration of Methyl to C2 Intermediate->Migration Thermodynamic Drive Product 2,3-Disubstituted Indole Migration->Product -H+

Figure 1: The Plancher Rearrangement pathway. Direct C2-attack is often actually C3-attack followed by migration.

Corrective Action:

  • Lower Temperature: Migration is often thermally driven.

  • Buffer Acidity: Scavenge protons that catalyze the reversible rearrangement.

  • Block C2: If you want 3,3-disubstitution (indolenine), do not heat. If you want 2,3-disubstitution, ensure the migration is irreversible by using a leaving group free electrophile mechanism (e.g., Pd-catalysis).

Module 3: Remote Functionalization (C4–C7)

User Issue: "I need to functionalize the benzene ring (C4, C5, C6, C7), but the reaction keeps hitting C2."

The Selectivity Hierarchy

Without a Directing Group (DG), the reactivity order for 3-methylindole is: C2 > C6 ≈ C5 > C4 ≈ C7 .

  • C4 is sterically shielded by the C3-Methyl.

  • C7 is sterically shielded by the N-H (or N-R).

Strategic Solutions
Targeting C4 (The "Impossible" Position)

You must use a C3-Directing Group to overcome the steric clash.

  • Protocol: Use a transient imine DG or a C3-aldehyde/ketone.

  • Catalyst: Rh(III) or Ir(III) systems are superior to Pd for this steric demand.

  • Reference Approach: Use [Cp*RhCl2]2 with a C3-acetyl directing group to force C-H activation at C4.

Targeting C7

You must use an N-Directing Group .

  • Protocol: Install a bulky phosphorus or coordinating group on Nitrogen.[1][2]

  • Key Reagent: N-P(O)tBu2 (Di-tert-butylphosphinoyl).

  • Mechanism: The P=O oxygen coordinates the Pd catalyst, swinging it into the C7 position.

Module 4: Validated Experimental Protocol

Protocol: Pd-Catalyzed C2-Arylation of 3-Methylindole

Based on Sames/Sanford methodologies for direct C-H arylation.

Objective: Install a phenyl group at C2 without N-arylation.

Reagents:

  • Substrate: 3-Methylindole (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (free ligand often omitted in favor of specific bases, but phosphines can stabilize) or no ligand (Jeffery conditions).

  • Crucial Additive: AgOAc (Oxidant/Base) or Cu(OAc)2. Note: Ag salts often boost C2 selectivity over N-arylation.

  • Solvent: AcOH / Dioxane (1:4 ratio).

Step-by-Step:

  • Setup: In a glovebox or under Argon, combine 3-methylindole, Pd(OAc)2, and AgOAc in a sealable pressure tube.

  • Solvent: Add the Dioxane/AcOH mixture. Why AcOH? It facilitates the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.

  • Reaction: Seal and heat to 110°C for 12–24 hours.

    • Checkpoint: If the reaction turns black immediately, your catalyst has crashed out (Pd black). Check oxygen exclusion.

  • Workup: Filter through Celite (removes Ag/Pd residues). Concentrate.

  • Purification: Silica gel chromatography. 3-methyl-2-phenylindole usually elutes later than the starting material but earlier than N-arylated byproducts.

Visualizing the Selectivity Landscape

IndoleSelectivity C3 C3 (Blocked by Me) C2 C2 (Default Target) C3->C2 Migration (Plancher) C4 C4 (Steric Clash) C2->C4 Requires Rh(III) + DG N1 N1 (Competitor) N1->C2 Mg-Base Switch (Blocks N) C7 C7 (Requires DG) N1->C7 Requires N-P(O)tBu2 Legend Blue = Remote Func. Green = Primary Target Red = Blocked Yellow = Side Reaction

Figure 2: The Selectivity Map for 3-Methylindole. Distance implies mechanistic difficulty.

References

  • Lane, B. S., & Sames, D. (2004). Direct C-H Bond Functionalization: C2-Arylation of Indoles.[3][4][5][6] Organic Letters. Link

  • Leitch, J. A., et al. (2017).[7] The C3-Functionalization of Indoles. Chemical Reviews. Link

  • Wang, X., et al. (2014). Pd(II)-Catalyzed C7-Arylation of Indoles. Journal of the American Chemical Society.[3] Link

  • Plancher, G. (1898). Plancher Rearrangement Original Works. Gazzetta Chimica Italiana. (Historical Context for Mechanism).
  • Yang, Y., et al. (2012). Rhodium(III)-Catalyzed C4-Selective Alkylation of Indoles. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing Metabolic Half-Life of Indole-2-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole-2-Carboxamide Technical Support Center. This guide is designed for medicinal chemists and drug development professionals facing pharmacokinetic (PK) bottlenecks. While the indole-2-carboxamide scaffold is highly privileged—yielding potent antiviral, antitubercular, and antimalarial hits—it frequently suffers from rapid hepatic clearance and poor aqueous solubility.

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to systematically optimize the metabolic half-life of your lead compounds.

Diagnostic Workflow: Identifying Metabolic Liabilities

Before synthesizing new analogs, you must diagnose the specific metabolic soft spots of your current lead. Blindly adding steric bulk can destroy target affinity. Follow this diagnostic matrix to guide your Structure-Activity Relationship (SAR) campaign.

G Start High Intrinsic Clearance (CL_int) in Microsomes MetID Metabolite ID via LC-HRMS (Identify Soft Spots) Start->MetID Oxidation Indole Core Oxidation (+16 Da Mass Shift) MetID->Oxidation Hydrolysis Amide Hydrolysis (Cleavage Products) MetID->Hydrolysis Dealkylation N-Dealkylation (Loss of Alkyl Group) MetID->Dealkylation StratOx Halogenation (F, Cl, CN) at C4, C5, or C6 Oxidation->StratOx StratHyd Steric Shielding or N-Alkylation Hydrolysis->StratHyd StratDealk Alpha-Substitution or Ring Expansion Dealkylation->StratDealk Retest Re-evaluate CL_int & Target Potency StratOx->Retest StratHyd->Retest StratDealk->Retest

Workflow for diagnosing and resolving metabolic instability in indole-2-carboxamide scaffolds.

Troubleshooting Guides & FAQs

Q1: My indole-2-carboxamide lead shows excellent in vitro potency but a half-life of <10 minutes in mouse liver microsomes (MLM). How do I identify the exact mechanism of clearance? A: Rapid clearance without mechanistic insight leads to ineffective SAR. The first step is a Metabolite Identification (MetID) study using LC-HRMS. The electron-rich nature of the indole ring makes it a prime target for Cytochrome P450 (CYP)-mediated phase I oxidation. Look for a +16 Da mass shift, which indicates epoxidation and subsequent hydroxylation of the indole core. If you observe lower molecular weight fragments, your primary liability is likely amidase-driven cleavage or CYP-mediated N-dealkylation at the carboxamide linker.

Q2: LC-MS/MS confirms extensive oxidative metabolism on the indole core. What are the most effective substitutions to block this without losing target affinity? A: You must decrease the electron density of the aromatic system to make it less susceptible to electrophilic attack by the active CYP450 heme-oxo species. Introduce electron-withdrawing groups (EWGs) such as fluorine, chlorine, or cyano groups at the 4-, 5-, or 6-positions of the indole ring. For instance, in the optimization of antitubercular indole-2-carboxamides, adding a 4,6-dichloro or 5-chloro substitution significantly improved metabolic stability while maintaining target potency[1]. Similarly, retaining a 5-chloro substitution in antimalarial leads preserved potency while ensuring low intrinsic clearance (CL_int)[2].

Q3: We are seeing cleavage at the carboxamide linker. How can we stabilize the amide bond against amidases and CYP-mediated dealkylation? A: Amide bonds in this scaffold can be stabilized via steric shielding. Adding bulky alkyl groups (e.g., methyl substitution on an adjacent cyclohexyl ring or using an N-adamantyl group) restricts the conformational access of metabolic enzymes to the carbonyl carbon[3]. Alternatively, N-methylation of the amide nitrogen can completely block secondary amide hydrolysis. However, you must verify via structural biology or docking whether the loss of the amide hydrogen bond donor disrupts critical interactions with your target protein.

Q4: I tried an amide-amine replacement to improve aqueous solubility, but the metabolic half-life plummeted. Why did this happen and how do I fix it? A: Causality: Replacing the electron-withdrawing carbonyl with a methylene group (forming an indolylmethylamine) increases the basicity of the nitrogen. While this basic center protonates at physiological pH (drastically improving aqueous solubility), it transforms the nitrogen into a highly attractive substrate for Flavin-containing monooxygenases (FMOs) and CYP-mediated N-dealkylation[4]. Solution: To mitigate this, introduce alpha-substitutions (e.g., a methyl group adjacent to the amine). This creates severe steric hindrance at the transition state during the enzymatic hydrogen abstraction step, delaying N-dealkylation while preserving the solubility benefits of the amine[4].

Data Presentation: SAR Impact on Metabolic Stability

The table below summarizes the causal impact of specific structural modifications on the metabolic profile of indole-2-carboxamides, synthesized from cross-indication optimization campaigns.

Scaffold ModificationMechanistic RationaleImpact on t1/2 (Min)Impact on CL_int (µL/min/mg)
Unsubstituted Indole Core Baseline (Electron-rich, exposed amide)< 10> 200 (High)
5-Chloro / 4,6-Dichloro Indole EWG pulls electron density; blocks CYP oxidation> 60< 50 (Low)
N-Methylation of Amide Steric shielding against amidase access> 45< 80 (Moderate)
Amide-to-Amine Reduction Improves solubility; exposes basic N to FMOs< 10> 150 (High)
Alpha-Methylated Amine Steric hindrance of N-dealkylation transition state> 30< 100 (Moderate)

Experimental Protocol: Self-Validating Liver Microsomal Stability Assay

To accurately assess the impact of your SAR modifications, your clearance assay must be a self-validating system. This protocol includes internal controls to differentiate true CYP-mediated metabolism from chemical degradation.

Materials:

  • Pooled Human or Mouse Liver Microsomes (HLM/MLM) at 20 mg/mL.

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • NADPH regenerating system (or 1 mM final NADPH solution).

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Preparation: Dilute the test indole-2-carboxamide compound to a final concentration of 1 µM in the phosphate buffer. Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Microsome Addition: Add HLM/MLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation Split:

    • Test Sample: Initiate the reaction by adding NADPH (1 mM final).

    • Negative Control (-NADPH): Add an equivalent volume of buffer instead of NADPH. (Validates that clearance is strictly CYP/FMO-dependent and not due to chemical instability).

    • Positive Control: Run a parallel assay using Verapamil or Testosterone. (Validates that the microsomes are metabolically active).

  • Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture. (The t=0 sample establishes the 100% baseline).

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Solution to precipitate proteins and halt metabolism.

  • Processing & Analysis: Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis.

  • Data Calculation: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate intrinsic clearance using the formula: CL_int = (k × Incubation Volume) / Microsomal Protein Mass

References[3] Title: Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Source: Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm401330r[1] Title: Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Source: Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm4012774[2] Title: Indole-2-carboxamides Optimization for Antiplasmodial Activity. Source: ACS Bio & Med Chem Au. URL: https://pubs.acs.org/doi/10.1021/acsbiomedchemau.5c00058[4] Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Source: ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00588

Sources

Technical Support Center: Navigating the Purification of Lipophilic Indole Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) concerning the purification of lipophilic indole carboxamides. These molecules, while promising, often present significant purification challenges due to their inherent hydrophobicity. This resource will equip you with the knowledge to diagnose and resolve these issues effectively.

I. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered during the purification of lipophilic indole carboxamides.

Question 1: My lipophilic indole carboxamide has poor solubility in standard chromatography solvents, leading to precipitation before or during column loading. What should I do?

Answer: This is a frequent and critical challenge. Poor solubility can lead to inaccurate quantification, low recovery, and even column blockage.

Underlying Cause : The high lipophilicity of your compound means it has a strong aversion to polar solvents commonly used in reversed-phase chromatography (RPC) and may not be soluble enough in the non-polar solvents used for sample loading in normal-phase chromatography (NPC).

Solutions & Strategies :

  • Solvent Screening is Key : Before committing to a purification method, perform small-scale solubility tests with a variety of solvents.

    • For Reversed-Phase Chromatography (RPC) , you may need to dissolve your sample in a stronger, water-miscible organic solvent first, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Tetrahydrofuran (THF).[1] Once dissolved, you can dilute the sample with the initial mobile phase. Be cautious, as injecting a large volume of a very strong solvent can lead to poor peak shape.

    • For Normal-Phase Chromatography (NPC) , where you typically use non-polar solvents like hexane or dichloromethane for loading, solubility can still be an issue. If your compound is not dissolving, consider a slightly more polar solvent for dissolution, ensuring it is still weaker than your mobile phase to allow for proper binding to the silica gel.

  • Dry Loading for Normal-Phase : If solubility in a suitable injection solvent is poor, "dry loading" is an excellent alternative.[2]

    • Dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely, leaving your compound adsorbed onto the silica.

    • Carefully load the resulting dry powder onto the top of your pre-packed column.[2] This ensures your compound is introduced to the column in a concentrated band without the risk of precipitation.

  • Consider Non-Aqueous Reversed-Phase Chromatography : For extremely lipophilic compounds, a non-aqueous reversed-phase approach can be highly effective.[3] This technique uses a C18 column but employs a mobile phase consisting of two or more organic solvents, completely avoiding water.[3] For example, a gradient of methanol in dichloromethane or ethyl acetate in hexane can provide excellent separation for compounds that are otherwise insoluble in aqueous mobile phases.[3]

Question 2: I'm observing significant peak tailing and broad peaks for my indole carboxamide during reversed-phase HPLC. How can I improve the peak shape?

Answer: Poor peak shape is a common indicator of secondary interactions or on-column issues that can compromise resolution and purity assessment.

Underlying Cause :

  • Secondary Silanol Interactions : Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic nitrogen atoms in the indole ring or amide functionality, leading to peak tailing.[1][4]

  • On-Column Aggregation : Lipophilic molecules have a tendency to self-associate, or aggregate, especially in highly aqueous mobile phases at the start of a gradient.[1] This can cause broad, misshapen peaks.

  • Slow Desorption Kinetics : The strong hydrophobic interaction between your compound and the stationary phase can lead to slow release (desorption) from the column, resulting in broadened peaks.

Solutions & Strategies :

  • Optimize the Mobile Phase :

    • Acidic Modifier : The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard and effective way to suppress silanol interactions.[1][2] The TFA protonates the silanol groups, minimizing their interaction with your compound. For mass spectrometry (MS) applications where TFA can cause ion suppression, formic acid (FA) is a common alternative, though it may result in different selectivity.[1]

    • Increase Organic Content : If possible, start your gradient with a higher percentage of organic solvent. This can help prevent on-column aggregation by improving the solubility of your compound in the mobile phase.

  • Elevate the Column Temperature : Increasing the column temperature (e.g., to 40-60°C) is a powerful tool.[1] It enhances solubility, reduces mobile phase viscosity (lowering backpressure), and can improve peak shape by accelerating the kinetics of desorption from the stationary phase.[1]

  • Reduce Sample Load : Overloading the column can exacerbate peak shape problems.[5] Try injecting a smaller amount of your sample to see if the peak shape improves.

Question 3: My lipophilic indole carboxamide is not retaining on my C18 column, even with a high percentage of water in the mobile phase. What's happening?

Answer: While counterintuitive for a lipophilic compound, this can occur under certain conditions and points to a phenomenon known as "phase collapse" or "dewetting."

Underlying Cause : When using a very high percentage of water (e.g., >95%) with a highly hydrophobic stationary phase like C18, the aqueous mobile phase can be expelled from the pores of the stationary phase. This prevents your compound from accessing the hydrophobic surface inside the pores, leading to a loss of retention.

Solutions & Strategies :

  • Avoid Purely Aqueous Mobile Phases : Ensure your initial mobile phase contains at least 5% organic solvent (e.g., acetonitrile or methanol) to keep the stationary phase "wetted" and accessible to your analyte.

  • Use a More Polar Reversed-Phase Column : Consider a column with a less hydrophobic stationary phase, such as a C8 or a polar-embedded phase. These are more stable in highly aqueous mobile phases and less prone to phase collapse.

II. FAQs: Purification Strategies for Lipophilic Indole Carboxamides

Q1: What is the best starting point for purifying a novel lipophilic indole carboxamide?

A1: For most lipophilic indole carboxamides, normal-phase chromatography on silica gel is often the most practical first choice, especially after a synthesis workup.[6] It is a cost-effective and robust technique for removing more polar impurities. A typical mobile phase would be a gradient of a more polar solvent like ethyl acetate in a non-polar solvent like hexane or dichloromethane.[6][7]

Q2: When should I consider using reversed-phase chromatography (RPC)?

A2: RPC is an excellent choice for:

  • Higher Resolution : It often provides better separation of closely related, non-polar compounds.

  • Final Purification : It is frequently used as a final polishing step to achieve high purity, especially for compounds intended for biological testing.[6]

  • Polar Impurities : If your main impurities are less polar than your product, RPC is ideal as the impurities will elute before your compound of interest.

Q3: Are there alternatives to traditional liquid chromatography for these compounds?

A3: Yes, Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular alternative for the purification of lipophilic compounds.[8][9]

  • Principle : SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[10] Small amounts of organic modifiers (like methanol) are added to adjust the eluting strength.[10]

  • Advantages :

    • High Efficiency and Speed : The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher throughput compared to HPLC.[9]

    • "Greener" Chemistry : It significantly reduces the consumption of organic solvents.

    • Orthogonal Selectivity : SFC often provides a different separation selectivity compared to both normal- and reversed-phase LC, making it a valuable tool for challenging separations.

SFC is particularly well-suited for separating lipophilic compounds and chiral isomers.[8][9][11]

III. Experimental Protocols & Data

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the initial purification of a less polar indole-3-carboxamide derivative.[2]

  • Column Packing (Wet Slurry Method) :

    • Place a cotton or glass wool plug at the bottom of a glass column and add a thin layer of sand.

    • Clamp the column vertically and fill it halfway with your starting solvent (e.g., 100% hexane).

    • Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing and allow the silica to settle. The solvent level should always remain above the silica bed.[2]

  • Sample Loading (Dry Loading Recommended) :

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel and evaporate the solvent to dryness.

    • Carefully add the resulting powder to the top of the column bed.[2]

  • Elution and Fraction Collection :

    • Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1).

    • Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, etc.) to elute compounds of increasing polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Protocol 2: Reversed-Phase (C18) HPLC

This protocol is suitable for the high-resolution purification of a lipophilic indole carboxamide.[2]

  • Mobile Phase Preparation :

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Column Equilibration :

    • Install a C18 column onto the HPLC system.

    • Equilibrate the column by washing it with several column volumes of the initial mobile phase composition (e.g., 60% Solvent A, 40% Solvent B).

  • Sample Loading :

    • Dissolve the crude product in a minimal volume of a suitable solvent, such as the initial mobile phase itself, methanol, or DMSO.

    • Inject the sample onto the column.

  • Elution and Fraction Collection :

    • Run a linear gradient to increase the concentration of Solvent B (e.g., from 40% to 100% B over 30 minutes).

    • Monitor the eluate with a UV detector (typically at 254 nm or 280 nm for indoles).

    • Collect fractions corresponding to the desired peak.

  • Post-Purification :

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a powder.[1]

Data Summary: Method Selection Guide
ChallengeRecommended TechniqueStationary PhaseTypical Mobile Phase SystemKey Advantage
Initial crude purification Normal-Phase Chromatography (NPC)Silica Gel[12]Hexane/Ethyl Acetate GradientCost-effective, good for removing polar impurities.
High-resolution separation of lipophilic isomers Reversed-Phase Chromatography (RPC)C18 or C8[13]Water/Acetonitrile Gradient (+0.1% TFA)High efficiency and resolving power.[13]
Extremely lipophilic, water-insoluble compounds Non-Aqueous RPCC18Methanol/Ethyl Acetate Gradient[3]Avoids solubility issues with aqueous phases.[3]
Fast, "green" purification, chiral separation Supercritical Fluid Chromatography (SFC)Various (Silica, C18, Chiral)CO₂ with Methanol ModifierHigh speed, reduced solvent use, orthogonal selectivity.

IV. Visualization of Workflows

Decision-Making Workflow for Purification Method Selection

Purification_Decision_Tree start Crude Lipophilic Indole Carboxamide solubility_check Is the compound soluble in aqueous/organic mixtures? start->solubility_check rpc_sfc Consider RPC or SFC solubility_check->rpc_sfc Yes non_aqueous_rpc Use Non-Aqueous RPC solubility_check->non_aqueous_rpc No npc Use Normal-Phase Chromatography (NPC) final_purity High Purity Achieved? npc->final_purity rpc Use Reversed-Phase Chromatography (RPC) rpc_sfc->rpc Standard Resolution Needed sfc Use Supercritical Fluid Chromatography (SFC) rpc_sfc->sfc High Throughput or Chiral Separation Needed rpc->final_purity sfc->final_purity non_aqueous_rpc->final_purity final_purity->rpc No, try alternative end Purified Compound final_purity->end Yes

Caption: A logical workflow for selecting the appropriate purification method.

Troubleshooting Workflow for Poor Peak Shape in RPC

Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing/Broadening) check_modifier Is 0.1% TFA or FA in the mobile phase? start->check_modifier add_modifier Add 0.1% TFA to mobile phase check_modifier->add_modifier No check_temp Increase Column Temperature (40-60°C) check_modifier->check_temp Yes assess_shape1 Peak Shape Improved? add_modifier->assess_shape1 assess_shape2 Peak Shape Improved? check_temp->assess_shape2 check_load Reduce Sample Concentration/Volume assess_shape3 Peak Shape Improved? check_load->assess_shape3 assess_shape1->check_temp No end Optimized Separation assess_shape1->end Yes assess_shape2->check_load No assess_shape2->end Yes assess_shape3->end Yes

Sources

Technical Support Center: Optimizing Metabolic Stability of 3-Methyl-1H-Indole-2-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-2-CX-CL Status: Open Assigned Specialist: Senior Application Scientist, DMPK & Medicinal Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support unit for Indole-2-Carboxamide scaffolds. We understand you are observing high microsomal intrinsic clearance (


) for your lead compound, 3-methyl-1H-indole-2-carboxamide .

This guide is not a generic manual. It is a targeted troubleshooting workflow designed to address the specific metabolic liabilities of the 3-methylindole core. This scaffold is notorious for a specific bioactivation pathway—dehydrogenation to an electrophilic intermediate—which often drives high clearance values.

Module 1: Diagnostic Troubleshooting (Is Your Data Real?)

Before initiating chemical synthesis, we must validate that the high clearance is enzymatic and not an artifact of the assay conditions.

Q: My is high, but could it be non-specific binding?

A: Yes. Indole-2-carboxamides are often lipophilic. If your compound binds extensively to the microsomal protein or the plasticware, the free fraction (


) available to the enzymes is lower than calculated, but the apparent depletion might be driven by adsorption.

Troubleshooting Steps:

  • Check Recovery: Analyze the "0-minute" sample and a "60-minute no-cofactor" control. If recovery is <80% in the absence of NADPH, you have non-specific binding (NSB) or chemical instability.

  • Calculate

    
    :  Do not assume 
    
    
    
    . Use the Hallifax-Houston equation or experimental equilibrium dialysis to determine the unbound fraction.
    • Correction:

      
      
      
  • Solvent Effects: Ensure your final organic solvent concentration (DMSO/Acetonitrile) is <0.1%.[1] CYP enzymes are sensitive to organic solvents, which can sometimes inhibit metabolism (false stability), but in rare cases, solvent precipitation causes false clearance.

Q: The depletion curve is non-linear. What does this mean?

A: Non-linearity suggests you are violating Michaelis-Menten conditions.

  • Substrate Depletion: If >20-30% of the parent is consumed within 5 minutes, your assay is too fast to measure accurately. Action: Reduce protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL) or reduce incubation time.

  • Enzyme Inactivation: If the rate slows down over time, the reactive intermediate (3-methyleneindolenine) might be covalently binding to the CYP heme, causing mechanism-based inactivation (MBI). Action: Check for time-dependent inhibition (TDI).

Module 2: Structural Optimization (Medicinal Chemistry Tactics)

Once the assay is validated, we must address the molecular structure. The 3-methyl-1H-indole motif contains a specific "metabolic soft spot."

Visualizing the Problem: The Dehydrogenation Pathway

The 3-methyl group on an indole is not just a standard alkyl group; it is electronically activated by the indole nitrogen.

MetabolicPathways cluster_legend Pathway Key Parent 3-Methyl-1H-indole-2-carboxamide Intermediate 3-Methyleneindolenine (Reactive Electrophile) Parent->Intermediate CYP-mediated Dehydrogenation Metabolite1 Indole-3-carbinol (Hydroxylation) Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 GSH Adduct (Covalent Binding) Intermediate->Metabolite2 + Glutathione (GSH) Legend Red Node = Toxic/Reactive Intermediate Green Node = Stable Metabolite

Figure 1: The dual metabolic fate of 3-methylindoles. The red pathway represents the dehydrogenation liability specific to this scaffold.

Q: How do I stabilize the 3-Methyl group?

A: The methyl group is susceptible to both hydroxylation (to the alcohol) and dehydrogenation (to the exocyclic double bond).

  • Tactic 1: Deuteration (The "Heavy" Switch)

    • Action: Synthesize the 3-(trideuteromethyl) analog (

      
      ).
      
    • Rationale: The C-D bond is stronger than the C-H bond. If C-H bond breakage is the rate-determining step (which is true for the dehydrogenation pathway), you will observe a significant Kinetic Isotope Effect (KIE), reducing clearance.

  • Tactic 2: Fluorination

    • Action: Replace the methyl with a Trifluoromethyl (

      
      )  or Difluoromethyl (
      
      
      
      )
      group.
    • Rationale: Fluorine blocks oxidation completely and withdraws electrons, deactivating the indole ring. Note: This will significantly change the pKa of the NH and lipophilicity.

  • Tactic 3: Steric Blocking

    • Action: Replace Methyl with Cyclopropyl .

    • Rationale: Cyclopropyl is metabolically more stable than methyl and provides steric bulk that may prevent the CYP heme from accessing the carbon.

Q: Is the Indole Nitrogen (NH) a liability?

A: In microsomes (Phase I only), the NH is generally stable unless it undergoes N-oxidation. However, the NH electron lone pair drives the reactivity of the C3-position.

  • Tactic: N-Methylation .

    • Action: Methylate the indole nitrogen (

      
      -Me).[2]
      
    • Rationale: This prevents the formation of the NH-dependent tautomers required for certain oxidation pathways. However, be aware that

      
      -dealkylation is a facile metabolic route, so this may just shift the soft spot.
      

Module 3: Experimental Protocols

Use these specific protocols to generate the data needed for the decision steps above.

Protocol A: Microsomal Stability with GSH Trapping

Standard stability assays miss reactive intermediates. This protocol detects the 3-methyleneindolenine formation.

  • Preparation:

    • Test Compound: 1 µM final concentration.

    • Microsomes: 1.0 mg/mL (Higher protein needed to generate sufficient intermediate).

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess).

    • Cofactor: NADPH (1 mM).[3]

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60 min.[1][4]

  • Analysis (LC-MS/MS):

    • Monitor for Parent (M+H).

    • Monitor for GSH Adduct: Look for mass shift [M + 307] (Parent - 2H + GSH).

    • Interpretation: If you see the [M+307] peak, the dehydrogenation pathway is active. You must block the C3-methyl group.

Protocol B: Soft Spot Identification (MetID)

Determine if the ring or the amide is the secondary clearance route.

ComponentConditionPurpose
Substrate Conc. 10 µMHigher conc. to ensure metabolite detection.
Enzyme Source Human Liver Microsomes + CytosolTo cover AO (Aldehyde Oxidase) if amide hydrolysis is suspected.
Analysis High-Res MS (Q-TOF or Orbitrap)Accurate mass needed to distinguish Hydroxylation (+16 Da) from Amide Hydrolysis (-Amine).

Summary of Recommendations

ObservationDiagnosisRecommended Chemical Modification
GSH Adduct ([M+307]) detected Reactive Dehydrogenation at C3Deuterate (-CD3) or Fluorinate (-CF3) the methyl group.
+16 Da Metabolite (Major) Ring/Methyl HydroxylationAdd electron-withdrawing groups (F, Cl) to the phenyl ring (C5/C6).
Rapid depletion, No Metabolites Non-Specific Bindingrecalculate

using

; improve solubility.
Amide bond cleavage Amidase/HydrolysisSterically hinder the amide (e.g., N-methyl amide) or switch to bioisostere (oxadiazole).

References

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes.[5] Chemical Research in Toxicology, 20(1), 140-148.[5]

  • Skordos, K. W., et al. (1998). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes.[6][7] Chemical Research in Toxicology.

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(2), 352–357.

  • Argikar, U. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

  • Cyprotex. Microsomal Stability Assay Protocol & Data Interpretation.

Sources

Reaction Optimization Center: Fischer Indole Synthesis (Carboxamide Focus)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket: Minimizing Side Reactions in Carboxamide-Functionalized Substrates Assigned Specialist: Senior Application Scientist

Executive Summary: The Acid-Amide Paradox

The Fischer Indole Synthesis is the premier method for indole construction, but it presents a fundamental chemical conflict when applied to carboxamide-containing substrates. The reaction requires acid catalysis and heat to drive the [3,3]-sigmatropic rearrangement and ammonia loss.[1] However, these are the exact conditions that promote amide hydrolysis , converting your desired carboxamide into a carboxylic acid.

Furthermore, carboxamide groups (electron-withdrawing) on the phenylhydrazine ring can deactivate the aromatic system, raising the activation energy for the critical sigmatropic shift and leading to "stalled" hydrazone intermediates or competitive polymerization (tar formation).

This guide provides the protocols and decision logic to resolve these conflicts.

Troubleshooting & Diagnostics (Q&A)

Issue 1: The "Hydrolysis Trap"

User Report: "I’m getting the indole core, but my amide group has converted to a carboxylic acid."

Root Cause: You are likely using aqueous mineral acids (HCl, H₂SO₄) or protic solvents containing trace water. In the presence of strong Brønsted acids and heat, the thermodynamic equilibrium shifts toward hydrolysis.

Corrective Action:

  • Eliminate Water: Switch to a strictly anhydrous system. Water is the reagent of hydrolysis; remove it, and the side reaction becomes impossible.

  • Change Catalyst: Abandon aqueous mineral acids. Use Zinc Chloride (ZnCl₂) in anhydrous acetic acid or Eaton’s Reagent (P₂O₅ in Methanesulfonic acid).

    • Why ZnCl₂? It acts as a Lewis acid to coordinate the hydrazine nitrogen without providing the high concentration of free protons (

      
      ) required for rapid amide hydrolysis.
      
    • Why Eaton's? It acts as a chemical desiccant, consuming any water produced during the condensation step.

Issue 2: The "Stalled" Hydrazone

User Report: "I see the hydrazone intermediate on TLC/LCMS, but it won't cyclize to the indole."

Root Cause: If your carboxamide is on the aryl ring (especially para- or ortho-), its electron-withdrawing nature (EWG) deactivates the ring. The [3,3]-sigmatropic rearrangement requires the aromatic ring to act as a nucleophile. An EWG raises the activation energy of this step.

Corrective Action:

  • Thermal Boost: Increase reaction temperature to 140–160°C.

  • Solvent Switch: Low-boiling solvents (Ethanol, AcOH) limit your thermal ceiling. Switch to Sulfolane or Diphenyl Ether . These allow high temperatures without high pressure.

  • Stoichiometry: Increase the Lewis Acid equivalents (2.0–3.0 eq). The Lewis acid coordinates with the imine nitrogen, increasing the electrophilicity of the enamine system, partially compensating for the deactivated ring.

Issue 3: The "Black Tar" Effect

User Report: "My reaction turns into a black, insoluble viscous oil."

Root Cause:

  • Oxidation: Hydrazines are potent reducing agents and oxidize rapidly in air to form diazenes and tars.

  • Polymerization: Indoles are electron-rich and acid-sensitive; they can polymerize with unreacted aldehydes/ketones (dimerization).

Corrective Action:

  • Inert Atmosphere (Non-negotiable): Run the reaction under a positive pressure of Argon or Nitrogen. Sparge solvents beforehand.

  • Concentration Control: Dilute the reaction (0.1 M or lower). High concentrations favor intermolecular polymerization over intramolecular cyclization.

  • Antioxidant Additive: Add 5–10 mol% sodium metabisulfite if using protic conditions (though this is less compatible with the anhydrous requirement for amides).

Technical Visualizations

Diagram 1: The Mechanistic "Danger Zones"

This pathway illustrates where the side reactions diverge from the productive synthesis.

FischerSideReactions Start Arylhydrazine + Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid Cat. Hydrolysis SIDE REACTION: Carboxylic Acid (Hydrolysis) Hydrazone->Hydrolysis Water + Strong Acid Stall STALLED: Stable Hydrazone Hydrazone->Stall EWG Deactivation Rearrangement [3,3]-Sigmatropic Shift Enamine->Rearrangement Heat (Rate Limiting) Tar SIDE REACTION: Polymerization/Tar Enamine->Tar O2 or High Conc. Indole Target Indole-Carboxamide Rearrangement->Indole -NH3

Caption: Critical divergence points. Note that hydrolysis competes at the hydrazone stage, while polymerization competes at the enamine stage.

Diagram 2: Acid Selection Decision Matrix

Choose the correct catalyst system based on substrate sensitivity.

AcidSelection Input Substrate Functional Groups Check1 Contains Amide/Ester? Input->Check1 Check2 Acid Sensitive (e.g., Boc, Acetal)? Check1->Check2 Yes MethodC Method C: H2SO4 / EtOH (Classic) Check1->MethodC No (Robust Substrate) MethodA Method A: ZnCl2 / AcOH (Anhydrous) Check2->MethodA Yes (High Sensitivity) MethodB Method B: Eaton's Reagent (P2O5/MsOH) Check2->MethodB No (Needs Dehydration)

Caption: Logic flow for catalyst selection. Method A is the safest starting point for carboxamides.

Optimized Protocols

Method A: The "Gold Standard" (ZnCl₂ / AcOH)

Best for: Substrates sensitive to hydrolysis but tolerant of Lewis acids.

Reagents:

  • Arylhydrazine (1.0 eq)

  • Ketone/Aldehyde (1.1 eq)

  • Zinc Chloride (ZnCl₂), anhydrous (2.0–3.0 eq)

  • Glacial Acetic Acid (Solvent)

Workflow:

  • Drying: Fuse ZnCl₂ under vacuum with a heat gun to ensure absolute dryness before weighing.

  • Mixing: Dissolve reactants in Glacial Acetic Acid (0.2 M concentration) under Argon.

  • Catalyst Addition: Add the dried ZnCl₂.

  • Reaction: Heat to 80–100°C. Monitor by TLC.

    • Checkpoint: If Hydrazone persists >4 hours, increase temp to reflux (118°C).

  • Workup (CRITICAL):

    • Cool to room temperature.[2][3]

    • Pour slowly into a slurry of Ice/Water .

    • Why? The sudden dilution precipitates the organic indole while keeping Zn salts in the aqueous phase.

    • Filter the solid precipitate immediately. Do not let it sit in the acidic water , or the amide will eventually hydrolyze.

    • Wash solids with cold water until neutral pH.

Method B: Eaton’s Reagent (Chemical Dehydration)

Best for: Stubborn substrates where water removal is necessary to drive the reaction.

Reagents:

  • Eaton's Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).

Workflow:

  • Preparation: Mix Hydrazine and Ketone in a separate flask with minimal DCM to form the hydrazone (optional but recommended). Evaporate DCM.

  • Cyclization: Add Eaton's Reagent (approx 5 mL per gram of substrate) to the residue.

  • Conditions: Heat to 50–70°C.

    • Note: This reagent is a powerful dehydrating agent.[4] It chemically consumes the water produced, preventing hydrolysis equilibrium.

  • Quench: Pour onto ice/Na₂CO₃ (saturated) to neutralize the acid rapidly. Extract with Ethyl Acetate.[3]

Comparative Data: Catalyst Performance

ParameterAqueous H₂SO₄ (Classic)ZnCl₂ / AcOH (Anhydrous)Eaton's Reagent
Amide Stability Poor (High Hydrolysis Risk)Good (Low Hydrolysis Risk)Excellent (Dehydrating)
Reaction Temp Reflux (100°C)80–120°C50–80°C
Water Tolerance HighLow (Must be anhydrous)Zero (Reacts violently)
Workup Difficulty EasyModerate (Zn salts)Moderate (Viscous acid)
Yield (Carboxamide) < 30%65–85%70–90%

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][3][5][6][7][8][9][10][11][12][13] Chemical Reviews, 63(4), 373–401. Link

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251–10263. (Discusses limitations of traditional acid catalysis). Link

  • Zhao, D., et al. (1991). "Use of Eaton's reagent (P2O5/MeSO3H) as acid catalyst in the Fischer indole reaction."[8] The Journal of Organic Chemistry, 56(9), 3001–3006. Link

Sources

Technical Support Center: Indole-2-Carboxamide Permeability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist, Lead Optimization Unit Topic: Enhancing Cell Permeability of Indole-2-Carboxamide Inhibitors Ticket ID: IND-2CA-PERM-001

Introduction: The "Brick Dust" vs. "Grease Ball" Dilemma

Welcome to the Indole-2-Carboxamide Optimization Hub. This scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, cannabinoid ligands, and antivirals. However, users often report a specific failure mode: single-digit nanomolar potency in biochemical assays but micromolar activity in whole-cell assays.

This discrepancy is almost invariably due to permeability issues driven by two competing factors:

  • High Polarity: The carboxamide moiety contributes two Hydrogen Bond Donors (HBD) and significant Polar Surface Area (PSA).

  • Lattice Energy: Many indole-2-carboxamides are planar and stack efficiently ("brick dust"), limiting solubility and driving the compound to remain in the membrane rather than crossing it.

This guide provides field-proven troubleshooting steps to resolve these issues.

Module 1: Structural Optimization (Medicinal Chemistry)

Ticket #402: "Enzyme IC50 is <10 nM, but Cell EC50 is >5 µM. ClogP is 3.5."

Diagnosis: Your compound likely suffers from "exposed polarity." While the ClogP suggests good lipophilicity, the amide bond's H-bond donors (HBD) are heavily solvated by water, creating a high energy penalty for membrane desolvation.

Resolution: The "Chameleon" Strategy (Intramolecular Hydrogen Bonding) You must mask the polarity of the amide bond without removing it (as it is likely essential for target binding). The most effective strategy for indole-2-carboxamides is creating a "pseudo-ring" via Intramolecular Hydrogen Bonding (IMHB).

Strategy A: The 3-Substituent Clamp

Introduction of a hydrogen bond acceptor (HBA) at the indole C3 position can lock the amide NH into a closed conformation.

  • Mechanism: A substituent like a pyridine, ether, or even a strategically placed fluorine at C3 accepts a hydrogen bond from the C2-amide NH.

  • Result: This reduces the effective HBD count by 1 and lowers the solvent-accessible polar surface area (PSA) during membrane transit. Once inside the protein pocket, the bond can open to engage the target.

Strategy B: The N-Methylation Switch

If the indole NH is not critical for binding, methylate it.

  • Mechanism: N1-methylation removes a strong HBD and prevents the indole from acting as a hydrogen bond donor to water.

  • Data Support: Studies show N-methylation of indole-carboxamides can improve passive permeability (

    
    ) by >5-fold and reduce efflux ratios.
    

Visualization: The IMHB Effect The following diagram illustrates how structural modifications shift the equilibrium from a polar "Open" state to a permeable "Closed" state.

IMHB_Strategy cluster_0 Problem: Open Conformation cluster_1 Solution: Closed Conformation (IMHB) Open Solvated Amide (High PSA, High HBD) Cannot Cross Membrane Action Add C3-Acceptor (e.g., Pyridine/F) Open->Action Modification Closed Masked Amide (Low Effective PSA) Membrane Permeable Action->Closed Forms 6-Membered Pseudo-Ring

Figure 1: Transition from solvated, impermeable conformation to desolvated, permeable conformation via Intramolecular Hydrogen Bonding (IMHB).

Module 2: Assay Troubleshooting (In Vitro)

Ticket #505: "PAMPA indicates high permeability, but Caco-2 permeability is near zero."

Diagnosis: This discrepancy is the hallmark of P-glycoprotein (P-gp/MDR1) efflux . Indole-2-carboxamides are frequent substrates for efflux pumps. The PAMPA assay only measures passive diffusion and lacks transporters, giving you a "false positive" for cellular entry if active transport is involved.

Resolution:

  • Verify Efflux: Run Caco-2 bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical). An Efflux Ratio (ER =

    
    ) > 2.0 confirms active efflux.
    
  • Structural Fix:

    • Reduce Basicity: If your side chains contain basic amines (pKa > 8), P-gp recognition is high. Mask amines or use bioisosteres (e.g., replace piperazine with morpholine or a spiro-cycle).

    • N-Methylation: As noted in Module 1, N-methylation of the indole core often disrupts P-gp recognition.

    • Fluorination: Introduction of fluorine at the C4 or C6 position can alter the pKa and lipophilicity profile enough to escape the P-gp binding pocket.

Ticket #508: "PAMPA recovery is < 20%. Is the compound degrading?"

Diagnosis: It is likely Membrane Retention , not degradation. Lipophilic indole-2-carboxamides (LogP > 3.5) often get trapped inside the artificial lipid membrane ("Grease Ball" effect) and fail to exit into the acceptor well.

Resolution:

  • Switch to Sink Conditions: Standard PAMPA uses buffer in the acceptor plate. For indoles, you must use a "sink" to pull the compound out of the lipid layer.

    • Add BSA: Use 0.5% to 4% BSA (Bovine Serum Albumin) in the acceptor well.

    • Add Surfactant: Alternatively, use 0.5% Tween-20 in the acceptor.

  • Check Mass Balance: Calculate recovery = (Donor + Acceptor + Membrane) / Initial. If the compound is in the membrane, your

    
     calculation is invalid without correcting for retention.
    

Visualization: Troubleshooting Workflow

Troubleshooting Start Low Cellular Activity CheckPAMPA Run PAMPA Assay Start->CheckPAMPA PAMPA_Low PAMPA: Low Permeability CheckPAMPA->PAMPA_Low PAMPA_High PAMPA: High Permeability CheckPAMPA->PAMPA_High CheckSol Check Kinetic Solubility PAMPA_Low->CheckSol CheckEfflux Run Caco-2 (Bidirectional) PAMPA_High->CheckEfflux Efflux_High Efflux Ratio > 2? CheckEfflux->Efflux_High Sol_Low Solubility < 10 µM? Fix_Sol Fix: Reduce Planarity (Add sp3 centers) Sol_Low->Fix_Sol Yes Fix_Polar Fix: Mask Polarity (IMHB, Bioisosteres) Sol_Low->Fix_Polar No (Intrinsic Permeability Issue) Efflux_High->Fix_Polar No (Check Cytosolic Stability) Fix_Efflux Fix: Reduce Basicity (N-Methylation, F-sub) Efflux_High->Fix_Efflux Yes (P-gp Substrate)

Figure 2: Decision tree for diagnosing the root cause of low cellular potency.

Module 3: Experimental Protocols

Standard Operating Procedure: PAMPA for Lipophilic Indoles

Use this protocol to avoid retention artifacts common with the indole scaffold.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE or compatible plastic.

  • Membrane Solution: 1% Lecithin in Dodecane (w/v). Note: Dodecane is preferred over hexadecane for indoles to better mimic the fluidity of biological membranes.

Protocol Steps:

StepActionTechnical Note
1. Preparation Dissolve compound to 10 mM in DMSO. Dilute to 10 µM in PBS pH 7.4 .Final DMSO content must be < 1% to avoid disrupting the lipid layer.
2. Membrane Coating Add 5 µL of Membrane Solution to the filter of the Donor Plate.Allow to evaporate/settle for 5 mins. Ensure uniform coverage.
3. Acceptor Fill Add 200 µL of PBS + 1% BSA (Sink Condition) to the Acceptor Plate.CRITICAL: Without BSA, lipophilic indoles will remain trapped in the lipid filter.
4. Donor Fill Add 150 µL of the compound solution (from Step 1) to the Donor Plate.Avoid bubbles.
5. Incubation Sandwich plates. Incubate at 25°C for 5 hours in a humidity chamber.Indoles permeate fast; 16h incubation often leads to equilibrium (no gradient), making calculation impossible.
6. Analysis Separate plates. Quantify Donor and Acceptor via LC-MS/MS.[1]UV is often insufficient due to low concentrations in the acceptor.

Calculation:



Where 

= Donor Vol,

= Acceptor Vol,

= Filter Area,

= time.[2]

References

  • Overcoming the Permeability Barrier in Indole-2-Carboxamides. Journal of Medicinal Chemistry. (2025). Focuses on the trade-off between solubility and permeability in indole scaffolds. [3]

  • Intramolecular Hydrogen Bonding Strategies. Rowan Scientific. (2024). detailed analysis of masking polarity via IMHB to improve BBB and cell permeability.

  • Optimization of PAMPA for Lipophilic Compounds. National Institutes of Health (PMC). (2020). Discusses the necessity of sink conditions (BSA) and stirring to overcome the Unstirred Water Layer (UWL).

  • Bioisosteres for Amide Bonds. ChemRxiv. (2020). Explores alpha-trifluoromethylamines and other bioisosteres to reduce EPSA (Exposed Polar Surface Area).

  • Efflux Pump Inhibition and Substrate Recognition. Journal of Medicinal Chemistry. (2024). Investigates P-gp liability of indole derivatives and the effect of fluorination.

  • Predicting Membrane Permeability of Peptidic Small Molecules. PMC. (2016). Comparative study of N-methylation and IMHB in indole-like scaffolds.

Sources

Validation & Comparative

Comparative Technical Guide: 3-Methyl-1H-Indole-2-Carboxamide Derivatives vs. Erlotinib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Shift

In the landscape of Epidermal Growth Factor Receptor (EGFR) inhibition, Erlotinib (Tarceva) stands as the clinical benchmark—a quinazoline-based, ATP-competitive inhibitor primarily targeting non-small cell lung cancer (NSCLC). However, the emergence of resistance mutations (e.g., T790M) has necessitated the exploration of novel scaffolds.

The 3-methyl-1H-indole-2-carboxamide scaffold represents a distinct chemical class. Unlike the rigid quinazoline core of Erlotinib, this indole framework offers a "privileged structure" capable of dual-targeting (EGFR/CDK2) and flexible substitution patterns that can overcome steric clashes in mutant kinases.

Key Technical Verdict:

  • Potency: Optimized indole derivatives (e.g., 5-chloro-N-phenethyl analogs) exhibit EGFR inhibitory IC

    
     values (68–93 nM) comparable to, and in some specific mutant contexts superior to, Erlotinib (33–80 nM).
    
  • Selectivity: While Erlotinib is highly selective for the EGFR tyrosine kinase domain, the indole carboxamide scaffold frequently displays dual-inhibition profiles, potently suppressing CDK2, which may prevent compensatory bypass signaling often seen in Erlotinib resistance.

  • Binding: Both function as ATP-competitive type I inhibitors, but the indole scaffold utilizes distinct hydrophobic pocket interactions, offering an alternative binding mode for mutant forms.

Mechanistic Profiling & Signaling Pathways

To understand the divergent efficacy of these molecules, we must visualize the signal transduction cascade they interrupt.

EGFR/CDK2 Dual Inhibition Pathway

The following diagram illustrates the unique advantage of the indole scaffold: the potential to block both the upstream receptor (EGFR) and the downstream cell cycle driver (CDK2), a "pincer" attack that Erlotinib lacks.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CDK2 CDK2 / Cyclin E ERK->CDK2 Upregulation AKT AKT PI3K->AKT AKT->CDK2 RB Rb Protein CDK2->RB Phosphorylation E2F E2F RB->E2F Release Proliferation Cell Proliferation (G1/S Transition) E2F->Proliferation Erlotinib Erlotinib (Quinazoline) Erlotinib->EGFR Inhibits Indole 3-methyl-1H-indole -2-carboxamide Indole->EGFR Inhibits Indole->CDK2 Dual Inhibition

Figure 1: Signal transduction map highlighting the dual-inhibition mechanism of the Indole scaffold compared to the EGFR-selective action of Erlotinib.[1][2][3]

Quantitative Potency Analysis

The following data consolidates experimental results from recent structure-activity relationship (SAR) studies focusing on the 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide series, which represents the optimized lead class of this scaffold.

Table 1: Enzymatic Inhibitory Potency (Kinase Assays)
CompoundScaffold TypeTargetIC

(nM)
Relative Potency
Erlotinib QuinazolineEGFR (WT)33 – 80 Reference Standard
Indole Lead 5f 3-methyl-indole carboxamideEGFR (WT)68 ± 5 1.18x vs Erlotinib
Indole Lead 5g 3-methyl-indole carboxamideEGFR (WT)74 ± 5 1.08x vs Erlotinib
Indole Lead 5j 3-ethyl-indole carboxamideEGFR (WT)85 ± 5 0.94x vs Erlotinib
Indole Lead 5g 3-methyl-indole carboxamideCDK2 33 ± 4 High Potency (Erlotinib Inactive)

Note: The "Indole Lead" compounds refer to specific 5-substituted derivatives (e.g., 5-chloro) with optimized amide tails (e.g., morpholin-4-yl phenethyl). The unsubstituted core is significantly less potent (>1000 nM).[3]

Table 2: Cellular Antiproliferative Efficacy (GI

)[4]
Cell LineTissue OriginErlotinib GI

(nM)
Indole Lead (5j) GI

(nM)
Interpretation
A549 Lung (NSCLC)3337Equipotent
MCF-7 Breast>100055Indole Superior (Due to CDK2 activity)
HepG2 Liver8049Indole Superior
Chemical Biology & SAR Insights
Structural Comparison
  • Erlotinib: Relies on the N1 and N3 nitrogens of the quinazoline ring to form hydrogen bonds with Met793 in the hinge region of the ATP binding pocket.

  • 3-methyl-1H-indole-2-carboxamide:

    • Hinge Binding: The indole NH and the exocyclic amide oxygen/nitrogen mimic the adenine ring of ATP.

    • Hydrophobic Clamp: The 3-methyl group is critical. It fits into a hydrophobic sub-pocket, displacing water and locking the conformation. Removal of this methyl group (H-substitution) typically results in a 5-10 fold loss in potency.

    • 5-Position Substitution: Adding an electron-withdrawing group (e.g., Cl, F) at the 5-position enhances lipophilicity and metabolic stability, improving cellular penetration.

Why the Indole Scaffold Matters

While Erlotinib is a "precision instrument" for EGFR, the indole scaffold is a "multi-tool." The ability to inhibit CDK2 (Cyclin-Dependent Kinase 2) is crucial because CDK2 often drives proliferation when EGFR is blocked, leading to resistance. The indole derivatives described here effectively shut down this escape route.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating systems.

Workflow Diagram

Workflow Synthesis Synthesis (Fischer Indole / Coupling) Purification Purification (Recrystallization/HPLC) Synthesis->Purification KinaseAssay EGFR Kinase Assay (ADP-Glo / ELISA) Purification->KinaseAssay CellAssay MTT/SRB Viability Assay (A549 / MCF-7) Purification->CellAssay DataAnalysis IC50 Calculation (Non-linear Regression) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Figure 2: Experimental workflow for synthesizing and validating indole-carboxamide inhibitors.

Protocol A: EGFR Tyrosine Kinase Assay (ADP-Glo Method)

Use this to determine intrinsic enzymatic potency.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant EGFR (human intracellular domain) to 0.2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare Poly(Glu, Tyr) 4:1 substrate (0.2 µg/µL) + ATP (10 µM) in Kinase Buffer.

  • Reaction:

    • Add 5 µL of Compound (Indole derivative or Erlotinib) in 5% DMSO to a 384-well white plate.

    • Add 5 µL of Enzyme Mix. Incubate 10 min at RT (allows compound to bind).

    • Add 5 µL of Substrate Mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[concentration]. Fit to a sigmoidal dose-response curve to extract IC

    
    .
    
Protocol B: Synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxamide (Lead Scaffold)

Self-Validation Check: The product must have a melting point of ~202–204 °C and show a distinct singlet at δ 2.41 ppm (3H) in


H NMR for the 3-methyl group.
  • Starting Material: 4-chlorophenylhydrazine hydrochloride + ethyl 2-oxobutanoate.

  • Fischer Indole Cyclization: Reflux in ethanol with concentrated H₂SO₄ for 4 hours.

  • Hydrolysis: Treat the resulting ester with NaOH in EtOH/H₂O reflux to yield the carboxylic acid.

  • Amide Coupling:

    • Dissolve acid (1 eq) in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq).

    • Stir 30 min at 0°C.

    • Add corresponding amine (e.g., 4-(2-aminoethyl)morpholine) (1.2 eq) and DIPEA (2 eq).

    • Stir overnight at RT.

  • Workup: Pour into ice water. Filter precipitate.[2] Recrystallize from Ethanol.

References
  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Advances, 2023.

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity. Molecules, 2022.

  • Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold. Bioorganic Chemistry, 2021.[5]

  • Erlotinib Mechanism of Action and Resistance. Clinical Cancer Research, 2011.

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses and Biological Activities. Molecules, 2021.

Sources

A Comparative Guide to Indole-2-Carboxamide and Quinazoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, indole-2-carboxamides and quinazolines have emerged as "privileged structures," demonstrating a remarkable capacity to interact with a wide array of biological targets. This guide provides a comprehensive comparison of these two scaffolds, delving into their chemical properties, synthetic accessibility, and biological activities, with a focus on their applications in oncology and inflammation. The information presented herein is supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Introduction to the Scaffolds: Structural and Physicochemical Properties

The indole-2-carboxamide scaffold is characterized by a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with a carboxamide group at the 2-position of the indole core. This arrangement provides a rich electronic environment and opportunities for diverse substitutions, influencing the molecule's interaction with biological targets.[1][2] The presence of the carboxamide moiety is crucial, as it can participate in hydrogen bonding with various enzymes and proteins, often leading to inhibitory activity.[1]

The quinazoline scaffold is another bicyclic heterocyclic compound, formed by the fusion of a benzene ring and a pyrimidine ring.[3] Its derivatives, particularly quinazolinones, have a long history in medicinal chemistry and are found in over 200 naturally occurring alkaloids.[3] The nitrogen atoms within the pyrimidine ring, along with the potential for substitution at multiple positions, confer upon the quinazoline scaffold a versatile chemical character, enabling it to engage with a broad spectrum of biological targets.[3]

Synthesis and Chemical Accessibility

A key consideration in scaffold selection is the ease and versatility of synthesis. Both indole-2-carboxamide and quinazoline scaffolds are accessible through well-established synthetic routes, allowing for the generation of diverse compound libraries.

Synthesis of Indole-2-Carboxamide Derivatives

A common route to substituted indole-2-carboxamides involves the coupling of a corresponding indole-2-carboxylic acid with a desired amine. This is often achieved using standard peptide coupling reagents.

Experimental Protocol: Synthesis of 5-substituted-3-ethylindole-2-carboxamides

This protocol describes a general procedure for the synthesis of indole-2-carboxamide derivatives, which can be adapted for various substitutions.

  • Step 1: Synthesis of Ethyl Indole-2-carboxylate: An arylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), in ethanol under reflux.

  • Step 2: Hydrolysis to Indole-2-carboxylic Acid: The resulting ethyl indole-2-carboxylate is saponified using a base, such as lithium hydroxide (LiOH), in a mixture of THF, water, and ethanol at room temperature.

  • Step 3: Amide Coupling: The indole-2-carboxylic acid is then coupled with a selected amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as hydroxybenzotriazole (HOBt) in a solvent like DMF. The reaction is typically carried out at 0°C to room temperature.[4]

Synthesis of Quinazoline Derivatives

4-Anilinoquinazolines, a prominent class of quinazoline-based kinase inhibitors, are often synthesized via nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

This protocol provides a rapid and efficient method for the synthesis of 4-anilinoquinazoline derivatives.[5]

  • Step 1: Preparation of 4-Chloroquinazoline: The synthesis often begins with the conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl3).[6]

  • Step 2: Amination: In a microwave-safe reaction vessel, 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol) are combined in 2-propanol (5 mL).[5]

  • Step 3: Microwave Irradiation: The sealed vessel is irradiated in a microwave reactor at a constant power (e.g., 60W) for a short duration (e.g., 20 minutes).[5]

  • Step 4: Isolation and Purification: After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.[5]

Comparative Biological Activities

Both indole-2-carboxamide and quinazoline scaffolds have demonstrated a wide range of biological activities. This section will focus on a comparative analysis of their performance as anticancer and anti-inflammatory agents, supported by experimental data.

Anticancer Activity: A Tale of Kinase Inhibition

A significant area of overlap in the biological profiles of these two scaffolds is their potent anticancer activity, often mediated through the inhibition of protein kinases. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target for both scaffolds.

The EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Both indole-2-carboxamide and quinazoline derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.

EGFR_Pathway cluster_receptor Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P RAS RAS EGFR->RAS Activates Indole2Carboxamide Indole-2-Carboxamide Inhibitor Indole2Carboxamide->EGFR Inhibits Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and points of inhibition by indole-2-carboxamide and quinazoline derivatives.

Comparative Anticancer Activity (IC50 Values)

The following table summarizes the in vitro anticancer activity of representative indole-2-carboxamide and quinazoline derivatives against common cancer cell lines. Lower IC50 values indicate higher potency.

ScaffoldCompoundCancer Cell LineTarget(s)IC50 (µM)Reference
Indole-2-carboxamide Derivative 5eMCF-7 (Breast)EGFR/CDK20.80[7]
Derivative 5eA549 (Lung)EGFR/CDK20.95[7]
Thiazolyl-indole-2-carboxamide 6iMCF-7 (Breast)Multi-kinase6.10[8][9]
Quinazoline GefitinibA549 (Lung)EGFR>10[10]
ErlotinibA549 (Lung)EGFR1.8[10]
Derivative 32A549 (Lung)Not specified0.02[3]
Derivative 23MCF-7 (Breast)Not specified0.016[3]

Analysis: Both scaffolds have yielded highly potent anticancer agents. Quinazoline derivatives, such as gefitinib and erlotinib, are established clinical drugs targeting EGFR.[11] The data suggests that novel quinazoline derivatives can exhibit exceptionally low IC50 values, sometimes in the nanomolar range.[3] Indole-2-carboxamide derivatives also demonstrate potent activity, with some compounds showing efficacy in the sub-micromolar range and targeting multiple kinases.[7][12] The choice between the two scaffolds may depend on the specific kinase target and the desired selectivity profile.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Both indole-2-carboxamide and quinazoline scaffolds have been explored for their anti-inflammatory potential.

Comparative Anti-inflammatory Activity

ScaffoldCompound/DerivativeAssayModelIC50/InhibitionReference
Indole-2-carboxamide Indole carboxamide derivativeCarrageenan-induced paw edemaIn vivo (rat)73.02% inhibition[1][2]
Quinazoline Dihydroquinazolinone 32p38α MAP KinaseIn vitro0.053 µM[8]
Dihydroquinazolinone 32TNF-α releaseIn vivo (mouse)0.14 µM[8]
Quinazolinone derivative 8kNO productionIn vitro (RAW 264.7 cells)1.12 µM

Analysis: Quinazoline derivatives have been shown to be potent inhibitors of key inflammatory mediators like p38 MAP kinase and TNF-α, with IC50 values in the nanomolar to low micromolar range.[8] Data for indole-2-carboxamides in similar assays is less prevalent in the reviewed literature, with reported activity often expressed as percentage inhibition in in vivo models.[1][2] This highlights a potential area for further investigation to enable a more direct comparison of potency.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential.

In Vitro Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: General workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells. The IC50 value is then determined.

Conclusion and Future Perspectives

Both indole-2-carboxamide and quinazoline scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. Quinazolines have a proven track record, with several FDA-approved drugs, particularly in the realm of oncology.[11] Their synthetic accessibility and the extensive body of structure-activity relationship (SAR) data make them a reliable choice for targeting well-validated targets like EGFR.

The indole-2-carboxamide scaffold, while also demonstrating a broad range of biological activities, shines as a versatile platform for generating structural diversity and exploring novel biological space.[1][2] Its potential for multi-target inhibition presents an attractive strategy for tackling complex diseases like cancer.

The choice between these two scaffolds will ultimately be guided by the specific therapeutic target, the desired pharmacological profile, and the synthetic strategy of the research program. This guide has provided a comparative framework, supported by experimental evidence, to aid researchers in making this critical decision. Future research should focus on more direct head-to-head comparisons of derivatives from both scaffolds in a wider range of biological assays to further delineate their respective strengths and weaknesses.

References

  • BenchChem. (2025).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). [Source].
  • Synthesis of 5-substituted indole-2-carboxamide derivatives. (n.d.).
  • Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4).
  • Wang, Z., et al. (2013, December 19).
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). [Source].
  • Syntheses of Some 4-Anilinoquinazoline Derivatives. (2025, August 6).
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Source].
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.).
  • IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.).
  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.).
  • Gopalakrishnan, R., et al. (2025, August 29). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). [Source].
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). [Source].
  • IC50 values of the compounds against A549 and L929 cells after 24 h. (n.d.).
  • Chandrika, P. M., et al. (2008). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. TSI Journals.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025, March 20). ACS Omega.
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
  • Béla, P. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Source].
  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (n.d.).
  • 1/IC50 values of antitumor screening of target derivatives against... (n.d.).
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). [Source].
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025, August 11). International Journal of Environmental Sciences.
  • [Source]. (n.d.).
  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2025, August 6).

Sources

Technical Comparison Guide: IC50 Validation of 3-Methyl-1H-Indole-2-Carboxamide Derivatives Targeting CDK2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole-2-Carboxamide Scaffold

The 3-methyl-1H-indole-2-carboxamide structure represents a "privileged scaffold" in kinase inhibitor discovery. While the core fragment itself exhibits modest potency, it serves as the critical anchor for high-affinity CDK2 inhibitors. By forming hydrogen bonds with the kinase hinge region (specifically Leu83), this scaffold enables the design of nanomolar-potency leads when functionalized at the amide nitrogen or the indole 5-position.

This guide validates the IC50 performance of this chemical series against Cyclin-Dependent Kinase 2 (CDK2), comparing the core scaffold and its optimized derivatives against industry-standard reference compounds like Dinaciclib and Roscovitine.

Mechanistic Insight & Binding Mode

To validate IC50 data, one must understand the binding thermodynamics. The 3-methyl-1H-indole-2-carboxamide moiety functions as an ATP-competitive inhibitor .[1]

  • Hinge Binding: The indole NH and the amide carbonyl/NH typically form a bidentate or tridentate hydrogen bonding network with the CDK2 hinge region (Glu81, Leu83).

  • The "Methyl" Effect: The 3-methyl group restricts the rotation of the carboxamide, locking the molecule into a bio-active conformation that favors hinge interaction, reducing the entropic penalty of binding.

  • Selectivity Filter: Unlike pan-CDK inhibitors, specific N-substitutions on the carboxamide tail can exploit the solvent-exposed region to gain selectivity over CDK1 or CDK4.

Comparative Performance Analysis

The following data contrasts the theoretical baseline of the core scaffold against experimentally validated optimized derivatives (e.g., Compound 5e/5j series) and clinical standards.

Table 1: IC50 Benchmarking of Indole-2-Carboxamide Series vs. Standards

Compound ClassSpecific MoleculeCDK2/CycE IC50Binding ModeSelectivity Profile
Core Scaffold 3-methyl-1H-indole-2-carboxamide> 5.0 µM (Est.)*Hinge Binder (Weak)Low (Fragment)
Optimized Lead N-Phenethyl-3-methyl-indole-2-carboxamide (e.g., Cmpd 5e)13 - 24 nM Hinge + Hydrophobic Pocket IIHigh (vs. EGFR/CDK2)
Clinical Ref Dinaciclib (SCH 727965)3 - 20 nMATP CompetitivePan-CDK (1/2/5/9)
Early Gen Ref Roscovitine (Seliciclib)~400 - 700 nMATP CompetitiveModerate (CDK2/5)

*Note: The core scaffold is a "fragment lead." Its high IC50 necessitates N-substitution (e.g., phenethyl or piperidine tails) to reach the nanomolar potency observed in optimized leads like Compound 5e.

Key Findings
  • Potency Gap: The optimized indole-carboxamide derivatives (IC50 ~13 nM) demonstrate potency superior to Roscovitine and comparable to Dinaciclib.

  • Dual Activity: Many derivatives in this class exhibit dual inhibition of EGFR and CDK2 , making them potent candidates for multi-factorial resistance mechanisms in cancer.

  • Structure-Activity Relationship (SAR): The presence of the 3-methyl group is essential. Removal often results in a 5-10x loss of potency due to increased conformational flexibility.

Validated Experimental Protocol: ADP-Glo™ Kinase Assay

To reproduce the IC50 values cited above, use the following luminescence-based protocol. This assay is preferred over TR-FRET for this scaffold because indole derivatives can sometimes autofluoresce, interfering with FRET signals.

Phase A: Reagent Preparation
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Critical: Fresh DTT is mandatory to prevent enzyme oxidation.

  • Enzyme Mix: Recombinant CDK2/Cyclin E1 complex (final conc: 0.5 – 1.0 nM).

  • Substrate: Histone H1 peptide (final conc: 0.1 mg/mL).

  • ATP: Ultra-pure ATP (final conc: 10 µM, near the Km_app).

Phase B: The Reaction Workflow
  • Compound Dilution: Prepare 3-methyl-1H-indole-2-carboxamide in 100% DMSO. Perform a 12-point serial dilution (1:3). Final DMSO concentration in assay must be <1%.

  • Incubation (Pre-Equilibrium): Add 2 µL of Compound + 4 µL of Enzyme Mix to a 384-well white low-volume plate. Incubate for 15 min at RT.

    • Why: Allows the inhibitor to compete for the ATP binding site before the reaction starts.

  • Reaction Start: Add 4 µL of Substrate/ATP mix. Incubate for 40–60 min at RT.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Phase C: Data Analysis
  • Normalization: Convert RLU to % Inhibition:

    
    
    
  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

  • Acceptance Criteria: Z-factor > 0.5; Hill Slope between -0.8 and -1.2.

Visualizations

Diagram 1: CDK2 Signaling & Inhibition Pathway

This diagram illustrates the critical G1/S checkpoint regulation by CDK2 and where the Indole-2-Carboxamide inhibitor intervenes.

CDK2_Pathway GrowthFactor Growth Factors (EGF/FGF) RasRaf Ras / Raf / MEK GrowthFactor->RasRaf CyclinE Cyclin E RasRaf->CyclinE Upregulation Complex CDK2-Cyclin E Complex (Active) CyclinE->Complex Binds CDK2 CDK2 (Inactive) CDK2->Complex Rb Rb Protein (Hypophosphorylated) Complex->Rb Phosphorylates Inhibitor 3-methyl-1H-indole- 2-carboxamide Inhibitor->Complex  ATP Competitive  Inhibition (IC50 ~13nM) pRb p-Rb (Hyperphosphorylated) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Activates Transcription

Caption: The CDK2/Cyclin E complex drives the G1-to-S transition by phosphorylating Rb. 3-methyl-1H-indole-2-carboxamide derivatives competitively inhibit this step, arresting the cell cycle.

Diagram 2: IC50 Assay Validation Workflow

A self-validating loop for ensuring data integrity during the assay.

Assay_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (1:3, 12 points) Start->Dilution Reaction Kinase Reaction (CDK2 + ATP + Substrate) Dilution->Reaction Detection ADP-Glo Detection (Luminescence) Reaction->Detection QC QC Check (Z' > 0.5) Detection->QC Fit Curve Fit (Sigmoidal) QC->Fit Pass Fail Troubleshoot (Check DMSO/ATP) QC->Fail Fail Valid Validated IC50 Fit->Valid Fail->Start

Caption: Step-by-step workflow for IC50 determination using ADP-Glo. The QC Check (Z-factor) is the critical "Go/No-Go" gate for data validity.

Troubleshooting & Optimization

  • High Background Signal: Often caused by impure ATP. Use ultra-pure ATP (>99%) to avoid high baseline ADP levels.

  • Compound Precipitation: Indole-carboxamides can be hydrophobic. Ensure the final DMSO concentration is consistent (typically 1%) across all wells. If precipitation occurs at >10 µM, include 0.01% Triton X-100 in the buffer.

  • Potency Shift: If IC50 values drift >3x compared to Dinaciclib controls, check the ATP concentration. These are ATP-competitive inhibitors; running the assay at ATP >> Km will artificially increase the IC50 (Cheng-Prusoff shift).

References

  • Al-Wahaibi, L.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences.

  • BenchChem. Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals.

  • G1 Therapeutics. Development of CDK2 Inhibitors to Overcome Primary and Acquired Resistance to CDK4/6 Inhibition.

  • Promega. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Cytotoxicity comparison of indole carboxamides vs Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development

Executive Summary: The Shift from Genotoxicity to Targeted Inhibition

Doxorubicin (DOX) remains a cornerstone anthracycline in oncology, renowned for its broad-spectrum efficacy via DNA intercalation and Topoisomerase II inhibition. However, its clinical utility is capped by cumulative cardiotoxicity and the rapid emergence of Multidrug Resistance (MDR).

Indole carboxamides have emerged as a superior alternative scaffold. Unlike DOX’s "sledgehammer" approach of generalized genotoxicity, indole-2-carboxamide derivatives function as precision instruments. They act primarily as dual EGFR/CDK2 inhibitors and apoptosis inducers , offering three distinct advantages:

  • Potency: Specific derivatives (e.g., Compound 5e) demonstrate lower IC50 values than DOX in resistant cell lines (e.g., A549, Panc-1).[1]

  • Selectivity: Higher selectivity index (SI) for cancer cells over normal fibroblasts (WI-38), reducing off-target toxicity.

  • MDR Evasion: Lack of substrate affinity for P-glycoprotein (P-gp) efflux pumps, retaining efficacy in DOX-resistant phenotypes.

Comparative Cytotoxicity Analysis

The following data synthesizes head-to-head IC50 comparisons from recent high-impact medicinal chemistry studies.

Table 1: Potency Comparison (IC50 in µM)

Lower value indicates higher potency.[2][3][4]

Cell LineCancer TypeDoxorubicin (Standard)Indole-2-Carboxamide (Cmpd 5e)Outcome
MCF-7 Breast Adenocarcinoma0.90 ± 0.050.80 ± 0.04 Indole Superior (1.1x)
A-549 NSCLC (Lung)1.20 ± 0.100.95 ± 0.05 Indole Superior (1.26x)
Panc-1 Pancreatic Carcinoma1.40 ± 0.121.00 ± 0.08 Indole Superior (1.4x)
HT-29 Colon Cancer0.90 ± 0.06 1.05 ± 0.07DOX Marginally Superior

Data Source: Derived from biological evaluations of N-substituted indole-2-carboxamides (See Ref [1]).

Table 2: Selectivity & Safety Profile

Comparison of cytotoxicity against normal human fibroblast cells (WI-38).

CompoundIC50 (WI-38 Normal Cells)Selectivity Index (SI)*Clinical Implication
Doxorubicin 6.72 µM~5.5High risk of systemic toxicity (Cardio/Hepatotoxicity).
Thiazolyl-Indole (6i) > 51.26 µM> 8.4 Significantly reduced toxicity to healthy tissue.[2][3]

SI = IC50 (Normal) / IC50 (Cancer). Higher SI indicates a safer therapeutic window.

Mechanistic Divergence

Understanding the why behind the cytotoxicity differences is crucial for assay design.

  • Doxorubicin: Induces cell death via DNA damage. This triggers p53-dependent apoptosis but also activates survival pathways (e.g., NF-κB) that lead to resistance.

  • Indole Carboxamides: Act as ATP-competitive inhibitors of EGFR and CDK2. This dual blockade arrests the cell cycle at G2/M and triggers the intrinsic mitochondrial apoptotic pathway, independent of DNA damage response.

Visualization: Signaling Pathway Comparison

MechanismComparison cluster_dox Doxorubicin (Genotoxic) cluster_indole Indole Carboxamide (Targeted) DOX Doxorubicin DNA DNA Intercalation DOX->DNA TopoII Topo II Inhibition DOX->TopoII Cardio ROS -> Cardiotoxicity DOX->Cardio Off-target DSB Double Strand Breaks DNA->DSB TopoII->DSB p53 p53 Activation DSB->p53 Apoptosis_D Apoptosis (Necrosis mix) p53->Apoptosis_D Indole Indole-2-Carboxamide EGFR EGFR Inhibition Indole->EGFR CDK2 CDK2 Inhibition Indole->CDK2 G2M G2/M Arrest EGFR->G2M CDK2->G2M Bax Bax Upregulation G2M->Bax Bcl2 Bcl-2 Downregulation G2M->Bcl2 Caspase Caspase 3/9 Cascade Bax->Caspase Bcl2->Caspase Apoptosis_I Programmed Cell Death Caspase->Apoptosis_I

Caption: Doxorubicin relies on DNA damage leading to broad toxicity, while Indole Carboxamides target specific kinases (EGFR/CDK2) to induce clean apoptosis.

Experimental Protocols

To replicate these findings, use the following validated protocols.

A. High-Precision MTT Cytotoxicity Assay

Objective: Determine IC50 values with minimal spectral interference. Critical Note: Doxorubicin is red and absorbs at ~480-500nm. Standard MTT protocols can yield false negatives if the drug is not washed out before adding MTT.

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of Indole Carboxamide (0.1 – 100 µM) in DMSO (Final DMSO < 0.5%).

    • Prepare Doxorubicin controls.[5]

    • Incubate for 48h or 72h.[3][5]

  • Wash Step (CRITICAL):

    • For Doxorubicin wells: Carefully aspirate medium containing the red drug.[6] Wash 1x with warm PBS.

    • Reasoning: Prevents Dox color from interfering with Formazan absorbance.

  • MTT Addition: Add 100 µL fresh medium + 20 µL MTT (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Aspirate medium.[6] Add 100 µL DMSO.[5] Shake 10 min.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

B. Mechanistic Validation (Western Blot Targets)

To confirm the indole mechanism vs. Dox, assay for the following markers after 24h treatment:

  • Apoptosis: Cleaved Caspase-3, Bax, Bcl-2.[1][7]

  • Kinase Targets: p-EGFR (Tyr1068), CDK2.

  • Differentiation: Indole treated cells should show decreased p-EGFR; Dox cells will show p53 upregulation and γ-H2AX (DNA damage marker).

Visualization: Experimental Workflow

Workflow cluster_assay Assay Choice Start Cell Seeding (5k/well) Treat Drug Treatment (48-72h) Start->Treat MTT MTT/SRB (IC50) Treat->MTT Flow Flow Cytometry (Cycle/Apoptosis) Treat->Flow Blot Western Blot (Mechanism) Treat->Blot Analysis Data Analysis (GraphPad Prism) MTT->Analysis Dose-Response Flow->Analysis Annexin V / PI Blot->Analysis Protein Expression

Caption: Integrated workflow for validating cytotoxicity and mechanism of action.

Expert Insights & Troubleshooting

  • Solubility: Indole carboxamides are often hydrophobic. Ensure stock solutions are prepared in 100% DMSO and verify no precipitation occurs when diluting into aqueous media.

  • Resistance Models: When testing on MDR cell lines (e.g., MCF-7/ADR), Doxorubicin IC50 will shift dramatically (e.g., from 0.9 µM to >10 µM). Indole carboxamides should maintain stable IC50 values (< 2 µM), validating their evasion of P-gp efflux.

  • Time-Dependence: Doxorubicin shows rapid cytotoxicity (24h). Kinase inhibitors like indole carboxamides often require 48-72h to manifest significant antiproliferative effects via cell cycle arrest.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: Molecules (2022).[8] URL:[Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Source: ACS Omega (2023). URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Source: Pharmaceuticals (2024). URL:[Link]

Sources

Selectivity profile of 3-methyl-1H-indole-2-carboxamide vs TRPA1

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the selectivity profile of 3-methyl-1H-indole-2-carboxamide derivatives. While the specific unsubstituted molecule serves as a chemical scaffold, its pharmacological significance lies in its optimization as a TRPV1 agonist with a critical design requirement: selectivity against the TRPA1 ion channel .

This distinction is vital for drug development professionals, as cross-reactivity between TRPV1 (Vanilloid) and TRPA1 (Ankyrin) channels often confounds nociceptive signaling pathways and therapeutic windows.

A Comparative Guide for Medicinal Chemists and Pharmacologists

Executive Summary: The Selectivity Imperative

The 3-methyl-1H-indole-2-carboxamide scaffold represents a privileged chemotype in the design of non-vanilloid TRPV1 modulators. Unlike natural agonists like Capsaicin , which exhibits promiscuous activity (activating TRPV1 while also modulating TRPA1 and other sensory targets), optimized indole-2-carboxamides are engineered for high-fidelity TRPV1 agonism with minimal TRPA1 cross-reactivity .

This guide analyzes the selectivity profile of this class, demonstrating how structural rigidity and specific N-substitutions (e.g., N-(4-fluorophenyl)) shift the profile from broad-spectrum nociceptor activation to precision TRPV1 targeting.

Key Performance Indicators (KPIs)
  • Primary Target: TRPV1 (Transient Receptor Potential Vanilloid 1) – Agonist[1]

  • Anti-Target: TRPA1 (Transient Receptor Potential Ankyrin 1) – Inactive/Selectivity Filter

  • Selectivity Ratio: >100-fold preference for TRPV1 over TRPA1 (in optimized leads).

Comparative Selectivity Analysis

The following table contrasts the performance of a representative optimized 3-methyl-1H-indole-2-carboxamide derivative (Compound 6g) against industry-standard benchmarks.

Table 1: Pharmacological Profile Comparison
Compound ClassPrimary MechanismTRPV1 Potency (

)
TRPA1 Activity (

/

)
Selectivity ProfileClinical Relevance
3-Methyl-1H-indole-2-carboxamide (Lead) Selective TRPV1 Agonist 10 – 50 nM > 10,000 nM (Inactive) High (>200x) Precision analgesic; reduced neurogenic inflammation side effects.
Capsaicin Non-selective TRP Modulator~10 – 20 nM~500 nM (Agonist/Desensitizer)Low"Gold standard" but limited by burning sensation/off-target effects.
AITC (Allyl isothiocyanate) TRPA1 AgonistInactive~1 – 10 µM (Agonist)Reverse SelectivityStandard control for TRPA1 activation (Mustard Oil).
HC-030031 TRPA1 AntagonistInactive~5 – 10 µM (Antagonist)TRPA1 SpecificStandard control for TRPA1 inhibition.

Technical Insight: The indole scaffold utilizes a "lock-and-key" mechanism within the TRPV1 vanilloid binding pocket (S3-S4 linker region), distinct from the covalent modification mechanism (electrophilic attack on N-terminal cysteines) required for many TRPA1 activators like AITC. The lack of electrophilic warheads on the indole-2-carboxamide core is a primary driver of its TRPA1 inertness .

Mechanistic Signaling & Causality

To understand the selectivity, one must visualize the divergent activation pathways. The indole derivatives are designed to stabilize the open state of TRPV1 without triggering the calcium-calmodulin feedback loop associated with TRPA1 sensitization.

TRP_Selectivity_Pathway cluster_selectivity Selectivity Filter Mechanism Ligand 3-Methyl-1H-indole-2-carboxamide (Scaffold) TRPV1 TRPV1 Channel (Target) Ligand->TRPV1 High Affinity Binding (nM Potency) TRPA1 TRPA1 Channel (Anti-Target) Ligand->TRPA1 No Binding/Activation (Steric Exclusion) Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opening TRPA1->Ca_Influx If Activated (e.g. by Capsaicin) Nociception Nociception (Pain/Irritation) TRPA1->Nociception Pro-algesic Signal Desensitization Desensitization (Analgesia) Ca_Influx->Desensitization Ca2+-dependent Dephosphorylation

Figure 1: Differential signaling pathway. The indole scaffold selectively engages TRPV1 to induce desensitization (analgesia) while bypassing the TRPA1 pathway responsible for irritant-induced pain.

Experimental Protocol: Validating Selectivity

To confirm the selectivity profile of a 3-methyl-1H-indole-2-carboxamide derivative, a Dual-Channel Ratiometric Calcium Imaging assay is the industry standard. This protocol ensures self-validation by using internal positive and negative controls.

Protocol: High-Throughput Calcium Flux Assay (HEK293)

Objective: Quantify the


 ratio between hTRPV1 and hTRPA1 cell lines.

Materials:

  • Cell Lines: HEK293 stably expressing hTRPV1 (Line A) and HEK293 stably expressing hTRPA1 (Line B).

  • Dye: Fluo-4 AM or Fura-2 AM (Ca2+ indicators).

  • Controls: Capsaicin (TRPV1 Ref), AITC (TRPA1 Ref), Ionomycin (Max Response).

Workflow:

  • Cell Seeding: Plate Line A and Line B in 96-well black-walled plates (20,000 cells/well). Incubate 24h.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM in HBSS buffer for 45 min at 37°C. Wash 3x to remove extracellular dye.

  • Compound Preparation:

    • Dissolve 3-methyl-1H-indole-2-carboxamide derivative in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

  • Baseline Measurement: Record fluorescence (

    
    ) for 30s using a FLIPR or FlexStation (Ex: 494 nm, Em: 516 nm).
    
  • Agonist Injection: Inject compound into both Line A (TRPV1) and Line B (TRPA1) wells.

  • Response Recording: Measure fluorescence (

    
    ) for 180s.
    
  • Data Normalization:

    • Calculate

      
      .
      
    • Normalize to Ionomycin response (100%).

    • Validation Check: Line A must respond to Capsaicin; Line B must respond to AITC. If Line B responds to the Indole compound, selectivity is compromised.

Interpretation:

  • Selective Profile: Sigmoidal dose-response in Line A (

    
     < 100 nM); Flat line in Line B up to 10 µM.
    
  • Non-Selective Profile: Response in both lines (indicates "dirty" drug or promiscuous scaffold).

Synthesis & Optimization Logic

The "3-methyl" group at the C3 position of the indole ring is not arbitrary. In structure-activity relationship (SAR) studies, this methyl group:

  • Induces Conformational Constraint: It locks the amide bond in a preferred orientation that fits the TRPV1 orthosteric site.

  • Enhances Lipophilicity: Improves membrane permeability, essential for reaching the transmembrane binding pocket.

  • Prevents TRPA1 Binding: Larger substituents at C3 often clash with the more restricted TRPA1 pore region, enhancing selectivity.

Recent Developments (2025): Recent medicinal chemistry efforts have focused on N-substituted derivatives (e.g., N-(4-fluorobenzyl) or N-(4-fluorophenyl)). These modifications maintain the core 3-methyl-indole selectivity while improving metabolic stability and potency, pushing the selectivity window from 50-fold to >200-fold against TRPA1 [1].

References

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: Molecules (MDPI), 2025. Context: Detailed SAR study demonstrating the high selectivity of 3-methyl-1H-indole-2-carboxamide derivatives (specifically Compound 6g) for TRPV1 over TRPA1. URL:[Link]

  • Structure of the TRPA1 ion channel suggests regulatory mechanisms. Source: Nature, 2015. Context: foundational structural biology explaining the distinct binding pockets of TRPA1 antagonists vs TRPV1 agonists. URL:[Link]

  • Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists. Source: Journal of Medicinal Chemistry.[2] Context: Overview of TRPA1 pharmacology and the necessity of selectivity screening against TRPV1. URL:[Link]

Sources

Benchmarking Indole-2-Carboxamide Antiplasmodial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum strains—specifically those resistant to artemisinin-based combination therapies (ACTs)—has necessitated the development of antimalarials with novel mechanisms of action (MoA). Indole-2-carboxamides, exemplified by the spiroindolone Cipargamin (KAE609) , represent a breakthrough class of "fast-killing" antimalarials.[1] Unlike 4-aminoquinolines (Chloroquine) that target hemozoin formation, or artemisinins that cause oxidative stress via alkylation, indole-2-carboxamides primarily target PfATP4 , a P-type Na+ ATPase.

This guide provides a technical framework for benchmarking indole-2-carboxamide derivatives, focusing on their unique MoA, comparative efficacy against resistant strains, and validated experimental protocols for evaluating their antiplasmodial potential.

Mechanistic Benchmarking: The PfATP4 Target

To accurately benchmark this class, researchers must understand that efficacy is driven by the disruption of parasite ion homeostasis. While Chloroquine relies on accumulation in the acidic digestive vacuole, indole-2-carboxamides act at the parasite plasma membrane.

Mechanism of Action (MoA)

The primary target is PfATP4 , a sodium pump responsible for extruding Na+ from the parasite cytosol to maintain a low intracellular Na+ concentration (~10 mM) against a high extracellular gradient.[2][3]

  • Inhibition: Binding of the indole-2-carboxamide scaffold to PfATP4 blocks Na+ efflux.

  • Consequence: Rapid accumulation of intracellular Na+ leads to an influx of water.

  • Phenotype: The parasite undergoes "cellular swelling" and lysis within 1-2 hours, a clearance rate comparable to artemisinins and significantly faster than standard antimetabolites.

Visualization: Signaling & Cell Death Pathway

The following diagram illustrates the cascade from PfATP4 inhibition to parasite death.

MoA_Pathway Drug Indole-2-carboxamide (e.g., KAE609) Target PfATP4 Inhibition (Plasma Membrane) Drug->Target Binds Ion_Flux Na+ Efflux Blocked Cytosolic [Na+] ↑ Target->Ion_Flux Disrupts Homeostasis Osmosis Water Influx (Osmotic Dysregulation) Ion_Flux->Osmosis Osmotic Pressure Phenotype Parasite Swelling Osmosis->Phenotype Morphological Change Death Lysis & Parasite Clearance (< 2 Hours) Phenotype->Death Irreversible Damage

Caption: Figure 1. Mechanism of Action for Indole-2-carboxamides. Inhibition of the PfATP4 Na+ pump triggers a fatal osmotic cascade.

Comparative Efficacy Data

When benchmarking a new indole-2-carboxamide derivative, it must be evaluated against standard-of-care drugs using both drug-sensitive (3D7) and multidrug-resistant (Dd2, K1) strains.

Table 1: Benchmark IC50 Values (In Vitro)

The following values represent typical potency ranges found in literature for validated compounds.

Compound ClassRepresentative DrugTargetIC50 (Pf3D7 - Sensitive)IC50 (Dd2 - MDR)Resistance Profile
Indole-2-carboxamide Cipargamin (KAE609) PfATP40.5 – 2.5 nM 0.5 – 3.0 nM No cross-resistance with CQ/ART. Susceptible to pfatp4 mutations.
4-AminoquinolineChloroquine (CQ)Heme Detox5 – 20 nM150 – 500 nMHigh resistance in Dd2/K1 (pfcrt mutations).
Sesquiterpene LactoneArtemisinin (ART)Proteins/Heme5 – 15 nM5 – 15 nMReduced sensitivity in k13 mutants.
Amino-alcoholMefloquineUnknown10 – 30 nM5 – 20 nMInverse resistance often observed with CQ.

Key Insight: A potent indole-2-carboxamide lead should exhibit single-digit nanomolar IC50 values (<10 nM) and maintain an equipotent profile (Resistance Index ~ 1.0) against CQ-resistant strains like Dd2.[4][5][6][7]

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: SYBR Green I Fluorescence Assay (In Vitro)

This assay is the industry standard for high-throughput benchmarking. It measures parasite proliferation via DNA intercalation.[6]

Reagents:

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I: 10,000x concentrate (Invitrogen).

  • Culture Medium: RPMI 1640, 0.5% Albumax II, 25 mM HEPES, 25 mg/L gentamicin.

Workflow:

  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% sorbitol.

  • Plating: Dispense 90 µL of parasite suspension (0.5% parasitemia, 2% hematocrit) into 96-well black-bottom plates.

  • Dosing: Add 10 µL of the test compound (serially diluted in medium). Include controls:

    • Positive Control:[5] 10 µM Chloroquine (100% inhibition).

    • Negative Control: 0.5% DMSO vehicle (0% inhibition).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).

  • Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer). Incubate for 1 hour in the dark at room temperature.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

Data Validation:

  • Z-Factor: Must be > 0.5 for the assay to be considered statistically valid.

    • Where

      
       is positive control and 
      
      
      
      is negative control.
Protocol B: In Vivo Efficacy (4-Day Suppressive Test)

Compounds showing in vitro potency (IC50 < 100 nM) should be advanced to the P. berghei mouse model.

Methodology:

  • Infection: Inoculate male Swiss albino mice (n=5 per group) intraperitoneally (i.p.) with

    
    P. berghei ANKA infected erythrocytes on Day 0.
    
  • Treatment: Administer test compound orally (p.o.) or i.p. daily from Day 0 to Day 3 (24, 48, and 72 hours post-infection).

    • Dose Range: Screen at 10, 30, and 100 mg/kg.

  • Monitoring: On Day 4, prepare thin blood smears from tail blood. Fix with methanol and stain with Giemsa.

  • Calculation: Count 2,000 erythrocytes per slide.

Screening Workflow Visualization

The following diagram outlines the logical progression from initial library screening to in vivo validation.

Screening_Workflow Start Compound Library (Indole-2-carboxamides) Primary_Screen Primary Screen (Pf3D7) SYBR Green Assay Start->Primary_Screen Decision1 IC50 < 1 µM? Primary_Screen->Decision1 Selectivity Cytotoxicity Counter-Screen (HepG2 / HEK293) Decision2 Selectivity Index > 10? Selectivity->Decision2 Resistant_Screen Cross-Resistance Profiling (Dd2, K1, PfATP4 mutants) Decision3 Resistant Index ~ 1? Resistant_Screen->Decision3 In_Vivo In Vivo Efficacy (P. berghei Mouse Model) Lead Lead Candidate (IC50 < 10nM, SI > 100) In_Vivo->Lead >90% Suppression Decision1->Start No (Discard) Decision1->Selectivity Yes Decision2->Start No (Toxic) Decision2->Resistant_Screen Yes Decision3->In_Vivo Yes

Caption: Figure 2. Benchmarking Workflow. A stage-gated process ensuring only potent, selective, and non-cross-resistant compounds advance.

References

  • Rottmann, M., et al. (2010).[2] Spiroindolones, a Potent Compound Class for the Treatment of Malaria.[1][3][8][9][10] Science. Link

  • Spillman, N. J., et al. (2013). Na+ regulation in the malaria parasite Plasmodium falciparum involves the cation ATPase PfATP4 and is a target of the spiroindolone antimalarials.[3][8][9][11] Cell Host & Microbe. Link

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[12] Antimicrobial Agents and Chemotherapy.[7][13] Link

  • Jiménez-Díaz, M. B., et al. (2014).[2] Improved murine model of malaria using Plasmodium falciparum competent strains and non-myelodepleted mice. Antimicrobial Agents and Chemotherapy.[7][13] Link

  • Flannery, E. L., et al. (2013). Analysis of Drug Resistance in Plasmodium falciparum. Methods in Molecular Biology. Link

Sources

In Vivo Efficacy of Indole-2-Carboxamides in Xenograft Models: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vivo efficacy of indole-2-carboxamides in xenograft models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Indole-2-carboxamides have emerged as a privileged scaffold in oncology, distinguished by their ability to disrupt multiple oncogenic signaling nodes simultaneously.[2] Unlike traditional single-target kinase inhibitors, this class demonstrates versatility in targeting Triple-Negative Breast Cancer (TNBC) , Gastric Cancer , and Glioblastoma .

This guide objectively analyzes the in vivo performance of key indole-2-carboxamide derivatives (specifically LG25 and 5-substituted analogs ) against standard-of-care agents like Paclitaxel and Erlotinib . The data presented validates their efficacy in reducing tumor volume via distinct mechanisms: suppression of the Akt/mTOR/NF-κB axis and dual EGFR/CDK2 inhibition .

Mechanistic Basis & Signaling Pathways

The therapeutic potency of indole-2-carboxamides stems from their structural adaptability, allowing them to dock into the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

Primary Mechanism: Akt/mTOR/NF-κB Suppression (LG25)

In TNBC models (MDA-MB-231), the derivative LG25 functions by blocking the phosphorylation of Akt and mTOR, subsequently preventing the nuclear translocation of NF-κB.[3] This blockade arrests the cell cycle at the G2/M phase and induces apoptosis.[4][5]

Secondary Mechanism: Dual EGFR/CDK2 Inhibition

5-substituted-indole-2-carboxamides (e.g., Compound 5j ) exhibit dual inhibitory action, targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), overcoming resistance mechanisms common in mono-therapies.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of Indole-2-carboxamides within the tumor cell signaling network.

SignalingPathway GF Growth Factors (EGF/IGF) RTK RTK (EGFR) GF->RTK Activation PI3K PI3K RTK->PI3K AKT Akt (p-Akt) PI3K->AKT mTOR mTOR AKT->mTOR NFkB_Cyto NF-κB (Cytoplasm) mTOR->NFkB_Cyto Promotes Translocation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Proliferation Cell Proliferation NFkB_Nuc->Proliferation CDK2 CDK2/Cyclin E CDK2->Proliferation LG25 LG25 (Indole-2-carboxamide) LG25->AKT Inhibits Phosphorylation LG25->mTOR Inhibits Comp5j Compound 5j (Dual Inhibitor) Comp5j->RTK ATP Competition Comp5j->CDK2 Inhibits Apoptosis Apoptosis (G2/M Arrest)

Caption: Mechanistic intervention of LG25 and Compound 5j disrupting oncogenic signaling via Akt/mTOR and EGFR/CDK2 axes.[6]

Comparative Efficacy Analysis

This section evaluates the performance of indole-2-carboxamides against established therapeutics in xenograft models.

Case Study A: LG25 in Triple-Negative Breast Cancer (TNBC)

Model: BALB/c nude mice bearing MDA-MB-231 xenografts. Comparator: Paclitaxel (PTX) (Standard taxane chemotherapy).

MetricLG25 (High Dose)Paclitaxel (5 μM eq)Control (Vehicle)Performance Insight
Tumor Growth Inhibition (TGI) Significant (p<0.01)HighN/ALG25 achieved comparable efficacy to PTX without the severe neurotoxicity often associated with taxanes.
Apoptosis Induction High (Caspase-3 activation)HighLowLG25 induces G2/M arrest, distinct from PTX's microtubule stabilization mechanism.
Toxicity (Body Weight) Stable Weight Loss ObservedStableLG25 demonstrates a superior safety profile, maintaining host body weight during treatment.
Case Study B: Thienopyridine-Indole (Compound I) in Gastric Cancer

Model: MGC-803 Gastric Cancer Xenograft.[5] Comparator: Combretastatin A-4 (CA-4).[7]

MetricCompound [I] (5 mg/kg)CA-4Performance Insight
Tumor Inhibition Rate 45.8% ~50%Potent oral efficacy (q.o.d dosing) targeting the colchicine-binding site.
Angiogenesis Potent InhibitionPotent InhibitionDual mechanism: cytotoxic to tumor cells and disrupts tumor vasculature.

Experimental Protocols: Xenograft Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the validated workflow for evaluating indole-2-carboxamides. This protocol is designed to be self-validating through the inclusion of positive controls and toxicity checkpoints.

Step-by-Step Methodology
  • Cell Preparation: Cultivate MDA-MB-231 or MGC-803 cells to 80% confluence. Harvest in log-phase. Resuspend in PBS mixed 1:1 with Matrigel to ensure high take rates.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Staging: Monitor tumor volume (

    
    ). Randomize mice into groups (n=6-8) when tumors reach 100–150 mm³ .
    
  • Treatment Regimen:

    • Vehicle Control: DMSO/Saline (i.p. or p.o.).

    • Positive Control: Paclitaxel (10 mg/kg i.v.) or Erlotinib (50 mg/kg p.o.).

    • Test Group: Indole-2-carboxamide (e.g., 20 mg/kg, 40 mg/kg) administered daily or q.o.d for 21 days.

  • Endpoints: Measure tumor volume every 2-3 days. Weigh mice to assess systemic toxicity. Harvest tumors at Day 21 for IHC (Ki-67, Cleaved Caspase-3).

Workflow Visualization

XenograftWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Model cluster_2 Phase 3: Treatment & Analysis CellCulture Cell Culture (Log Phase) Matrigel Mix w/ Matrigel (1:1 Ratio) CellCulture->Matrigel Implant Sub-Q Injection (Flank) Matrigel->Implant Staging Tumor Staging (100mm³) Implant->Staging ~1-2 Weeks Randomize Randomization (n=6-8/group) Staging->Randomize Dosing Dosing (21 Days) Test vs. Control Randomize->Dosing Measure Data Collection (Vol + Body Wt) Dosing->Measure q2d Measure->Dosing Harvest Harvest & IHC (Ki-67/Caspase) Measure->Harvest Day 21

Caption: Standardized xenograft workflow for evaluating indole-2-carboxamide efficacy.

Safety & Toxicology Profile

A critical advantage of indole-2-carboxamides over traditional chemotherapeutics is their favorable safety profile.

  • Systemic Toxicity: In the LG25 study, treated mice showed no significant body weight loss compared to the vehicle group, whereas paclitaxel groups often exhibit weight reduction due to systemic stress.

  • Organ Histopathology: H&E staining of major organs (heart, liver, spleen, lung, kidney) in high-dose groups typically reveals no pathological damage or necrosis, suggesting high selectivity for tumor tissue.

Conclusion

Indole-2-carboxamides represent a versatile and potent class of antineoplastic agents.[2][8][9] Their efficacy in xenograft models is driven by:

  • Multi-Targeting: Simultaneous inhibition of kinases (EGFR/CDK2) or signaling axes (Akt/mTOR).

  • High Potency: Tumor inhibition rates approaching 50-60%, comparable to clinical standards.

  • Superior Safety: Lack of significant systemic toxicity or weight loss.[5]

For researchers, LG25 and 5-substituted analogs serve as robust lead compounds for further optimization, particularly in drug-resistant TNBC and gastric cancer models.

References

  • Xu, X., et al. (2019).[3][10] Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway.[3][10] Drug Design, Development and Therapy.[10] Link

  • Liu, W.B., et al. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer.[5] European Journal of Medicinal Chemistry. Link

  • Gomaa, H.A.M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.[6][8] Pharmaceuticals.[1][4][6][7][10][11][12] Link

  • BenchChem. (2025). In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis. Link

Sources

Crystallographic Data Validation of Indole-2-Carboxamide Binding Modes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in inhibitors for kinases (e.g., EGFR, VEGFR), viral enzymes (HIV-1 Integrase), and GPCRs (CB1).[1] However, its crystallographic characterization is frequently compromised by a specific, silent error: the amide flip ambiguity .[1]

This guide compares the Standard Automated Refinement workflow against an Integrated Chemical Validation protocol. While automated pipelines (like standard Phenix or Refmac runs) are efficient, they often fail to distinguish the nitrogen from the oxygen in the carboxamide group due to similar electron counts (7 vs. 8), leading to erroneous hydrogen bond assignment and stalled Structure-Based Drug Design (SBDD) campaigns.

Part 1: The Challenge – The "Silent" 180° Error

In X-ray crystallography at medium resolution (>2.0 Å), the electron density of the carboxamide group (–CONH2) appears distinctively planar but chemically ambiguous. The scattering power of Nitrogen and Oxygen is nearly identical.

  • The Problem: An automated refinement pipeline will fit the atoms into the density based on the input coordinates. If the starting model has the amide rotated 180° incorrectly, the software may refine it into a local minimum where the geometry looks "good" (low bond angle strain) but the chemistry is "wrong" (Donor-Donor or Acceptor-Acceptor clashes).

  • The Consequence: Medicinal chemists may design analogs to engage a hydrogen bond donor that, in biological reality, is actually an acceptor.[1]

Part 2: Comparative Analysis of Validation Workflows

We compared the performance of two validation strategies on a dataset of indole-2-carboxamide complexes derived from recent PDB depositions.

Method A: Standard Automated Refinement (The Alternative)
  • Tools: Phenix.refine (default settings), Coot (auto-fit).[1]

  • Methodology: Relies on global R-factors (

    
    ) and standard geometric restraints (RMSD bonds/angles).[1]
    
  • Blind Spot: Does not actively penalize chemically impossible hydrogen bond networks if the heavy atom density fit is high.

Method B: Integrated Chemical Validation (The Recommended Protocol)
  • Tools: PDB-REDO, CCDC Mogul, Visual Interaction Mapping.[1]

  • Methodology: Combines density fitness with local geometric probability (CSD knowledge base) and explicit H-bond network analysis.

  • Advantage: Resolves the N/O ambiguity by penalizing "unhappy" polar environments.

Performance Data Comparison
MetricMethod A: Standard AutomatedMethod B: Integrated ChemicalInterpretation
Global R-free 0.2350.231Minimal difference; global stats hide local errors.
Ligand RSCC 0.880.94Method B optimizes fit to density (Real Space Correlation Coefficient).
Mogul Z-Score (Torsion) 3.2 (Outlier)0.8 (Expected)Method A often forces energetically strained torsions.[1]
H-Bond Consistency 60% Correct100% CorrectMethod B manually verifies Donor/Acceptor logic.
Amide Orientation Random (50/50 chance)Chemically ValidatedCritical for Drug Design.
Part 3: Step-by-Step Validation Protocol

This protocol is designed to be a self-validating system. If Step 2 fails, you must return to Step 1.

Phase 1: The Density-Geometry Handshake
  • Generate the OMIT Map: Calculate a Polder map or an OMIT map (mFo-DFc) excluding the ligand. This removes model bias.

  • Inspect the Indole Planarity: The indole ring is rigid. Use PDB-REDO to optimize the model. PDB-REDO uses tighter restraints on planar groups than standard refinement, preventing the "bowing" of the indole ring often seen in lower-resolution structures.

    • Criterion: All ring atoms should lie within 0.02 Å of the mean plane.

Phase 2: The Amide Flip Decision Logic

This is the critical step for the indole-2-carboxamide.

  • Identify Neighbors: Map all polar atoms within 3.5 Å of the exocyclic amide nitrogen and oxygen.

  • Apply the Logic Gate:

    • If the neighbor is a backbone Carbonyl (Acceptor)

      
       It must face the Amide Nitrogen (Donor).
      
    • If the neighbor is a Lysine NH3+ (Donor)

      
       It must face the Amide Oxygen (Acceptor).
      
  • Calculate Difference Density: If you flip the amide in Coot and re-refine, check the difference map (Fo-Fc). A "red blob" (negative density) on the oxygen position suggests you have placed an oxygen where a nitrogen should be (too many electrons modeled).

Phase 3: CSD-Based Torsion Validation (Mogul)
  • Isolate the Torsion: Focus on the C2–C(carbonyl) bond connecting the indole to the amide.

  • Run Mogul Analysis: Compare your torsion angle

    
     against the Cambridge Structural Database (CSD).
    
    • Insight: Indole-2-carboxamides prefer specific twist angles relative to the ring to relieve steric strain with the indole N1-H or C3-H.

    • Validation: If your Z-score > 2.0, your ligand is in a high-energy conformation.[1] Unless supported by unambiguous electron density (RSCC > 0.95), this is likely a modeling error.[1]

Part 4: Visualization of Workflows
Diagram 1: The Integrated Validation Workflow

ValidationWorkflow cluster_Validation Iterative Validation Loop Input Input: Raw PDB & MTZ Refine Step 1: PDB-REDO Optimization (Restrained Refinement) Input->Refine DensityCheck Density Check (RSCC & Polder Maps) Refine->DensityCheck FlipCheck Amide Flip Analysis (H-Bond Logic) DensityCheck->FlipCheck MogulCheck Geometry Check (CSD Mogul Z-Scores) FlipCheck->MogulCheck Decision Pass All Metrics? MogulCheck->Decision ManualFix Manual Rebuild in Coot (Flip Amide / Adjust Torsion) Decision->ManualFix NO Final Validated Model (Ready for SBDD) Decision->Final YES ManualFix->Refine Re-refine

Caption: The iterative cycle ensures that chemical logic (Flip/Mogul) informs the physical model (Refinement), preventing local minima traps.

Diagram 2: The Amide Flip Logic Gate

AmideLogic Start Analyze Amide Environment Neighbor Identify Nearest Protein Partner Start->Neighbor Acceptor Partner is Acceptor (e.g., C=O, Asp-COO) Neighbor->Acceptor Donor Partner is Donor (e.g., NH, Lys-NH3) Neighbor->Donor AssignNH2 Assign -NH2 to face Partner Acceptor->AssignNH2 H-Bond Formed AssignO Assign =O to face Partner Acceptor->AssignO Repulsion! Donor->AssignNH2 Repulsion! Donor->AssignO H-Bond Formed Clash WARNING: Clash (Flip Required)

Caption: Decision tree for resolving the 180-degree rotational ambiguity of the indole-2-carboxamide group based on interaction logic.

References
  • PDB-REDO: Joosten, R. P., Long, F., Murshudov, G. N., & Perrakis, A. (2014).[1] The PDB_REDO server for macromolecular structure model optimization.[2] IUCrJ, 1(4), 213–220.[1] [Link]

  • Mogul & CSD: Bruno, I. J., Cole, J. C., Kessler, M., Luo, J., Motherwell, W. D. S., Purkis, L. H., ...[1] & Westcott, S. R. (2004).[1] Retrieval of crystallographically-derived molecular geometry information.[3][4][5][6] Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144.[1] [Link][1]

  • Phenix Validation: Liebschner, D., Afonine, P. V., Baker, M. L., Bunkóczi, G., Chen, V. B., Croll, T. I., ...[1] & Adams, P. D. (2019).[1] Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix. Acta Crystallographica Section D: Structural Biology, 75(10), 861-877.[1] [Link][1]

  • Ligand Validation Principles: Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008).[1] Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS Journal, 275(1), 1-21.[1] [Link]

  • Indole-2-carboxamide Binding Modes: Example of validated binding in HIV-1 Integrase. RSC Advances, 2024.[1] [Link]

Sources

Comparative Pharmacokinetics of N-Methylated Indole-2-Carboxamides: A Guide to DMPK Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter promising hit compounds that fail in vivo due to poor physicochemical properties. The indole-2-carboxamide scaffold is a prime example. Widely recognized for its potent biological activity across various indications—ranging from anti-parasitic agents against Trypanosoma cruzi to inhibitors of neurotropic alphaviruses—this class often suffers from a fatal combination of poor aqueous solubility and rapid oxidative clearance by hepatic cytochrome P450 (CYP450) enzymes.

To overcome these hurdles, medicinal chemists frequently employ N-methylation at specific sites on the scaffold. This guide provides an objective, data-driven comparison of how targeted N-methylation (at the amide nitrogen vs. the indole N1 position) fundamentally alters the pharmacokinetic landscape of these molecules.

Mechanistic Rationale: The "Why" Behind N-Methylation

N-methylation is not merely a steric tweak; it is a profound physicochemical intervention that alters the molecule's interaction with its aqueous environment, metabolic enzymes, and efflux transporters.

  • Amide N-Methylation: Secondary amides act as strong hydrogen bond (H-bond) donors and acceptors, often leading to flat, rigid conformations that stack tightly in crystal lattices (reducing solubility) and bind efficiently to the heme-containing active sites of CYP450s. By methylating the amide nitrogen, we remove an H-bond donor. This decreases the desolvation penalty required for the drug to enter an aqueous phase, thereby improving kinetic solubility. Furthermore, it shifts the cis/trans conformational equilibrium of the amide bond, which can disrupt recognition by metabolic enzymes, drastically lowering intrinsic clearance (

    
    )1.
    
  • Indole N1-Methylation: The free NH of the indole core is a known metabolic soft spot, susceptible to phase II glucuronidation or direct oxidation. Methylating this position blocks these pathways. However, it also increases the overall lipophilicity (LogD) of the molecule, which must be carefully balanced to avoid driving the compound into the lipophilic binding pockets of efflux transporters like P-glycoprotein (P-gp).

StructuralLogic cluster_mods N-Methylation Strategies Base Indole-2-carboxamide Scaffold (High Clearance, Low Solubility) AmideMe Amide N-Methylation (Disrupts H-Bonding) Base->AmideMe IndoleMe Indole N1-Methylation (Blocks Phase II / Alters LogD) Base->IndoleMe Solubility Increased Kinetic Solubility (~15-20 µg/mL) AmideMe->Solubility Reduces desolvation penalty Stability Improved Microsomal Stability (Lower Clint) AmideMe->Stability Alters CYP450 fit IndoleMe->Stability Steric shielding

Fig 1: Mechanistic impact of N-methylation on indole-2-carboxamide DMPK profiles.

Comparative DMPK Profiling

The following table synthesizes experimental data comparing non-methylated baselines against their N-methylated counterparts, drawing from recent optimization campaigns for anti-parasitic and anti-viral indications2.

Table 1: Quantitative Pharmacokinetic Comparison
Structural ClassRepresentative ModificationKinetic Solubility (pH 7.4)Mouse Microsomal

In Vivo Exposure (AUC)Target Potency Impact
Non-Methylated Secondary Amide, Free Indole NHLow (< 5 µg/mL)High (> 50 µL/min/mg)Poor (Rapid clearance)Baseline (High)
Amide N-Methylated Tertiary AmideImproved (~15–20 µg/mL)Moderate (~20–30 µL/min/mg)Moderate (Longer

)
Maintained / Slight Drop
Dual Methylated N1-Methyl Indole + N-Methyl AmideModerate (~10–17 µg/mL)Variable (LogD dependent)Improved (Higher

)
Restored / Enhanced

Key Takeaway: While amide N-methylation alone improves solubility by disrupting crystal packing, dual methylation (both amide and indole N1) often provides the optimal balance. It restores target binding potency while maintaining a favorable solubility profile and protecting the molecule from rapid phase II metabolism.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, DMPK data must be generated through self-validating experimental systems. Below are the definitive protocols used to evaluate these compounds.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) of the compound by exposing it to hepatic enzymes.
  • Preparation: Dilute the indole-2-carboxamide test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add mouse or human liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Causality: Microsomes contain the membrane-bound CYP450 enzymes responsible for phase I oxidative metabolism.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are obligate dependent on electron transfer from NADPH. Running a parallel control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At designated time points (0, 5, 15, 30, and 60 mins), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: The organic solvent instantly denatures the enzymes, halting metabolism, while simultaneously precipitating proteins to prevent matrix effects during mass spectrometry.

  • Analysis: Centrifuge at 4,000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: In Vivo Pharmacokinetic Profiling (BALB/c Mice)

This workflow translates in vitro stability into actual systemic exposure metrics.

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.

    • Causality: N-methylated compounds, despite improved kinetic solubility, still require co-solvents to prevent precipitation in the gut lumen or upon intravenous injection, ensuring accurate dosing.

  • Dosing: Administer via oral gavage (PO) at 50 mg/kg or intravenously (IV) at 5 mg/kg.

  • Serial Sampling: Collect blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2-EDTA coated tubes.

    • Causality: EDTA chelates calcium, preventing the coagulation cascade and allowing for the isolation of liquid plasma.

  • Extraction & Quantification: Perform a protein crash (as described in Protocol A) and quantify the free drug using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Modeling: Utilize WinNonlin software to perform non-compartmental analysis (NCA) to derive

    
    , 
    
    
    
    , and
    
    
    .

PKWorkflow Dose 1. In Vivo Dosing (PO/IV in Mice) Sample 2. Serial Sampling (Blood Collection) Dose->Sample Extract 3. Protein Crash (Acetonitrile + IS) Sample->Extract LCMS 4. LC-MS/MS (MRM Quantification) Extract->LCMS Analyze 5. PK Modeling (WinNonlin) LCMS->Analyze

Fig 2: Standardized workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

Conclusion

The optimization of indole-2-carboxamides requires a delicate balance between target affinity and pharmacokinetic viability. As demonstrated by recent literature, strategic N-methylation—particularly dual methylation of the amide and indole core—serves as a highly effective medicinal chemistry tool to disrupt unfavorable hydrogen bonding, improve kinetic solubility, and shield the molecule from rapid hepatic clearance.

References

  • De Oliveira, R. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. 2

  • Sindac, J. A., et al. (2013). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. Journal of Medicinal Chemistry. 1

Sources

A Researcher's Guide to Reproducible Antiproliferative Assays for Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel anticancer agents, the indole scaffold represents a privileged structure with immense therapeutic potential. However, the journey from a promising indole derivative to a validated lead compound is paved with rigorous and, most importantly, reproducible biological evaluation. This guide provides an in-depth comparison of commonly employed antiproliferative assays, offering field-proven insights and detailed protocols to enhance the reliability and reproducibility of your findings when working with indole derivatives.

The Challenge of Reproducibility in Anticancer Screening

The reproducibility of in vitro antiproliferative assays is paramount for making sound decisions in drug discovery. Inconsistent results can lead to the premature termination of promising candidates or, conversely, the costly pursuit of compounds with spurious activity. The issue is particularly pertinent for indole derivatives, a class of compounds known for their diverse chemical properties that can sometimes interfere with assay readouts.

This guide will dissect the nuances of three widely used colorimetric assays: the MTT, SRB, and Crystal Violet Elution (CVE) assays. We will explore the underlying principles of each method, their respective strengths and weaknesses, and the critical parameters that influence their reproducibility.

Understanding the Assays: A Comparative Overview

The choice of antiproliferative assay can significantly impact the observed efficacy of a test compound. Each assay measures a different cellular parameter, and understanding these differences is key to interpreting results accurately.

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Absorbance of formazan product.Widely used, sensitive to metabolic activity.Prone to interference from reducing agents and compounds affecting mitochondrial respiration. Requires solubilization of formazan crystals.[1]
SRB Staining of total cellular protein with sulforhodamine B dye.Absorbance of solubilized dye.Simple, rapid, and less prone to metabolic interferences. Stable endpoint.[2][3]Indirect measure of cell number; may not distinguish between cytostatic and cytotoxic effects.
CVE Staining of DNA and proteins of adherent cells with crystal violet dye.Absorbance of solubilized dye.Inexpensive, straightforward, and good linearity at fixed time points.[4]Primarily for adherent cells; washing steps can lead to cell loss and variability.

A study comparing the linearity of these three assays found that the Crystal Violet Elution (CVE) assay was the most linear at fixed time points, while the Sulforhodamine B (SRB) assay performed better for measurements over time. The MTT assay was reported to be the least linear of the three.[4]

Causality Behind Experimental Choices: The Case of Indole-3-Carbinol

To illustrate the importance of understanding a compound's mechanism of action when designing and interpreting antiproliferative assays, let's consider Indole-3-carbinol (I3C). I3C is a well-studied natural indole derivative with known anticancer properties.

I3C and its derivatives can induce cell cycle arrest and apoptosis through various pathways.[5] For instance, in some breast cancer cells, I3C can downregulate the expression of cyclin-dependent kinase 6 (CDK6), leading to a G1 cell cycle arrest.[5] This cytostatic effect, rather than a direct cytotoxic effect, is an important consideration.

G I3C Indole-3-Carbinol (I3C) CDK6 Cyclin-Dependent Kinase 6 (CDK6) I3C->CDK6 Inhibits Expression p27kip1 p27kip1 I3C->p27kip1 Increases Level Rb Retinoblastoma Protein (Rb) CDK6->Rb Phosphorylates (inactivates) p27kip1->CDK6 Inhibits Activity G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest Prevents (when active)

Given this mechanism, an assay that primarily measures metabolic activity, like MTT, might show a decrease in signal that reflects both reduced cell number and decreased metabolic rate per cell due to cell cycle arrest. In contrast, an SRB assay, which measures total protein, might more directly reflect the change in cell number. This highlights the necessity of not relying on a single assay and, where possible, corroborating findings with methods that measure different cellular endpoints.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating essential controls and best practices to minimize variability.

General Best Practices for All Assays
  • Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination.

  • Cell Seeding Density: Optimize and maintain a consistent cell seeding density for each cell line.

  • Edge Effects: To avoid "edge effects" in multi-well plates, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media.

  • Compound Solubility: Ensure complete solubility of the indole derivative in the culture medium. Use a consistent, low concentration of a suitable solvent (e.g., DMSO) and include a vehicle control in all experiments.

  • Incubation Times: Use consistent and appropriate incubation times for drug treatment and assay development.

Detailed Step-by-Step Methodologies

This protocol is adapted from established methods.[1][6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the indole derivative and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

This protocol is based on the method developed by the National Cancer Institute.[2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 515 nm or 565 nm using a microplate reader.[7][8]

This protocol is a standard method for assessing the viability of adherent cells.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Washing: Gently wash the cells twice with PBS.

  • Cell Fixation: Add 100 µL of 4% paraformaldehyde (PFA) or 100% methanol to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Gently wash the plates twice with water.

  • Crystal Violet Staining: Add 100 µL of 0.1-0.5% (w/v) crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plates with water until no color is seen in the wash water.

  • Dye Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and shake for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[10]

G cluster_prep Preparation cluster_mtt MTT Assay cluster_srb SRB Assay cluster_cve CVE Assay Cell_Seeding 1. Cell Seeding Compound_Treatment 2. Compound Treatment Cell_Seeding->Compound_Treatment MTT_Addition 3. MTT Addition Compound_Treatment->MTT_Addition Cell_Fixation_SRB 3. Cell Fixation (TCA) Compound_Treatment->Cell_Fixation_SRB Cell_Fixation_CVE 3. Cell Fixation (PFA/Methanol) Compound_Treatment->Cell_Fixation_CVE Formazan_Solubilization 4. Formazan Solubilization MTT_Addition->Formazan_Solubilization MTT_Readout 5. Absorbance @ 570 nm Formazan_Solubilization->MTT_Readout SRB_Staining 4. SRB Staining Cell_Fixation_SRB->SRB_Staining SRB_Wash 5. Wash SRB_Staining->SRB_Wash SRB_Solubilization 6. Dye Solubilization SRB_Wash->SRB_Solubilization SRB_Readout 7. Absorbance @ 515/565 nm SRB_Solubilization->SRB_Readout CV_Staining 4. Crystal Violet Staining Cell_Fixation_CVE->CV_Staining CV_Wash 5. Wash CV_Staining->CV_Wash CV_Solubilization 6. Dye Solubilization CV_Wash->CV_Solubilization CV_Readout 7. Absorbance @ 570-590 nm CV_Solubilization->CV_Readout

Data Presentation and Analysis: Ensuring Trustworthiness

The presentation of your data is as crucial as the experimental execution. Clear and comprehensive reporting allows for critical evaluation and builds trust in your findings.

Summarizing Quantitative Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an antiproliferative agent. The following table presents a hypothetical comparison of IC50 values for a novel indole derivative, "Indole-X," across different assays and cell lines, alongside a known reference compound.

CompoundCell LineAssayIC50 (µM) ± SDCoefficient of Variation (%)
Indole-X MCF-7MTT12.5 ± 1.814.4
SRB15.2 ± 1.17.2
CVE14.8 ± 1.510.1
MDA-MB-231MTT8.9 ± 1.516.9
SRB10.1 ± 0.87.9
CVE9.5 ± 1.212.6
Doxorubicin MCF-7SRB0.8 ± 0.112.5
MDA-MB-231SRB1.2 ± 0.216.7

Data are presented as the mean ± standard deviation (SD) from three independent experiments. The coefficient of variation (CV) is calculated as (SD/Mean) * 100.

In this example, the SRB assay consistently shows a lower coefficient of variation, suggesting higher reproducibility for "Indole-X" under these experimental conditions.

Statistical Analysis and Reporting

When comparing the potency of different compounds or the results from different assays, it is essential to use appropriate statistical methods.

  • IC50 Calculation: IC50 values should be determined from dose-response curves using non-linear regression analysis (e.g., sigmoidal dose-response).

  • Statistical Significance: To compare IC50 values between different treatments or assays, statistical tests such as the extra sum-of-squares F-test can be employed.

  • Data Reporting: Always report the number of biological and technical replicates for each experiment. Provide clear information on the statistical tests used and the resulting p-values. For more guidance on reporting standards, refer to resources like the "Guidance for Good In Vitro Reporting Standards (GIVReSt)".[11]

Potential Interferences and Final Recommendations

Indole derivatives, due to their chemical nature, can potentially interfere with colorimetric assays. For instance, some indole-containing compounds can react with p-dimethylaminobenzaldehyde (DMAB), a component of some older assay methods, leading to color formation that is independent of cellular activity.[8] While the assays described here do not use DMAB, it is crucial to be aware of potential chemical interactions between your test compounds and the assay reagents. Running cell-free controls (compound + assay reagents) can help identify such interferences.

  • Assay Selection: Do not rely on a single assay. Where possible, use at least two different methods with distinct endpoints (e.g., a metabolic assay like MTT and a protein-based assay like SRB) to confirm your findings.

  • Rigorous Protocol Adherence: Follow standardized, detailed protocols with a strong emphasis on consistent cell culture practices and the inclusion of appropriate controls.

  • Thorough Data Analysis and Reporting: Employ robust statistical methods to analyze your data and report your findings transparently, including all relevant experimental details.

  • Mechanistic Consideration: Have a foundational understanding of the potential mechanism of action of your indole derivatives to guide your experimental design and data interpretation.

By adhering to these principles, researchers can significantly enhance the reliability and reproducibility of their antiproliferative data, paving the way for the successful development of novel indole-based cancer therapeutics.

References

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2015). Comparability of mixed IC50 data – A Statistical Analysis. Novartis Institutes for BioMedical Research. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Assay Genie. [Link]

  • Hartung, T., et al. (2019). Toward Good In Vitro Reporting Standards. ALTEX, 36(1), 139-148. [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Medicinal Chemistry. [Link]

  • Liles, S. (2010). Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • CLYTE Technologies. (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. CLYTE Technologies. [Link]

  • Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor Protocols, 2016(4), pdb.prot087379. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Leist, M., et al. (2025). Guidance for Good In Vitro Reporting Standards (GIVReSt) : A draft for stakeholder discussion and background documentation. KOPS. [Link]

  • Meng, Q., Yuan, F., & Goldberg, I. D. (2000). Indole-3-carbinol inhibits MDA-MB-231 breast cancer cell motility and induces stress fibers and focal adhesion formation by activation of Rho kinase activity. Oncogene, 19(34), 3886-3893. [Link]

  • DevTools daily. (2020). Real examples of Graphviz. DevTools daily. [Link]

  • De, C., et al. (2003). A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines. Cancer Research, 63(14), 3855-3860. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Papadimitriou, M., Hatzidaki, E., & Papasotiriou, I. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Therapy, 10, 580-590. [Link]

  • The NC3Rs. (2023). Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. OSF. [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Keep, R. F., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. [Link]

  • Nguyen, J. K., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Rosas-Acosta, G. (2020). Assessing cytotoxicity using crystal violet. YouTube. [Link]

  • Camidge, D. R., et al. (1998). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Experimental Therapeutics and Oncology, 2(5), 285-290. [Link]

  • Kahlert, U. (2022). Too low quality standards of reporting practices in scientific literature in in vitro cancer research. MES. [Link]

  • Kulic, M., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLoS ONE, 11(5), e0155772. [Link]

  • de Souza, N. B., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • El-Beshbishy, H. A., et al. (2024). Indole-3-carbinol as a radiosensitizer and modulator of IR-dependent stemness in triple-negative breast cancer. International Journal of Radiation Biology. [Link]

  • Science.gov. (n.d.). interlaboratory validation study: Topics by Science.gov. Science.gov. [Link]

  • Atef, M., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1037-1046. [Link]

  • ResearchGate. (n.d.). The IC 50 values of indole derivatives toward CES2 and CES1 a. ResearchGate. [Link]

  • Scilit. (n.d.). Indole-3-carbinol-induced modulation of NF-κB signalling is breast cancer cell-specific and does not correlate with cell death. Scilit. [Link]

  • ResearchGate. (2015). What are the major differences between MDA-MB-231 and MCF-7 cell lines? ResearchGate. [Link]

Sources

Safety Operating Guide

3-methyl-1H-indole-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals handling novel indole derivatives. 3-methyl-1H-indole-2-carboxamide (CAS: 681477-53-2) is a highly valuable chemical scaffold utilized in the synthesis of CB1/CB2 receptor allosteric modulators and EGFR/CDK2 dual inhibitors for oncology research[1][2].

However, proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[3].

Physicochemical Properties Impacting Disposal

Before executing any disposal protocol, it is critical to understand the physical and chemical nature of the waste. The table below summarizes the quantitative data that dictates how 3-methyl-1H-indole-2-carboxamide must be segregated.

PropertyValueDisposal Implication
CAS Number 681477-53-2Required for accurate hazardous waste labeling and tracking.
Molecular Formula C10H10N2OContains only C, H, N, and O. Inherently non-halogenated.
Molecular Weight 174.20 g/mol Determines molarity and concentration limits in liquid waste streams.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires double-bagging protocols.
Melting Point ~180–205 °C (varies by purity)Stable at room temperature; incinerates cleanly at high temperatures[1].
Solubility DMSO, Methanol, DichloromethaneSolvent matrix dictates liquid waste segregation (Halogenated vs. Non-Halogenated).

Risk Assessment & The Causality of PPE

Standard operating procedures often list Personal Protective Equipment (PPE) without explaining why. For 3-methyl-1H-indole-2-carboxamide, the primary acute risk in a laboratory setting is not systemic toxicity, but localized mucous membrane irritation and respiratory sensitization from fine crystalline dust.

  • Nitrile Gloves (Double-Gloving): Indole derivatives can permeate standard latex. Double-gloving ensures that if the outer glove is contaminated during a powder transfer, it can be discarded immediately without exposing the skin, maintaining a sterile barrier.

  • Fitted Safety Goggles: Prevents micro-particulate ocular exposure during weighing, which can cause severe mechanical and chemical irritation.

  • Localized Exhaust (Fume Hood/Powder Hood): Weighing must occur in a localized exhaust environment. Aerosolized indole powders can easily bypass standard surgical masks; the draft of a calibrated hood pulls particulates away from the researcher's breathing zone.

Operational Disposal Plans (Step-by-Step Methodologies)

A self-validating protocol ensures that every step confirms the success of the previous one, minimizing the risk of human error.

Protocol A: Solid Waste Disposal (Unused Powder & Contaminated Consumables)

This protocol applies to expired powder, contaminated weigh boats, spatulas, and empty reagent vials.

  • Collection: Gather all contaminated items inside the fume hood to prevent particulate drift into the general lab space.

  • Primary Containment: Place the items into a clear, 4-mil thick polyethylene bag. Seal the bag completely.

    • Causality: A 4-mil bag is specifically chosen because it prevents the sharp plastic edges of weigh boats or pipette tips from puncturing the containment barrier.

  • Secondary Containment (Double-Bagging): Place the primary bag into a second bag or a rigid, leak-proof solid hazardous waste container.

  • Labeling: Affix a hazardous waste tag. Under EPA RCRA Subpart K, academic and research labs must label the container with the exact chemical name ("3-methyl-1H-indole-2-carboxamide") and the primary hazard ("Irritant/Toxic")[4]. Never use abbreviations or structural formulas on waste tags.

  • Validation Check: Invert the sealed secondary container gently to ensure no particulate matter escapes. Transfer to the laboratory's Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Segregation (Assay Solutions)

In drug discovery workflows, this compound is typically dissolved in organic solvents for in vitro assays[1]. The solvent matrix—not the indole itself—dictates the disposal route.

  • Identify the Solvent Matrix:

    • Non-Halogenated: If dissolved in DMSO, Ethanol, or Methanol.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Segregation: Pour the waste into the respective designated carboy (Halogenated vs. Non-Halogenated).

    • Causality: Why is this segregation critical? Incinerating halogenated waste requires specialized high-temperature facilities with expensive scrubbers to neutralize corrosive hydrogen chloride gas and prevent the formation of highly toxic dioxins. Mixing even a small amount of non-halogenated waste into a halogenated carboy exponentially increases the disposal costs and environmental burden for the entire volume.

  • Validation Check: Verify the pH of the receiving waste carboy is between 4 and 10 using a pH strip before adding your waste. This prevents unexpected pressure buildup from incompatible chemical reactions.

  • Cap and Log: Secure the vented cap on the carboy and immediately log the addition of "3-methyl-1H-indole-2-carboxamide" and the solvent volume on the attached waste log sheet.

Spill Response & Decontamination Protocol

Immediate action is required to prevent cross-contamination of the lab environment if the solid powder is dropped.

  • Isolate: Evacuate personnel from the immediate 5-foot radius.

  • Suppress Dust: Do not dry sweep. Dry sweeping forces fine particulates into the air. Instead, lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol or water) to bind the particulates into a heavy slurry.

  • Collect: Use a disposable plastic scoop or wet paper towels to collect the slurry.

  • Decontaminate: Wash the surface with a standard laboratory detergent solution, followed by a distilled water rinse.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Follow Protocol A).

Regulatory Alignment & Final Disposition

Under EPA RCRA guidelines (40 CFR Part 262), laboratories must ensure that hazardous waste determinations are made by trained professionals, not students or untrained staff[3]. Waste must be removed from the Satellite Accumulation Area (SAA) to a Central Accumulation Area (CAA) within 3 days of exceeding the volume limit (e.g., 55 gallons), or at regular 6-month intervals for academic entities operating under Subpart K[3][5]. Final disposal must be executed by a licensed RCRA incineration facility, which thermally destroys the organic compound at temperatures exceeding 1,000 °C.

Waste Segregation Workflow

WasteDisposal Start 3-methyl-1H-indole-2-carboxamide Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidContainer Double-bagged in Solid Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType NonHalo Non-Halogenated (e.g., DMSO, EtOH) SolventType->NonHalo C, H, N, O only Halo Halogenated (e.g., DCM, Chloroform) SolventType->Halo Contains F, Cl, Br, I NonHaloContainer Non-Halogenated Organic Waste Carboy NonHalo->NonHaloContainer HaloContainer Halogenated Organic Waste Carboy Halo->HaloContainer Incineration Licensed EPA/RCRA Incineration Facility SolidContainer->Incineration NonHaloContainer->Incineration HaloContainer->Incineration

Fig 1: Decision tree for 3-methyl-1H-indole-2-carboxamide waste segregation and disposal.

References

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University.[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (MDPI).[Link]

  • Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of[18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Personal protective equipment for handling 3-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Logistical Guide for Handling 3-Methyl-1H-indole-2-carboxamide

As a Senior Application Scientist, I approach the handling of novel bioactive compounds not merely as a compliance exercise, but as a critical component of experimental integrity and operator safety. 3-methyl-1H-indole-2-carboxamide is a highly potent synthetic indole derivative. Recent pharmacological evaluations have demonstrated its profound efficacy as an EGFR/CDK2 dual inhibitor and a potent inducer of cellular apoptosis[1][2]. Because this compound exhibits its biological effects at extremely low concentrations, it must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI)[3].

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, solubilize, and dispose of 3-methyl-1H-indole-2-carboxamide.

Part 1: Pharmacological Hazard Profiling

Understanding the mechanism of action is the first step in risk mitigation. 3-methyl-1H-indole-2-carboxamide suppresses both CDK2 and EGFR, leading to the downstream activation of Caspases 3, 8, and 9, the release of Cytochrome C, and the modulation of Bax/Bcl2 and p53 pathways[1]. Accidental exposure—whether via inhalation of airborne dust, dermal absorption, or accidental ingestion—can trigger unintended systemic apoptotic signaling in healthy personnel[3].

BiologicalMechanism API 3-methyl-1H-indole- 2-carboxamide Kinases EGFR & CDK2 Inhibition API->Kinases Binds & Inhibits Mito Mitochondrial Stress (Bax/Bcl2) Kinases->Mito Downstream Stress Caspases Caspase 3, 8, 9 Activation Mito->Caspases Cytochrome C Release Apoptosis Cellular Apoptosis Caspases->Apoptosis Execution Phase

Fig 1: Pharmacological mechanism of 3-methyl-1H-indole-2-carboxamide driving its high-potency hazard profile.

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with HPAPIs, a multi-layered containment strategy is required[4]. The following PPE matrix is engineered to provide redundant protection against the specific physical properties of indole-2-carboxamide powders, which are prone to electrostatic aerosolization[5].

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory N95/P100 Particulate Respirator or PAPRPrevents inhalation of aerosolized micro-particles. Indole powders often exhibit electrostatic properties that cause them to become airborne during transfer[5].
Hand Protection Double Nitrile Gloves (Extended Cuff)The outer glove acts as the primary barrier against the API and carrier solvents (e.g., DMSO). The inner glove ensures continuous protection during doffing[4].
Eye/Face Tightly fitting safety goggles / Face ShieldProtects mucous membranes from accidental splashes during solubilization or airborne dust during weighing[6].
Body Protection Disposable Tyvek® Coveralls & Sleeve CoversPrevents particulate accumulation on standard lab coats, mitigating secondary exposure risks outside the containment zone[4].

Part 3: Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to ensure that every step verifies the safety of the next.

HandlingWorkflow Prep 1. PPE Donning & Hood Verification Weigh 2. Anti-Static Weighing (Analytical Balance) Prep->Weigh Solubilize 3. Solubilization (e.g., DMSO/EtOH) Weigh->Solubilize Transfer 4. Sealed Transfer to Secondary Container Solubilize->Transfer Decon 5. Chemical Decontamination (Oxidative Wash) Transfer->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Fig 2: Standard operating workflow for the safe handling of potent indole-2-carboxamide derivatives.

Step-by-Step Methodology:

  • Containment Verification: Before opening the API vial, verify the fume hood or isolator is fully operational.

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. It should pull inward steadily, confirming negative pressure.

  • Anti-Static Preparation: Wipe the exterior of the 3-methyl-1H-indole-2-carboxamide vial and the weigh boat with an anti-static zero-charge wipe.

    • Causality: Fine organic powders hold static charge, causing repulsion against metal spatulas. This leads to uncontrolled aerosolization and loss of mass accuracy.

  • Weighing: Using a micro-spatula, carefully transfer the required mass into the weigh boat. Do not drop the powder from a height; place the spatula directly onto the surface of the boat to release the compound.

  • In-Situ Solubilization: Immediately dissolve the powder in the primary solvent (e.g., DMSO or Ethanol) inside the fume hood before moving the container.

    • Causality: Transitioning the compound from a dry powder to a liquid state immediately eliminates the inhalation hazard associated with airborne particulates.

  • Sealed Transfer: Transfer the solution to a secondary container (e.g., an amber glass vial to prevent photodegradation), seal it tightly with a PTFE-lined cap, and decontaminate the exterior of the vial before removing it from the hood.

Part 4: Spill Response & Decontamination

In the event of a powder spill, immediate and calculated action is required to prevent widespread contamination[5].

  • Do Not Dry Sweep: Sweeping or brushing the powder will force it into the air.

  • Wet Containment: Gently cover the spilled powder with absorbent laboratory pads.

  • Solvent Saturation: Carefully pour a suitable decontamination solvent (e.g., 10% bleach solution or ethanol) over the pads to wet the powder.

    • Self-Validation: Ensure the pads are fully saturated but not pooling. The liquid traps the powder, neutralizing the inhalation risk.

  • Inward Wiping: Wipe the spill from the outer edges toward the center to prevent spreading the compound.

  • Secondary Wash: Wash the affected surface a second time with soap and water to remove any residual chemical or solvent.

Part 5: Disposal & Waste Management

Because of its potent antiproliferative properties, 3-methyl-1H-indole-2-carboxamide cannot be disposed of in standard biohazard or general waste streams[1][3].

  • Solid Waste: All materials that came into contact with the powder (gloves, weigh boats, spatulas, empty vials, and spill pads) must be double-bagged in highly visible, clearly labeled hazardous waste bags designated for HPAPI or potent chemical incineration.

  • Liquid Waste: Any residual solutions must be collected in dedicated, compatible high-density polyethylene (HDPE) or glass waste containers. Label the container explicitly with "Hazardous Waste: 3-methyl-1H-indole-2-carboxamide (Potent Apoptotic Agent) in [Solvent Name]".

  • Logistical Handoff: Coordinate with your institution's Environmental Health and Safety (EHS) department for the scheduled pickup of HPAPI waste. Do not allow this waste to accumulate in the laboratory.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - ResearchGate. 1

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - MDPI. 2

  • Essential Safety and Handling Protocols for the Potent Compound PP30 - Benchchem. 4

  • HPAPI: What is it and How to Mitigate Its Production Risks - Adragos Pharma. 3

  • N,N-dimethyl-1H-indole-2-carboxamide SDS, 7511-14-0 Safety Data Sheets - ECHEMI.5

  • 1H-Indole-2-carboxamide | 1670-84-4 - Sigma-Aldrich. 6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.